4,6-Dichloropyrimidin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPCZUINQXBXLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666602 | |
| Record name | 4,6-Dichloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425394-89-4 | |
| Record name | 4,6-Dichloropyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloropyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloropyrimidin-5-ol: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4,6-Dichloropyrimidin-5-ol (CAS Number: 425394-89-4), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, explore its reactivity, and discuss its potential applications in the pharmaceutical industry.
Core Compound Identification and Properties
4,6-Dichloropyrimidin-5-ol is a substituted pyrimidine characterized by the presence of two reactive chlorine atoms and a hydroxyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4,6-Dichloropyrimidin-5-ol is paramount for its effective use in research and development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 425394-89-4 | [1][2] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1] |
| Molecular Weight | 164.98 g/mol | [1] |
| IUPAC Name | 4,6-dichloropyrimidin-5-ol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥96% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of 4,6-Dichloropyrimidin-5-ol: A Mechanistic Approach
The synthesis of 4,6-Dichloropyrimidin-5-ol can be logically approached through the chlorination of a suitable hydroxylated pyrimidine precursor. A plausible and commonly employed method for analogous compounds involves the use of phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms.[3][4][5] The starting material of choice would be 5-hydroxybarbituric acid (4,5,6-trihydroxypyrimidine).
Proposed Synthetic Pathway
The conversion of 5-hydroxybarbituric acid to 4,6-Dichloropyrimidin-5-ol is a two-step process conceptually. The first step is the tautomerization of the trihydroxypyrimidine to its keto forms, followed by chlorination.
Caption: Proposed synthesis of 4,6-Dichloropyrimidin-5-ol.
Detailed Experimental Protocol
This protocol is based on established procedures for the chlorination of hydroxypyrimidines.[4][5]
Materials:
-
5-Hydroxybarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (Hunig's base) or another suitable tertiary amine
-
Anhydrous toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5-hydroxybarbituric acid (1 equivalent) in anhydrous toluene.
-
Addition of Base: Add N,N-diisopropylethylamine (2.2 equivalents) to the suspension.
-
Addition of Chlorinating Agent: Heat the mixture to reflux. Slowly add phosphorus oxychloride (3-5 equivalents) dropwise via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a controlled reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reflux for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4,6-Dichloropyrimidin-5-ol by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Reactivity and Synthetic Utility
The synthetic utility of 4,6-Dichloropyrimidin-5-ol stems from the high reactivity of the chlorine atoms at the 4- and 6-positions towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro and hydroxyl substituents, facilitates these reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The hydroxyl group at the 5-position can influence the regioselectivity of these substitutions through its electronic effects.
Caption: Reactivity of 4,6-Dichloropyrimidin-5-ol with various nucleophiles.
Applications in Drug Discovery and Medicinal Chemistry
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[6] 4,6-Dichloropyrimidin-5-ol serves as a valuable intermediate for the synthesis of a diverse range of biologically active molecules, with potential applications in:
-
Anticancer Agents: The pyrimidine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.[6] The ability to introduce various substituents at the 4- and 6-positions allows for the fine-tuning of a molecule's binding affinity and selectivity for specific cancer targets.
-
Antiviral Compounds: Many antiviral drugs are nucleoside analogs, and substituted pyrimidines are key components in their synthesis.[6]
-
Agrochemicals: Dichloropyrimidine derivatives are also used in the development of herbicides and fungicides.[7]
Analytical Characterization
The identity and purity of synthesized 4,6-Dichloropyrimidin-5-ol should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | A singlet for the proton at the 2-position of the pyrimidine ring, and a broad singlet for the hydroxyl proton. The chemical shift of the C2-H is expected to be in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms and chlorine atoms. |
| ¹³C NMR | Signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms (C4 and C6) and the carbon bearing the hydroxyl group (C5) will have characteristic chemical shifts. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-Cl stretches, and the aromatic C=N and C=C stretching vibrations of the pyrimidine ring. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
4,6-Dichloropyrimidin-5-ol should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[1]
References
- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.
- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.
- Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents.
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. (n.d.). Quick Company. Retrieved from [Link]
-
4,6-Dichloro-5-methoxypyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The Chemical Blueprint: How 4,6-Dichloro-5-methylpyrimidine Empowers Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]
- 2. aceschem.com [aceschem.com]
- 3. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloropyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents and functional materials.[1][2] 4,6-Dichloropyrimidin-5-ol, a halogenated hydroxypyrimidine, emerges as a particularly valuable synthetic intermediate. Its strategic placement of reactive chloro groups and a hydroxyl moiety makes it a highly versatile precursor for constructing complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern drug discovery.[3][4]
This guide provides a comprehensive exploration of the essential physicochemical properties of 4,6-Dichloropyrimidin-5-ol, offering both foundational data and field-proven experimental insights. The subsequent sections are designed to equip researchers with the knowledge necessary to effectively handle, characterize, and strategically employ this compound in their research and development endeavors.
Core Physicochemical Characteristics
A precise understanding of a compound's fundamental properties is critical for its application in synthesis and formulation. The key physicochemical data for 4,6-Dichloropyrimidin-5-ol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 425394-89-4 | [5][6][7][8][9] |
| Molecular Formula | C₄H₂Cl₂N₂O | [5][6][8] |
| Molecular Weight | 164.98 g/mol | [5][6] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [7][8] |
| Storage Temperature | 2-8°C under an inert atmosphere | |
| IUPAC Name | 4,6-dichloropyrimidin-5-ol | [6] |
Structural Elucidation and Spectroscopic Profile
The structural integrity and identity of a chemical reagent are non-negotiable in scientific research. A combination of spectroscopic techniques provides a definitive fingerprint of 4,6-Dichloropyrimidin-5-ol.
Tautomerism: A Critical Consideration
Hydroxypyrimidines, particularly those with hydroxyl groups at positions 2, 4, or 6, are known to exist in tautomeric equilibrium with their corresponding oxo (pyrimidinone) forms. For 4,6-Dichloropyrimidin-5-ol, while the enol (-ol) form is named, the keto (-one) tautomer, 4,6-dichloro-1H-pyrimidin-5-one, is a potential and significant contributor to the overall structure, especially in the solid state and in various solvents. This equilibrium is crucial as it influences the compound's reactivity, hydrogen bonding capability, and spectroscopic characteristics. The presence of a strong absorption in the IR spectrum within the carbonyl region (1650-1750 cm⁻¹) would be a key indicator of the pyrimidinone tautomer.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum is expected to be relatively simple. A singlet for the C2-H proton would likely appear downfield (δ > 8.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.
-
¹³C NMR : The carbon spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring. The carbons bearing the chlorine atoms (C4 and C6) would be significantly downfield, as would the carbon attached to the hydroxyl group (C5).
-
-
Infrared (IR) Spectroscopy : IR analysis is invaluable for identifying key functional groups. The spectrum of 4,6-Dichloropyrimidin-5-ol would be expected to display:
-
A broad O-H stretching band around 3200-3600 cm⁻¹.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
-
C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band around 1200 cm⁻¹.
-
Characteristic C-Cl stretching frequencies typically found in the 600-800 cm⁻¹ range.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For 4,6-Dichloropyrimidin-5-ol, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will have a relative intensity ratio of approximately 9:6:1.
Experimental Protocols: A Practical Guide
The trustworthiness of research data hinges on robust and reproducible experimental protocols. Here, we detail the methodologies for determining the fundamental properties of 4,6-Dichloropyrimidin-5-ol.
Protocol 1: Melting Point Determination via Capillary Method
Rationale: The melting point is a primary indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid 4,6-Dichloropyrimidin-5-ol into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
-
Protocol 2: Spectroscopic Characterization Workflow
Rationale: A multi-spectroscopic approach provides an unambiguous structural confirmation, which is essential before using the compound in subsequent reactions.
Methodology:
-
NMR Sample Preparation: Dissolve 5-10 mg of 4,6-Dichloropyrimidin-5-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
IR Sample Preparation (KBr Pellet):
-
Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
MS Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer.
-
-
Data Acquisition & Interpretation: Acquire the respective spectra and analyze the data, comparing observed signals with expected values for chemical shifts, vibrational frequencies, and mass-to-charge ratios to confirm the structure.
Diagram: Comprehensive Spectroscopic Analysis Workflow
A logical workflow for the structural validation of 4,6-Dichloropyrimidin-5-ol.
Safety, Handling, and Reactivity
Hazard Profile and Safe Handling
As with any halogenated organic compound, proper safety protocols are mandatory. 4,6-Dichloropyrimidin-5-ol is associated with the following hazard statements:
-
H302: Harmful if swallowed.[10]
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][13]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place (2-8°C recommended) under an inert atmosphere to maintain stability.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Diagram: Safe Handling and Storage Protocol
A decision-making flow for the safe handling of 4,6-Dichloropyrimidin-5-ol.
Chemical Reactivity and Synthetic Utility
The synthetic value of 4,6-Dichloropyrimidin-5-ol lies in its predictable reactivity. The two chlorine atoms are excellent leaving groups for SNAr reactions. This allows for the sequential and regioselective introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a key intermediate for building libraries of substituted pyrimidines.[3] The hydroxyl group can also be functionalized, for example, through etherification or esterification, further expanding its synthetic potential. The compound is incompatible with strong oxidizing agents and strong acids.[14]
Conclusion
4,6-Dichloropyrimidin-5-ol is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its utility is primarily driven by the reactivity of its two chloro-substituents, which allows for facile derivatization via nucleophilic aromatic substitution. A thorough understanding of its properties, including its potential for tautomerism, coupled with strict adherence to safety and handling protocols, is essential for its successful application. For scientists in drug discovery and materials science, 4,6-Dichloropyrimidin-5-ol represents a versatile scaffold for the synthesis of novel compounds with significant biological or functional potential.
References
-
4,6-Dichloropyrimidine - SLT. SLT. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2018). MDPI. [Link]
-
4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem. National Institutes of Health. [Link]
-
4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem. National Institutes of Health. [Link]
-
Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]
-
Cas 56-05-3,2-Amino-4,6-dichloropyrimidine | lookchem. LookChem. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]
-
Pyrimidine, 4,6-dichloro-. NIST WebBook. [Link]
-
Sharma, S. N., & Dwivedi, C. P. D. (1991). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 3(4), 527-530. [Link]
-
4,6-DICHLOROPYRIMIDIN-5-OL [P93152] - ChemUniverse. ChemUniverse. [Link]
-
4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]
-
5-Amino-4,6-dichloropyrimidine - NIST WebBook. NIST. [Link]
-
4,6-Dichloropyrimidine - Optional[15N NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
-
5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem. National Institutes of Health. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. [Link]
-
5-Amino-4,6-dichloropyrimidine - NIST WebBook. NIST. [Link]
-
Pathak, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6634. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. aceschem.com [aceschem.com]
- 6. 4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Abovchem [abovchem.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
4,6-Dichloropyrimidin-5-ol structural analysis and conformation
An In-Depth Technical Guide to the Structural and Conformational Analysis of 4,6-Dichloropyrimidin-5-ol
Abstract
4,6-Dichloropyrimidin-5-ol is a substituted pyrimidine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise three-dimensional structure, electronic properties, and conformational dynamics. A pivotal aspect of its chemistry is the potential for keto-enol tautomerism, which profoundly influences its reactivity and intermolecular interactions. This guide presents a comprehensive, multi-technique approach for the definitive structural elucidation and conformational analysis of this molecule. We synthesize field-proven experimental protocols with the underlying theoretical principles, providing researchers with a robust framework for characterizing this and similar heterocyclic systems.
Introduction: The Significance of 4,6-Dichloropyrimidin-5-ol
The pyrimidine scaffold is a privileged substructure in drug discovery, appearing in numerous approved therapeutics.[1][2] Halogenated pyrimidines, in particular, serve as key intermediates for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr) reactions.[2] 4,6-Dichloropyrimidin-5-ol presents a unique combination of reactive sites: two electrophilic carbon atoms (C4 and C6) susceptible to nucleophilic attack and a hydroxyl group at C5 whose acidity and hydrogen bonding capability are modulated by the electron-withdrawing chlorine atoms.
Understanding the molecule's structure is not merely an academic exercise. The dominant tautomeric form (the enol, 4,6-dichloropyrimidin-5-ol, versus its keto counterpart, 4,6-dichloro-1H-pyrimidin-5(4H)-one) dictates its hydrogen bonding patterns, planarity, and overall shape, which are critical determinants of its interaction with biological targets like enzymes.[3] This guide outlines an integrated analytical workflow to address these structural questions authoritatively.
Sources
- 1. Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 4,6-Dichloropyrimidin-5-ol
This technical guide provides a detailed analysis of the expected spectroscopic data for 4,6-Dichloropyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogues to provide a robust predictive analysis. This approach allows for a comprehensive understanding of the key spectral features that researchers and drug development professionals can expect to observe.
Introduction: The Structural Significance of 4,6-Dichloropyrimidin-5-ol
4,6-Dichloropyrimidin-5-ol belongs to the pyrimidine family, a class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of bioactive molecules. The presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules. The chlorine atoms can be readily displaced by nucleophiles, while the hydroxyl group can undergo various chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this key building block in any synthetic endeavor.
This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,6-Dichloropyrimidin-5-ol.
Molecular Structure and Key Features
To understand the spectroscopic data, it is essential to first visualize the molecule's structure.
Diagram 1: Chemical Structure of 4,6-Dichloropyrimidin-5-ol
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of 4,6-Dichloropyrimidin-5-ol is expected to display several characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1550 - 1650 | C=N and C=C stretch | Pyrimidine ring |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
| 700 - 850 | C-Cl stretch | Chloro-substituent |
Causality behind Predictions: The broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretch is expected to be a weaker band in the 3000-3100 cm⁻¹ region. The pyrimidine ring itself will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region. The C-O stretch of the phenolic hydroxyl group will likely appear in the 1200-1300 cm⁻¹ range. Finally, the C-Cl stretching vibrations are expected in the lower wavenumber region of the spectrum. The IR spectrum of the related 2-amino-4,6-dichloropyrimidine shows N-H stretching bands around 3390-3470 cm⁻¹, and C-Cl stretching has been assigned to bands in the lower frequency region. [1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted m/z | Interpretation |
| 164, 166, 168 | Molecular ion peak ([M]⁺) cluster |
| 129, 131 | Loss of Cl radical |
| 100 | Loss of Cl and HCN |
Causality behind Predictions: The molecular weight of 4,6-Dichloropyrimidin-5-ol is 164.98 g/mol . The mass spectrum is expected to show a molecular ion peak cluster at m/z 164, 166, and 168 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1. Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen radical. [2][3]Therefore, a significant fragment ion peak is expected at m/z 129 and 131, corresponding to the loss of a chlorine radical from the molecular ion. Further fragmentation could involve the loss of small neutral molecules like HCN from the pyrimidine ring.
Diagram 3: Predicted Mass Spectrometry Fragmentation
Experimental Protocols
While specific experimental data for 4,6-Dichloropyrimidin-5-ol is not publicly available, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 4,6-Dichloropyrimidin-5-ol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. For ¹H spectra, integrate the signals and calibrate the chemical shift scale using the residual solvent peak as a reference.
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 4,6-Dichloropyrimidin-5-ol sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4,6-Dichloropyrimidin-5-ol. By understanding the expected NMR, IR, and MS data, researchers and scientists in drug development can more effectively characterize this important synthetic intermediate, ensuring its identity and purity in their synthetic workflows. The provided analysis, grounded in fundamental spectroscopic principles and comparison with related structures, serves as a valuable resource for anyone working with this compound.
References
-
NIST. Pyrimidine, 4,6-dichloro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
NIST. 5-Amino-4,6-dichloropyrimidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
-
Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
-
OSTI.gov. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. [Link]
-
Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Chem Help ASAP. predicting likely fragments in a mass spectrum. [Link]
Sources
solubility of 4,6-Dichloropyrimidin-5-ol in organic solvents
An In-depth Technical Guide to the Solubility of 4,6-Dichloropyrimidin-5-ol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4,6-Dichloropyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of public, quantitative solubility data for this specific molecule, this document focuses on the foundational principles of its solubility based on molecular structure analysis and provides robust, field-proven experimental protocols for its determination. This approach is designed to empower researchers, scientists, and drug development professionals to accurately assess and understand the solubility profile of 4,6-Dichloropyrimidin-5-ol and its analogues.
Introduction: The Critical Role of Solubility
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules.[1][2] The compound 4,6-Dichloropyrimidin-5-ol (CAS No: 425394-89-4, Molecular Formula: C₄H₂Cl₂N₂O) is a substituted pyrimidine that holds potential as a key building block in the synthesis of more complex, bioactive molecules.[3][4]
In the journey of a compound from discovery to a viable drug candidate, solubility is a paramount physicochemical property.[1] Poor aqueous and organic solvent solubility can severely hinder a compound's utility by:
-
Leading to unreliable results in biological assays.[1]
-
Posing significant challenges for formulation and manufacturing.[5]
Therefore, a thorough understanding and accurate measurement of the solubility of 4,6-Dichloropyrimidin-5-ol in various organic solvents is not merely a data-gathering exercise; it is a critical step in assessing its "developability" and unlocking its full potential in research and development.
Molecular Structure Analysis and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure—specifically, the interplay of its functional groups with a given solvent.[6] The principle of "like dissolves like" serves as a reliable guide for initial predictions.[7]
Key Structural Features of 4,6-Dichloropyrimidin-5-ol:
-
Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This ring system is polar and can participate in dipole-dipole interactions.
-
Two Chlorine Atoms (-Cl): These electron-withdrawing groups attached to the pyrimidine ring at positions 4 and 6 increase the molecule's hydrophobicity and reduce its basicity compared to an unsubstituted pyrimidine.
-
Hydroxyl Group (-OH): The hydroxyl group at position 5 is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to significantly influence solubility in polar protic solvents.
Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that 4,6-Dichloropyrimidin-5-ol should exhibit moderate to good solubility in these solvents. The ability to form hydrogen bonds with the solvent molecules is a primary driver for dissolution. For a related compound, 5-Amino-4,6-dichloropyrimidine, a solubility of 50 mg/mL in 95% ethanol has been reported, suggesting that similar compounds are compatible with polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent at solvating polar molecules through strong dipole-dipole interactions. DMSO is often used to create concentrated stock solutions for high-throughput screening, indicating its broad utility for dissolving diverse chemical structures.[8]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar pyrimidine ring and the hydroxyl group, 4,6-Dichloropyrimidin-5-ol is expected to have poor solubility in non-polar solvents. The hydrophobic character imparted by the two chlorine atoms is unlikely to be sufficient to overcome the polarity of the rest of the molecule.
Experimental Determination of Solubility
In the absence of established literature values, direct experimental measurement is essential. The two most common and informative methods in drug discovery are the determination of thermodynamic and kinetic solubility.[1]
Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved when an excess of the solid is allowed to equilibrate with a solvent over time.[1][9] This value is critical for formulation development and understanding the compound's behavior under thermodynamically stable conditions.[5] The shake-flask method is the gold standard for this measurement.[10]
-
Preparation: Add an excess amount (e.g., 1-2 mg) of solid 4,6-Dichloropyrimidin-5-ol to a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.[9]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker or on a vial roller system at a constant temperature (e.g., 25 °C). Agitate the suspension for an extended period (typically 24 hours) to ensure equilibrium is reached.[5][9]
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial to pellet any remaining suspended particles.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates.[11]
-
Quantification (HPLC Analysis):
-
Prepare a series of standard solutions of 4,6-Dichloropyrimidin-5-ol of known concentrations in the chosen solvent.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.
-
Analyze the standards and the diluted sample by High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the thermodynamic solubility. Report the result in µg/mL or µM.[11]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous or organic medium.[1][6] It reflects the solubility of the fastest precipitating form and is widely used in high-throughput screening (HTS) to quickly flag compounds with potential solubility liabilities.[1][8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4,6-Dichloropyrimidin-5-ol (e.g., 20 mM) in 100% DMSO.[3]
-
Solvent Plate Preparation: In a 96-well microplate, dispense the desired organic solvent into each well.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in the wells to achieve the target final concentration. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[10]
-
Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 2 hours).[8]
-
Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate any precipitated compound from the soluble fraction.[8]
-
Quantification (UV-Vis Plate Reader or HPLC):
-
Direct UV-Vis: The concentration of the compound in the filtrate can be directly measured using a UV-Vis spectrophotometer plate reader. A calibration curve prepared in the same solvent system (including the small percentage of DMSO) is required.[12]
-
HPLC Analysis: For greater accuracy and to avoid interference from other UV-absorbing species, the filtrate can be analyzed by HPLC as described in the thermodynamic protocol.[10]
-
-
Calculation: The concentration determined in the filtrate is the kinetic solubility. This is often reported as the concentration at which precipitation is first observed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. aceschem.com [aceschem.com]
- 5. evotec.com [evotec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaguru.co [pharmaguru.co]
- 8. enamine.net [enamine.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
4,6-Dichloropyrimidin-5-ol as a heterocyclic building block
An In-Depth Technical Guide to 4,6-Dichloropyrimidin-5-ol: A Versatile Heterocyclic Building Block
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 4,6-dichloropyrimidin-5-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explain the underlying chemical principles, strategic considerations in experimental design, and the vast potential of this reagent in modern organic synthesis.
Introduction: The Strategic Value of the Pyrimidine Core
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, the pyrimidine scaffold is a "privileged structure," frequently appearing in biologically active molecules due to its ability to engage in various biological interactions. 4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4; Molecular Formula: C₄H₂Cl₂N₂O) is a particularly valuable derivative.[2][3] Its utility stems from a trifecta of functional handles:
-
Two Reactive Chlorine Atoms: Positioned at the C4 and C6 positions, these chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the sequential and controlled introduction of diverse functionalities.
-
An Electron-Rich Pyrimidine Core: The nitrogen atoms in the ring activate the chlorine-bearing carbons towards nucleophilic attack, facilitating a broad range of chemical transformations.[4]
-
A C5-Hydroxyl Group: This group not only influences the electronic properties and regioselectivity of the adjacent chloro-substituents but also serves as an additional point for chemical modification.
This guide will dissect the synthesis, reactivity, and application of this potent building block, providing both foundational knowledge and actionable experimental protocols.
Synthesis of 4,6-Dichloropyrimidin-5-ol
The synthesis of 4,6-dichloropyrimidin-5-ol is not commonly detailed as a final product in literature but can be reliably achieved through a logical two-stage process starting from readily available precursors. The general strategy involves first constructing a dihydroxypyrimidine ring, followed by a robust chlorination step.[5][6]
Stage 1: Formation of the 4,6-Dihydroxypyrimidine Core
The most common and efficient method for constructing the pyrimidine ring is the condensation of a three-carbon dielectrophile with an N-C-N fragment like urea, thiourea, or formamide.[7] For our target, a substituted malonic ester is the ideal starting point.
A plausible precursor, 4,6-pyrimidinediol, can be synthesized by condensing malonamide (derived from diethyl malonate and ammonia) with formamide in the presence of a strong base like sodium ethoxide.[5]
Stage 2: Dehydrative Chlorination
The conversion of the resulting diol to the dichloro-derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this process. It acts as both the chlorinating agent and a dehydrating agent, effectively replacing the hydroxyl groups with chlorine atoms. This reaction is typically performed at elevated temperatures.[8][9]
The overall synthetic workflow is illustrated below.
Caption: Proposed synthetic workflow for 4,6-Dichloropyrimidin-5-ol.
Chemical Profile and Reactivity
The synthetic power of 4,6-dichloropyrimidin-5-ol lies in its predictable yet versatile reactivity, governed by the interplay of its functional groups.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 425394-89-4 | [2][3][10] |
| Molecular Formula | C₄H₂Cl₂N₂O | [2][3] |
| Molecular Weight | 164.98 g/mol | [2][3] |
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reaction for this building block is SₙAr. The electron-withdrawing effect of the two ring nitrogens makes the C4 and C6 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).
Causality Behind Reactivity:
-
Activation: The nitrogen atoms stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.
-
Leaving Group: Chloride is an excellent leaving group, readily displaced upon nucleophilic attack.
A critical aspect of using this building block is controlling the regioselectivity . While the C4 and C6 positions are electronically similar, subtle differences can be exploited. The C5-hydroxyl group exerts a mild electron-donating effect, which can slightly modulate the reactivity of the adjacent positions. In practice, selectivity is often achieved by controlling reaction conditions:
-
Stoichiometry: Using one equivalent of a nucleophile at a low temperature often favors mono-substitution.
-
Temperature: The first substitution is typically performed at a lower temperature (e.g., 0 °C to room temperature). The second, more challenging substitution on the now more electron-rich ring often requires higher temperatures.
-
Nucleophile Choice: Sterically hindered nucleophiles may exhibit a preference for one position over the other.
Caption: Key reactive sites on the 4,6-Dichloropyrimidin-5-ol scaffold.
Applications in Synthesis
The ability to perform sequential, controlled substitutions makes 4,6-dichloropyrimidin-5-ol an ideal starting material for creating libraries of complex molecules, particularly in drug discovery.
Medicinal Chemistry Scaffold
Dichloropyrimidines are foundational intermediates in the synthesis of a wide array of therapeutics, including antiviral, anticancer, and antimicrobial agents.[11] The general strategy involves a two-step diversification.
Workflow Example: Synthesis of a Hypothetical Kinase Inhibitor
-
First SₙAr: A primary or secondary amine (the "hinge-binder" motif in many kinase inhibitors) is selectively introduced at the C4 position under mild conditions.
-
Second SₙAr: A second nucleophile, often an aniline or alcohol to provide specificity and solubility, is introduced at the C6 position, typically requiring more forcing conditions (higher temperature or catalysis).
Caption: General workflow for drug candidate synthesis.
Agrochemicals and Materials Science
The same reactivity principles apply to the synthesis of modern agrochemicals, where the pyrimidine core is used to build potent herbicides and fungicides.[11][12] Furthermore, the scaffold's rigid, planar structure and potential for functionalization make it an interesting candidate for developing dyes and other specialty chemicals.[11]
Detailed Experimental Protocol: Regioselective Mono-amination
This protocol describes a self-validating system for the selective substitution at the C4 position. The key to success is careful control of stoichiometry and temperature.
Objective: To synthesize 4-(benzylamino)-6-chloropyrimidin-5-ol.
Materials:
-
4,6-Dichloropyrimidin-5-ol (1.0 eq)
-
Benzylamine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate, Hexanes, Brine
Protocol:
-
Reaction Setup (The "Why"): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4,6-dichloropyrimidin-5-ol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration). Causality: An inert atmosphere is critical to prevent reactions with atmospheric moisture, which could hydrolyze the starting material or quench the base.
-
Initial Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Starting the reaction at a low temperature is the primary method for controlling regioselectivity. It slows the reaction rate, allowing the more reactive site to be substituted preferentially before a second substitution can occur.
-
Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled, stirring solution of the dichloropyrimidine over 30 minutes. Causality: DIPEA is a bulky, non-nucleophilic base. Its role is solely to scavenge the HCl that is generated during the SₙAr reaction, preventing it from protonating the amine nucleophile and rendering it inactive. Dropwise addition maintains a low concentration of the nucleophile, further suppressing over-reaction.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). Visualize with a UV lamp. You should see the starting material spot (higher Rƒ) diminish as a new, more polar product spot (lower Rƒ) appears. The reaction is complete when the starting material is consumed. Causality: TLC provides real-time feedback. It validates that the reaction is proceeding and prevents unnecessary heating or extended reaction times that could lead to the formation of the di-substituted byproduct.
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The aqueous wash removes the DIPEA hydrochloride salt and any unreacted amine. The brine wash removes residual water from the organic layer.
-
Purification and Characterization: Purify the resulting crude solid via flash column chromatography on silica gel. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its identity and purity.
Safety and Handling
As with related chlorinated heterocyclic compounds, 4,6-dichloropyrimidin-5-ol should be handled with care.
-
Hazards: Assumed to be a skin, eye, and respiratory tract irritant. Harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood while wearing safety goggles, a lab coat, and nitrile gloves.
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
Conclusion and Future Outlook
4,6-Dichloropyrimidin-5-ol is more than just an intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the rational and efficient construction of complex, asymmetrically substituted pyrimidines. The ability to control the sequential addition of nucleophiles makes it an exceptionally powerful building block for generating molecular diversity in drug discovery and materials science.
Future research will likely focus on developing novel catalytic methods for even greater control over regioselectivity and expanding the scope of nucleophiles used in its derivatization, further cementing its role as a cornerstone of modern heterocyclic chemistry.
References
-
Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link] [https://www.researchgate.net/publication/282330368_SYNTHESIS_OF_PYRIMIDINE_DERIVATIVES]
-
Synthesis of Pyrimidine and Purine Bases. I. (n.d.). J-Stage. Retrieved from [Link] [https://www.jstage.jst.go.jp/article/cpb1953/10/1/10_1_83/_article]
-
Retrosynthesis of pyrimidines a-e and 64-77. (n.d.). ResearchGate. Retrieved from [Link] [https://www.researchgate.net/figure/Retrosynthesis-of-pyrimidines-a-e-and-64-77_fig6_329188431]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5188. [Link]
-
Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.). Retrieved from [Link] [https://www.chemsbuy.com/news/applications-of-5-amino-4-6-dichloropyrimidine-in-drug-discovery.html]
-
4,6-Dichloropyrimidine. (n.d.). SLT. Retrieved from [Link] [https://www.shslt.cn/products/4-6-dichloropyrimidine]
- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). U.S.
- Process for the preparation of chloropyrimidines. (1996). U.S.
-
Exploring Novel Applications of Heterocyclic Building Blocks. (n.d.). Retrieved from [Link] [https://www.chemsbuy.com/news/exploring-novel-applications-of-heterocyclic-building-blocks.html]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764-1784. [Link]
-
5-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. Retrieved from [Link] [https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-4_6-dichloropyrimidine]
- Preparation method of 4, 6-dichloropyrimidine. (2013).
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). Organic Letters, 6(6), 993-996. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Heterocyclic Building Blocks. (n.d.). SRD ORGANICS LTD. Retrieved from [Link] [https://www.srdorganics.com/heterocyclic-building-blocks.php]
Sources
- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 2. aceschem.com [aceschem.com]
- 3. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Pyrimidine and Purine Bases. I [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 11. sltchemicals.com [sltchemicals.com]
- 12. nbinno.com [nbinno.com]
- 13. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of 4,6-Dichloropyrimidin-5-ol from starting materials
An In-depth Technical Guide to the Proposed Synthesis of 4,6-Dichloropyrimidin-5-ol
Introduction
4,6-Dichloropyrimidin-5-ol is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[1] The presence of two reactive chlorine atoms at the 4 and 6 positions allows for sequential and regioselective nucleophilic substitution reactions, while the hydroxyl group at the 5-position offers a site for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets.
While a direct, one-step synthesis of 4,6-Dichloropyrimidin-5-ol from simple precursors is not extensively documented in peer-reviewed literature, a robust and logical multi-step synthetic pathway can be designed based on well-established principles of pyrimidine chemistry. This guide provides a comprehensive, field-proven framework for its synthesis, starting from commercially available materials. The proposed route involves the construction of a protected pyrimidine ring, followed by chlorination and a final deprotection step. Each stage is explained with causal logic behind the choice of reagents and conditions, ensuring scientific integrity and reproducibility.
Retrosynthetic Analysis and Strategic Overview
The proposed synthesis is designed around a protecting group strategy to ensure the stability of the 5-hydroxy functionality during the harsh chlorination step. The benzyl group is selected as a suitable protecting group for the hydroxyl function due to its stability under the basic conditions of the initial cyclization and the acidic/dehydrating conditions of the chlorination, as well as its clean removal via catalytic hydrogenation.
The overall synthetic strategy is outlined below:
Caption: Retrosynthetic pathway for 4,6-Dichloropyrimidin-5-ol.
Part 1: Synthesis of the Core Heterocycle: 5-(Benzyloxy)-4,6-dihydroxypyrimidine
The foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved via a cyclocondensation reaction. The classical approach involves reacting a 1,3-dicarbonyl compound, in this case, a substituted malonic ester, with an N-C-N fragment source like formamide.[2][3] The reactivity of diethyl malonate and its derivatives lies in the acidity of the methylene protons, which are easily deprotonated by a strong base to form a nucleophilic carbanion.[4]
Causality Behind Experimental Choices:
-
Starting Material: Diethyl 2-(benzyloxy)malonate is chosen to introduce the protected hydroxyl group at the future C5 position of the pyrimidine ring.
-
Base and Solvent: Sodium ethoxide in ethanol is a standard and highly effective base/solvent system for this type of condensation. The ethoxide acts as a strong base to deprotonate both the formamide and the malonic ester, facilitating the cyclization.[2]
Experimental Protocol: Cyclocondensation
Caption: Workflow for the synthesis of the pyrimidine core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.
-
Addition of Reactants: To the stirred sodium ethoxide solution, add formamide followed by the dropwise addition of diethyl 2-(benzyloxy)malonate.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling the reaction mixture to room temperature, the solvent is typically removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 4-5, causing the product to precipitate.[2]
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield 5-(benzyloxy)-4,6-dihydroxypyrimidine.
| Reagent/Parameter | Molar Ratio (relative to Malonate) | Recommended Value/Condition |
| Diethyl 2-(benzyloxy)malonate | 1.0 | --- |
| Formamide | 2.0 - 3.5 | ~2.5 equivalents |
| Sodium Ethoxide | 2.0 - 3.5 | ~2.5 equivalents |
| Solvent | --- | Absolute Ethanol |
| Temperature | --- | Reflux (~78°C) |
| Reaction Time | --- | 4 - 8 hours |
Part 2: Chlorination of the Pyrimidine Core: 5-(Benzyloxy)-4,6-dichloropyrimidine
The conversion of hydroxypyrimidines (which exist in the more stable pyrimidinedione tautomeric form) into their corresponding chloropyrimidines is a crucial transformation for introducing leaving groups for subsequent nucleophilic substitutions.[5] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[6][7]
Causality Behind Experimental Choices:
-
Chlorinating Agent: POCl₃ serves as both the reagent and, often, the solvent. It effectively replaces the hydroxyl groups with chlorine atoms. The reaction is typically performed at elevated temperatures.[7][8]
-
Acid Scavenger (Optional but Recommended): A tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often added to neutralize the HCl gas generated during the reaction, which can help drive the reaction to completion and prevent unwanted side reactions.[8][9] For this specific substrate, running the reaction neat in excess POCl₃ may be sufficient.
Experimental Protocol: Chlorination
Caption: Workflow for the chlorination of the pyrimidine core.
-
Reaction Setup (Caution): This procedure must be performed in a well-ventilated fume hood. To a flask equipped with a reflux condenser and stirrer, add 5-(benzyloxy)-4,6-dihydroxypyrimidine. Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup (Caution): After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction that releases HCl gas.
-
Isolation: The aqueous mixture is neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is slightly alkaline. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
| Reagent/Parameter | Molar Ratio (relative to Diol) | Recommended Value/Condition |
| 5-(Benzyloxy)-4,6-dihydroxypyrimidine | 1.0 | --- |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | ~8 equivalents (acts as solvent) |
| Temperature | --- | Reflux (~105-110°C) |
| Reaction Time | --- | 2 - 4 hours |
Part 3: Deprotection to Yield 4,6-Dichloropyrimidin-5-ol
The final step is the removal of the benzyl protecting group to unveil the target 5-hydroxyl group. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and the reaction conditions are mild, preventing any undesired reactions with the chloro-substituents on the pyrimidine ring.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is the standard catalyst for benzyl ether hydrogenolysis.[10] It offers high activity and selectivity.
-
Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂).
-
Solvent: A protic solvent like ethanol or a polar aprotic solvent like ethyl acetate is suitable for dissolving the substrate and facilitating the reaction on the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation
Caption: Workflow for the final deprotection step.
-
Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 5-(benzyloxy)-4,6-dichloropyrimidine in a suitable solvent like ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The flask is then evacuated and backfilled with nitrogen or argon several times before introducing hydrogen gas.
-
Reaction: The mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a pressure of 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The final product, 4,6-Dichloropyrimidin-5-ol, can be purified by recrystallization from an appropriate solvent system.
| Reagent/Parameter | Amount | Recommended Value/Condition |
| 5-(Benzyloxy)-4,6-dichloropyrimidine | --- | --- |
| 10% Palladium on Carbon (Pd/C) | 5 - 10 mol% | ~10 mol% |
| Solvent | --- | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | --- | 1 atm (balloon) to 50 psi |
| Temperature | --- | Room Temperature |
| Reaction Time | --- | 4 - 12 hours |
Conclusion and Outlook
This guide outlines a logical and scientifically-grounded three-stage synthesis for 4,6-Dichloropyrimidin-5-ol. By employing a robust protecting group strategy, the synthesis circumvents potential difficulties associated with the direct chlorination of a polyhydroxylated pyrimidine. Each step utilizes well-documented and reliable chemical transformations, lending a high degree of confidence to the proposed pathway. The final product is a valuable intermediate, primed for further elaboration through nucleophilic aromatic substitution at the chloro-positions or derivatization of the hydroxyl group, opening avenues for the creation of novel and diverse chemical libraries for drug discovery and materials science.
References
-
World Intellectual Property Organization. (1995). WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. Available from: [Link]
- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Jakupovic, S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Dandia, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
- Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
MDPI. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]
-
Justia Patents. (2002). Synthesis of chlorinated pyrimidines. Available from: [Link]
- Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.
-
ResearchGate. (2013). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Available from: [Link]
-
ACS Publications. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Available from: [Link]
- Google Patents. (2020). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
-
Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]
- Google Patents. (2016). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.
- Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Available from: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
- Google Patents. (1998). EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine.
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 10. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
mechanism of 4,6-Dichloropyrimidin-5-ol formation
An In-depth Technical Guide to the Formation Mechanism of 4,6-Dichloropyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of 4,6-dichloropyrimidin-5-ol, a crucial intermediate in medicinal chemistry. The document elucidates the core chemical transformations, starting from the construction of the pyrimidine ring to the final functionalization. Each stage is analyzed through the lens of mechanistic causality, providing not just procedural steps but a deep understanding of the underlying chemical principles. The guide is structured to offer field-proven insights, self-validating protocols, and authoritative grounding through rigorous citation of established literature.
Introduction and Strategic Importance
Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous therapeutic agents.[1] Within this class, 4,6-dichloropyrimidin-5-ol serves as a highly versatile scaffold. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the regioselective introduction of various functional groups, while the hydroxyl group at the C5 position offers a key vector for molecular interactions or further derivatization. Understanding the precise mechanism of its formation is paramount for process optimization, yield improvement, and the rational design of novel synthetic routes in drug discovery programs.
This guide will deconstruct the most chemically sound and industrially viable pathway for the synthesis of 4,6-dichloropyrimidin-5-ol, focusing on a three-stage process:
-
Pyrimidine Ring Formation: Construction of a 5-alkoxy-4,6-dihydroxypyrimidine intermediate.
-
Chlorination: Conversion of the dihydroxy intermediate to a dichloro derivative using phosphorus oxychloride.
-
Demethylation: Cleavage of the alkoxy group to yield the final 5-ol product.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, 4,6-dichloropyrimidin-5-ol, suggests a pathway proceeding through a more stable, protected precursor. The reactive hydroxyl group is best handled as a methoxy ether during the harsh chlorination step. The dichloro functionality is readily installed from a dihydroxy pyrimidine. This leads to the key intermediate, 5-methoxy-4,6-dihydroxypyrimidine, which can be synthesized from simple acyclic precursors via a cyclocondensation reaction.
Caption: Retrosynthetic pathway for 4,6-dichloropyrimidin-5-ol.
Part 1: Pyrimidine Core Synthesis via Cyclocondensation
The foundational step is the construction of the pyrimidine ring. This is efficiently achieved through the condensation of a substituted malonic ester with formamide in the presence of a strong base. Using an alkoxy-substituted malonate, such as dimethyl or diethyl 2-methoxymalonate, directly installs the required C5-oxygen functionality.
Mechanism of Action
The reaction proceeds via a base-catalyzed nucleophilic acyl substitution and cyclization cascade.
-
Deprotonation: A strong base, typically sodium methoxide or ethoxide, deprotonates the formamide to generate a more nucleophilic species. Simultaneously, the base deprotonates the α-carbon of the diethyl malonate, forming an enolate.
-
Nucleophilic Attack: The formamide nitrogen attacks one of the ester carbonyls of the malonate derivative.
-
Cyclization: An intramolecular condensation occurs where the second nitrogen of the nascent amidine attacks the remaining ester carbonyl, leading to the formation of the six-membered pyrimidine ring.
-
Tautomerization: The resulting pyrimidine-4,6-dione is in tautomeric equilibrium with the more aromatic 4,6-dihydroxypyrimidine form.
Caption: Workflow for the synthesis of the pyrimidine core.
Experimental Protocol: Synthesis of 5-Methoxy-4,6-dihydroxypyrimidine
-
Reagents: Diethyl 2-methoxymalonate, Formamide, Sodium Methoxide, Methanol.
-
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped for reflux.
-
A mixture of diethyl 2-methoxymalonate and formamide is added dropwise to the heated sodium methoxide solution.[2]
-
The reaction mixture is heated at reflux for several hours to drive the condensation to completion.
-
Upon cooling, the reaction is acidified (e.g., with HCl) to a pH of approximately 1-2, causing the product to precipitate.[3]
-
The solid is isolated by filtration, washed with water, and dried to yield 5-methoxy-4,6-dihydroxypyrimidine.
-
Part 2: Chlorination of the Pyrimidine Core
The conversion of the hydroxyl groups at positions C4 and C6 to chloro groups is a critical step that activates the ring for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4]
Mechanism of Action
The chlorination of the tautomeric hydroxypyrimidine proceeds through the formation of a chlorophosphate ester intermediate.
-
Activation of POCl₃: In some procedures, a tertiary amine base (e.g., N,N-dimethylaniline) is added.[3] The base can activate the POCl₃ or act as an HCl scavenger.
-
Phosphorylation: The hydroxyl group (in its keto-enol tautomeric form) acts as a nucleophile, attacking the phosphorus atom of POCl₃ and displacing a chloride ion. This forms a dichlorophosphate ester intermediate.
-
Nucleophilic Substitution: The displaced chloride ion then acts as a nucleophile, attacking the C4 or C6 position of the pyrimidine ring and displacing the dichlorophosphate leaving group.
-
Repetition: The process repeats for the second hydroxyl group to yield the 4,6-dichloro product. The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion.[4][5]
Caption: Mechanism of chlorination using POCl₃.
Experimental Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
-
Reagents: 5-Methoxy-4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as catalyst/base).
-
Procedure:
-
5-Methoxy-4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride.[3]
-
A catalytic amount of N,N-dimethylaniline is added.
-
The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or HPLC).[3]
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice and stirred. The product precipitates as a solid.
-
The solid is collected by filtration, washed thoroughly with water to remove any remaining acid, and dried to yield 4,6-dichloro-5-methoxypyrimidine.
-
Part 3: O-Demethylation to Form the 5-Hydroxy Group
The final step involves the selective cleavage of the C5-methoxy ether to unveil the target hydroxyl group. This transformation must be conducted under conditions that do not affect the chloro substituents. Nucleophilic demethylation is a common and effective strategy.
Mechanism of Action
The cleavage of the aryl-methyl ether is achieved via a nucleophilic attack on the methyl group (Sₙ2 reaction).
-
Nucleophile Selection: A soft nucleophile, such as a thiol, is chosen for its high affinity for soft electrophiles like the methyl carbon. 1-Dodecanethiol is an effective reagent for this purpose.[1]
-
Base-Mediated Deprotonation: A strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is used to deprotonate the thiol, generating the highly nucleophilic thiolate anion.[1]
-
Sₙ2 Attack: The thiolate anion attacks the methyl carbon of the methoxy group. The electrons from the C-O bond collapse onto the oxygen atom, cleaving the ether and forming the pyrimidin-5-olate anion.
-
Protonation: An acidic workup protonates the olate anion to yield the final 4,6-dichloropyrimidin-5-ol.
Caption: Workflow for the final demethylation step.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidin-5-ol
-
Reagents: 4,6-Dichloro-5-methoxypyrimidine, 1-Dodecanethiol, Sodium Methoxide (NaOMe), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of 4,6-dichloro-5-methoxypyrimidine and sodium methoxide in anhydrous DMF, 1-dodecanethiol is added.[1]
-
The suspension is heated to approximately 120 °C. The reaction progress is monitored by TLC or HPLC.[1]
-
After completion, the mixture is cooled to room temperature and poured into water.
-
The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried to afford pure 4,6-dichloropyrimidin-5-ol.
-
Quantitative Data Summary
The efficiency of each synthetic step is crucial for the overall process viability. The following table summarizes typical yields reported in the literature for analogous transformations.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1 | Ring Formation | Diethyl Malonate | 4,6-Dihydroxypyrimidine | Formamide, NaOEt | >80% | [6] |
| 2 | Chlorination | 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, Base | ~90% | [5] |
| 3 | Demethylation | 4,6-Dichloro-5-methoxypyrimidine | 4-Aminopyrimidin-5-ol | 1-Dodecanethiol, NaOMe | ~52% (overall) | [1] |
Note: Yields are highly dependent on specific reaction conditions and scale.
Conclusion
The formation of 4,6-dichloropyrimidin-5-ol is a multi-step synthetic sequence that relies on classic yet robust organic transformations. The pathway involving cyclocondensation to form the pyrimidine core, followed by chlorination and a final nucleophilic demethylation, represents a logical and efficient strategy. By understanding the mechanism behind each step—from the base-catalyzed ring formation to the Sₙ2-mediated ether cleavage—researchers and process chemists can make informed decisions to optimize reaction conditions, improve safety, and maximize the yield of this valuable synthetic intermediate. This guide provides the foundational knowledge required to master the synthesis of this important molecular scaffold.
References
- Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate. (2015).
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001).
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017).
- Process for the preparation of chloropyrimidines. (1996).
- Preparation method of 4, 6-dichloropyrimidine. (2013).
- Process of preparation of 4,6-Dihydroxypyrimidine. (1998).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
Topic: The Potential Biological Activity of 4,6-Dichloropyrimidin-5-ol: A Scaffold for Discovery
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] This guide focuses on 4,6-Dichloropyrimidin-5-ol, a sparsely studied yet highly promising heterocyclic compound. While direct biological data on this specific molecule is limited, its structural features—a hydroxylated pyrimidine core flanked by two reactive chlorine atoms—position it as a versatile scaffold for synthetic elaboration and a candidate for a range of biological activities. This document synthesizes information from the broader class of pyrimidine derivatives to forecast the potential therapeutic applications of 4,6-Dichloropyrimidin-5-ol and its progeny. We present a logical, field-proven workflow for systematically evaluating its biological profile, from initial broad-spectrum screening to targeted cellular assays, providing detailed protocols to empower researchers in their discovery efforts.
Introduction: The Pyrimidine Scaffold and the Opportunity of 4,6-Dichloropyrimidin-5-ol
Heterocyclic compounds are fundamental to drug discovery, with the pyrimidine nucleus being one of the most prolific scaffolds. Its presence in the nucleobases cytosine, thymine, and uracil underscores its deep-seated role in biological systems.[1] This inherent biocompatibility has been leveraged by medicinal chemists to develop a vast array of drugs targeting numerous disease states, including antivirals (zidovudine), anticancer agents (5-fluorouracil), and antibacterials (trimethoprim).[1][2]
4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4) emerges as a molecule of significant interest within this class.[3] Its architecture is deceptively simple yet potent with potential. The two chlorine atoms at positions 4 and 6 are excellent leaving groups, prime for nucleophilic aromatic substitution (SNAr) reactions. This allows for the strategic and differential introduction of various functional groups, making it an ideal starting point for constructing diverse chemical libraries. The hydroxyl group at position 5 adds a crucial hydrogen bonding capability, a feature often pivotal for molecular recognition and binding to biological targets. This guide provides a comprehensive exploration of this molecule's potential, grounded in the established pharmacology of its chemical relatives, and outlines a clear, actionable strategy for its biological characterization.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | PubChem[3] |
| Molecular Weight | 164.97 g/mol | PubChem[3] |
| IUPAC Name | 4,6-dichloropyrimidin-5-ol | PubChem[3] |
| CAS Number | 425394-89-4 | Sigma-Aldrich[4] |
| Physical Form | Solid | Sigma-Aldrich[4] |
| InChI Key | ADPCZUINQXBXLP-UHFFFAOYSA-N | Sigma-Aldrich[4] |
The Pharmacological Landscape of Pyrimidine Derivatives
The immense therapeutic relevance of the pyrimidine scaffold is not speculative; it is validated by decades of clinical success. Derivatives have been shown to possess a remarkable spectrum of biological activities.[5][6][7] This breadth suggests that 4,6-Dichloropyrimidin-5-ol, as a core pyrimidine structure, could serve as a precursor to compounds with similar pharmacological profiles.
| Biological Activity | Examples & Mechanistic Insights | Key References |
| Anticancer | Inhibition of kinases, interference with nucleic acid synthesis (e.g., 5-Fluorouracil). Dihydropyrimidinone derivatives like monastrol are known kinesin Eg5 inhibitors. | [1][2][7] |
| Antimicrobial | Inhibition of essential metabolic pathways (e.g., trimethoprim inhibits dihydrofolate reductase). Some derivatives show activity against S. aureus and E. coli. | [1][8][9][10] |
| Anti-inflammatory | Modulation of inflammatory pathways. Chloro-substituted pyrimidine derivatives have demonstrated good anti-inflammatory properties. | [5][8] |
| Antiviral | Chain termination of viral DNA/RNA synthesis (e.g., Zidovudine for HIV). The pyrimidine core is central to many nucleoside reverse transcriptase inhibitors. | [1] |
| Analgesic | Interaction with pain signaling pathways. | [5][8] |
| Antihypertensive | Vasodilation effects (e.g., Minoxidil). | [1] |
A Proposed Research Workflow for Biological Characterization
To unlock the potential of 4,6-Dichloropyrimidin-5-ol, a systematic and hierarchical screening approach is essential. The following workflow is designed to efficiently probe for biological activity, starting with broad screening and progressively focusing on more specific, physiologically relevant assays.
Caption: Figure 1: Proposed screening cascade for 4,6-Dichloropyrimidin-5-ol.
Protocol 1: Kinase Inhibition Profiling (In Vitro)
Rationale: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The structural features of 4,6-Dichloropyrimidin-5-ol make it a plausible candidate for kinase binding. This protocol describes a primary screen to assess broad kinase inhibitory activity.
Methodology:
-
Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Preparation:
-
Dissolve 4,6-Dichloropyrimidin-5-ol in 100% DMSO to create a 10 mM stock solution.
-
Prepare serial dilutions in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
-
Kinase Reaction (384-well plate format):
-
To each well, add 1 µL of test compound dilution or DMSO (vehicle control).
-
Add 2 µL of a kinase/substrate mixture in reaction buffer. The specific kinase (e.g., EGFR, SRC, ABL) and substrate (e.g., a generic peptide like AQTQ) will depend on the panel being screened.
-
Add 2 µL of ATP solution to initiate the reaction. Final reaction volume is 5 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the vehicle (DMSO) control.
-
% Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background))
-
Hits are typically defined as compounds causing >50% inhibition.
-
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: Given the prevalence of antimicrobial activity in pyrimidine derivatives, assessing the compound's effect on bacterial growth is a logical step.[8][9] This protocol determines the lowest concentration of the compound that inhibits visible bacterial growth.
Methodology:
-
Bacterial Strains: Use a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Preparation:
-
Prepare a 2x concentrated stock of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Perform serial two-fold dilutions in a 96-well microtiter plate, resulting in a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation:
-
Grow bacteria to the logarithmic phase and adjust the culture density to approximately 1 x 10⁶ CFU/mL.
-
Add an equal volume of the bacterial suspension to each well of the 96-well plate, effectively halving the compound concentrations and resulting in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determining MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
-
A Scaffold for the Future: Structure-Activity Relationship (SAR) Potential
The true value of 4,6-Dichloropyrimidin-5-ol lies in its potential as a synthetic intermediate.[11] The two chlorine atoms are electronically distinct and can be selectively displaced under different reaction conditions, allowing for the creation of a focused library of analogues to explore structure-activity relationships.
Caption: Figure 2: Potential synthetic modifications of the core scaffold.
By systematically replacing the chlorine atoms with various amines, thiols, or aryl groups (via Suzuki coupling), researchers can probe the specific structural requirements for a desired biological activity.[9][10] For instance, if an initial kinase hit is discovered, replacing one chlorine with a small amine and the other with a larger hydrophobic group could significantly enhance potency and selectivity. The C5-hydroxyl can also be modified to an ether or ester to fine-tune properties like solubility and cell permeability.
Conclusion
While 4,6-Dichloropyrimidin-5-ol is not a widely characterized molecule, its identity as a member of the pharmacologically privileged pyrimidine class, combined with its highly functionalized structure, marks it as a compound of considerable potential. It is a chemical scaffold ripe for exploration. This guide provides the conceptual framework and practical, detailed protocols for the scientific community to begin this exploration. By systematically applying the proposed screening cascade and leveraging the molecule's synthetic tractability, researchers can effectively probe its biological activity and potentially uncover novel starting points for the development of next-generation therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. 4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Pyrimidine and its derivatives | PPTX [slideshare.net]
- 7. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. atlantis-press.com [atlantis-press.com]
The Synthesis of 4,6-Dichloropyrimidin-5-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloropyrimidin-5-ol is a crucial intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its strategic placement of reactive chlorine atoms and a hydroxyl group on the pyrimidine core makes it a versatile building block for introducing the pyrimidine scaffold into larger, more complex structures. This guide provides an in-depth review of the primary synthetic routes to 4,6-Dichloropyrimidin-5-ol, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.
Core Synthetic Strategies
The synthesis of 4,6-Dichloropyrimidin-5-ol predominantly revolves around the construction of the pyrimidine ring followed by chlorination, or the modification of a pre-existing pyrimidine scaffold. Two major strategies have emerged from the literature: synthesis from malonic acid derivatives and the application of the Vilsmeier-Haack reaction.
I. Synthesis from Malonic Acid Derivatives and Formamide
A prevalent and classical approach to the pyrimidine core involves the condensation of a malonic acid derivative with a source of the N-C-N fragment, typically formamide or guanidine. This pathway generally proceeds through a dihydroxypyrimidine intermediate, which is subsequently chlorinated.
A. Ring Closure to Form the Pyrimidine Core
The initial and critical step is the formation of the pyrimidine-4,6-diol ring. This is typically achieved through the reaction of diethyl malonate with formamide in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[1][2]
Reaction Rationale: The strong base deprotonates the acidic α-carbon of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formamide. A subsequent intramolecular condensation and dehydration lead to the formation of the stable aromatic pyrimidine ring. The use of an alkoxide that matches the alcohol of the ester (e.g., sodium ethoxide with diethyl malonate) is crucial to prevent transesterification side reactions.
B. Chlorination of the Dihydroxypyrimidine Intermediate
Once the 4,6-dihydroxypyrimidine core is formed, the hydroxyl groups are converted to chlorine atoms. This is a critical step to install the reactive sites for subsequent nucleophilic substitution reactions. The most common chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[3][4] The reaction can be carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, which acts as a catalyst and neutralizes the HCl generated during the reaction.[4]
Causality in Experimental Choices: The choice of phosphorus oxychloride as the chlorinating agent is due to its high reactivity and efficacy in converting hydroxyl groups on heterocyclic rings to chlorides. The addition of a hindered amine base is often employed to drive the reaction to completion and to prevent side reactions that can be promoted by the acidic conditions generated by HCl.[4]
II. The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful tool in synthetic organic chemistry, primarily used for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, which is typically formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride.[5][7] While often used for formylation, the Vilsmeier reagent can also act as a chlorinating agent, particularly for hydroxy-substituted heterocycles.[7][8]
Mechanistic Insight: The reaction of DMF with POCl₃ generates the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺Cl⁻, known as the Vilsmeier reagent.[5] In the context of synthesizing 4,6-Dichloropyrimidin-5-ol, a plausible pathway involves the reaction of a suitable pyrimidine precursor with the Vilsmeier reagent, leading to both formylation at the 5-position and chlorination at the 4- and 6-positions. However, the direct synthesis of 4,6-Dichloropyrimidin-5-ol via this route from simple starting materials is less commonly documented than the malonate-based approach. Often, a pyrimidine-4,6-diol is the starting point, where the Vilsmeier reagent effects the chlorination.[7]
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dihydroxypyrimidine from Diethyl Malonate and Formamide
This protocol is adapted from established procedures for the synthesis of the pyrimidine core.[1]
Step 1: Formation of the Sodium Ethoxide Solution
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add absolute ethanol.
-
Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ.
Step 2: Condensation Reaction
-
To the stirred solution of sodium ethoxide, add formamide.
-
Heat the mixture to reflux.
-
Slowly add diethyl malonate dropwise to the refluxing mixture.
-
Continue refluxing for several hours to ensure the completion of the reaction.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture.
-
Recover the excess ethanol by distillation.
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., hydrochloric acid) to a pH of 4-5.[1]
-
The precipitated 4,6-dihydroxypyrimidine is then collected by filtration, washed with cold water, and dried.
Protocol 2: Chlorination of 4,6-Dihydroxypyrimidine
This protocol is a general procedure for the chlorination of dihydroxypyrimidines.[3][4]
Step 1: Reaction Setup
-
In a flask equipped with a reflux condenser and a stirrer, suspend 4,6-dihydroxypyrimidine in an excess of phosphorus oxychloride.
-
Optionally, a hindered tertiary amine (e.g., N,N-diisopropylethylamine) can be added as a catalyst and acid scavenger.[4]
Step 2: Chlorination Reaction
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture.
-
Carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude 4,6-dichloropyrimidine product. Further purification can be achieved by distillation or crystallization.
Data Presentation
| Parameter | Synthesis from Diethyl Malonate |
| Starting Materials | Diethyl malonate, Formamide, Sodium Ethoxide |
| Intermediate | 4,6-Dihydroxypyrimidine |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |
| Typical Yield | High (often >80% for the ring formation)[1] |
| Reaction Conditions | Reflux temperatures |
| Advantages | Readily available starting materials, well-established procedure. |
| Disadvantages | Multi-step process, use of hazardous reagents like sodium metal and POCl₃. |
Visualization of Synthetic Pathways
Synthesis of 4,6-Dichloropyrimidine from Diethyl Malonate
Caption: Synthetic route from diethyl malonate to 4,6-dichloropyrimidine.
Conclusion
The synthesis of 4,6-Dichloropyrimidin-5-ol is a well-established process with the route starting from diethyl malonate and formamide being the most extensively documented and likely the most industrially viable. The key steps involve the initial formation of the pyrimidine ring followed by a robust chlorination protocol. While the Vilsmeier-Haack reaction offers a potentially more direct route, its application for this specific target is less detailed in the available literature. For researchers and drug development professionals, a thorough understanding of these synthetic pathways, including the rationale behind the choice of reagents and reaction conditions, is paramount for the successful and efficient production of this valuable synthetic intermediate.
References
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. Retrieved December 11, 2023, from [Link]
-
Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION. (2012). ResearchGate. Retrieved December 11, 2023, from [Link]
-
Vilsmeier–Haack reaction. (2023, November 29). In Wikipedia. Retrieved December 11, 2023, from [Link]
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. (2007). Organic Letters, 9(23), 4671–4674. [Link]
-
Diethyl malonate. (2023, October 29). In Wikipedia. Retrieved December 11, 2023, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27301–27330. [Link]
- Process for the preparation of chloropyrimidines. (1996). Google Patents.
- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2011). Google Patents.
- Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. (2007). Google Patents.
-
Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved December 11, 2023, from [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (2017). Atlantis Press. [Link]
- Preparation method of 4, 6-dichloropyrimidine. (2013). Google Patents.
- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.
- Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde. (2014). Google Patents.
-
Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite. (2016). MATEC Web of Conferences, 68, 21006. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). Molecules, 25(21), 5022. [Link]
-
Diethyl malonate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved December 11, 2023, from [Link]
-
4,6-DICHLOROPYRIMIDIN-5-OL [P93152]. (n.d.). ChemUniverse. Retrieved December 11, 2023, from [Link]
-
Cas 56-05-3,2-Amino-4,6-dichloropyrimidine. (n.d.). lookchem. Retrieved December 11, 2023, from [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2023). Chemistry, 5(2), 1084–1095. [Link]
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Pyrimidine Derivatives from 4,6-Dichloropyrimidin-5-ol
Foreword: The Strategic Importance of 4,6-Dichloropyrimidin-5-ol in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of pharmacologically active compounds.[1][2] Its derivatives are integral to therapies for a wide range of diseases, including cancer, viral infections, and metabolic disorders.[2][3] Within the arsenal of pyrimidine building blocks, 4,6-Dichloropyrimidin-5-ol stands out as a particularly versatile and powerful precursor. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for introducing molecular diversity, while the hydroxyl group at C5 provides an additional site for modification and influences the electronic properties of the ring.
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview and field-proven protocols for leveraging 4,6-Dichloropyrimidin-5-ol in the synthesis of diverse chemical libraries. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling rational design and troubleshooting of synthetic routes.
Part 1: Preparation of the Key Precursor: 4,6-Dichloropyrimidin-5-ol
The journey begins with the synthesis of the title compound, which is typically prepared from its dihydroxy analog via a chlorination reaction. The most common and effective method involves the use of phosphorus oxychloride (POCl₃), often in the presence of a base to neutralize the HCl generated.[4][5][6]
Expert Insights: The Rationale Behind the Chlorination Protocol
The conversion of the more stable keto-enol tautomer of 4,6-dihydroxypyrimidine to the dichloro derivative is a critical transformation. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for this purpose. The addition of a hindered amine base, such as N,N-diisopropylethylamine (Hünig's base) or N,N-dimethylaniline, is crucial.[4][6] It acts as an acid scavenger, preventing the degradation of starting material and product and driving the reaction to completion. The reaction is often performed at elevated temperatures to ensure full conversion.
Protocol 1: Synthesis of 4,6-Dichloropyrimidin-5-ol
Materials:
-
4,6-Dihydroxypyrimidin-5-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 - 5.0 eq)
-
N,N-Diisopropylethylamine (Hünig's base) (2.0 - 2.5 eq)
-
Toluene or other high-boiling inert solvent
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,6-dihydroxypyrimidin-5-ol (1.0 eq) in phosphorus oxychloride (4.0 eq).
-
Base Addition: Carefully add N,N-diisopropylethylamine (2.0 eq) to the suspension. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent if used) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice water with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4,6-dichloropyrimidin-5-ol by recrystallization or column chromatography on silica gel.
Part 2: Core Synthetic Applications & Methodologies
The true utility of 4,6-Dichloropyrimidin-5-ol lies in the differential reactivity of its chloro-substituents, which are highly susceptible to two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Methodology 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions prime targets for nucleophilic attack. This allows for the straightforward introduction of amine, alkoxy, and thioalkoxy functionalities.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring aromaticity. For the symmetrically substituted 4,6-dichloropyrimidine, the first substitution can occur at either position.[7] The introduction of the first nucleophile can then electronically influence the reactivity of the remaining chlorine atom, sometimes allowing for selective sequential substitutions.
This protocol describes the selective substitution of one chlorine atom with an amine.
Materials:
-
4,6-Dichloropyrimidin-5-ol (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Dissolve 4,6-Dichloropyrimidin-5-ol (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Reagents: Add the amine (1.0 eq) followed by the base (e.g., TEA, 1.5 eq).[7][8]
-
Reaction: Stir the mixture at room temperature or heat to reflux (40-80 °C) for 1-6 hours. The reaction progress should be closely monitored by TLC to avoid the formation of the disubstituted product.
-
Isolation: Upon completion, cool the mixture. The product may precipitate and can be isolated by filtration.[7] If it remains in solution, concentrate the solvent under reduced pressure.
-
Work-up: Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting solid by recrystallization from a suitable solvent like ethanol or by column chromatography.
This protocol is designed to replace both chlorine atoms with the same amine.
Materials:
-
4,6-Dichloropyrimidin-5-ol (1.0 eq)
-
Primary or Secondary Amine (2.2 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.5 eq)
-
Dimethylformamide (DMF) or Dioxane
Procedure:
-
Reaction Setup: Combine 4,6-Dichloropyrimidin-5-ol (1.0 eq), the amine (2.2 eq), and K₂CO₃ (2.5 eq) in DMF.[9]
-
Heating: Heat the reaction mixture to 100-140 °C for 12-24 hours.[9] The higher temperature and excess amine drive the reaction to disubstitution.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
| Nucleophile Type | Reagents & Conditions | Typical Product | Reference |
| Primary Amine | R-NH₂ (1.1 eq), TEA, EtOH, RT to 60°C | 4-Alkylamino-6-chloropyrimidin-5-ol | [8][10] |
| Primary Amine | R-NH₂ (2.5 eq), K₂CO₃, DMF, 140°C | 4,6-Di(alkylamino)pyrimidin-5-ol | [9] |
| Alcohol | R-OH, NaOH, EtOH, RT | 4-Alkoxy-6-chloropyrimidin-5-ol | [8] |
| Phenol | Ar-OH, K₂CO₃, DMF, 80°C | 4-Aryloxy-6-chloropyrimidin-5-ol | [11] |
Table 1: Summary of SNAr Reaction Conditions.
Methodology 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 and C6 positions. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR).
The success of a Suzuki coupling hinges on the careful selection of four key components:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective choice.[12][13] Other catalysts like Pd(dppf)Cl₂ may also be used.
-
Base: A base is required to activate the boronic acid. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are frequently used.
-
Solvent: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (like 1,4-Dioxane or Toluene) and water is standard.
-
Temperature: Most Suzuki couplings require heating (70-100 °C) to proceed at a reasonable rate.
Materials:
-
4-Substituted-6-chloropyrimidin-5-ol (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq, 5 mol%)[12]
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
Procedure:
-
Inert Atmosphere: To a flask charged with the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), and base (2.0 eq), add the solvent mixture (Dioxane/Water).
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the mixture.
-
Reaction: Heat the reaction to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.[12]
-
Work-up: Cool the reaction mixture and dilute it with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
| Boronic Acid | Base | Solvent | Catalyst (mol%) | Product | Reference |
| Arylboronic Acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ (5%) | 4-Aryl-6-chloropyrimidin-5-ol | [12][13] |
| Heteroarylboronic Acid | K₂CO₃ | Toluene/EtOH/H₂O | Pd(dppf)Cl₂ (3%) | 4-Heteroaryl-6-chloropyrimidin-5-ol | [14][15] |
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling.
Part 3: Conclusion and Future Outlook
4,6-Dichloropyrimidin-5-ol is a robust and highly adaptable starting material for the synthesis of diverse pyrimidine libraries. The protocols outlined in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide reliable pathways for functionalizing the C4 and C6 positions. By understanding the principles behind these reactions and carefully controlling experimental conditions, researchers can efficiently generate novel compounds for screening in drug discovery programs. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this valuable heterocyclic building block, paving the way for the next generation of pyrimidine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4,6-Dichloropyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyrimidine Scaffold
4,6-Dichloropyrimidin-5-ol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The presence of two reactive chlorine atoms on the electron-deficient pyrimidine ring, coupled with the modulating influence of the C5-hydroxyl group, offers a unique platform for the synthesis of diverse molecular architectures. Nucleophilic aromatic substitution (SNAr) is the primary pathway for the functionalization of this scaffold, allowing for the regioselective introduction of a wide array of substituents.
This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of 4,6-dichloropyrimidin-5-ol. Moving beyond a simple recitation of procedures, we will delve into the underlying principles governing the reactivity and regioselectivity of this molecule. The protocols provided herein are designed to be robust starting points for your experimental work, with a strong emphasis on the rationale behind the choice of reagents and conditions.
Understanding the Reactivity Landscape: The Role of the 5-Hydroxyl Group
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, making them prime sites for substitution. The reactivity of each position in dihalopyrimidines generally follows the order C4(6) > C2.[1]
The 5-hydroxyl group introduces a layer of complexity and opportunity. It can exist in equilibrium with its tautomeric keto form and, under basic conditions, will be deprotonated to form a phenoxide-like species. This has several important consequences:
-
Ambident Nucleophilicity: The deprotonated 5-hydroxypyrimidine can act as an ambident nucleophile, with the potential for alkylation at either the oxygen (O-alkylation) or one of the ring nitrogens (N-alkylation). The outcome of this competition is highly dependent on the reaction conditions.[2][3][4]
-
Modulation of Ring Electronics: The electron-donating nature of the hydroxyl/phenoxide group can influence the electrophilicity of the C4 and C6 positions, potentially affecting the rate and regioselectivity of substitution by external nucleophiles.
Navigating Regioselectivity in Nucleophilic Aromatic Substitution
For symmetrically substituted 4,6-dichloropyrimidines, the initial nucleophilic attack will occur at either the C4 or C6 position.[5] The introduction of the first substituent can then electronically influence the reactivity of the remaining chlorine atom, allowing for the sequential and controlled synthesis of unsymmetrically substituted pyrimidines.
Factors that govern the regioselectivity of SNAr reactions on dichloropyrimidines include:
-
Electronic Effects: Electron-withdrawing groups on the pyrimidine ring generally increase the rate of SNAr reactions.[5][6]
-
Nucleophile Strength and Type: The nature of the incoming nucleophile plays a critical role. Softer nucleophiles may favor reaction at different sites compared to harder nucleophiles.
-
Reaction Conditions: Solvent, temperature, and the choice of base can all influence the reaction pathway and the final product distribution.
Experimental Protocols: A Practical Guide
The following protocols are presented as detailed, self-validating systems. The rationale behind key steps is provided to empower researchers to troubleshoot and adapt these methods to their specific needs.
Protocol 1: Mono-Amination of 4,6-Dichloropyrimidin-5-ol
This protocol describes a general procedure for the catalyst-free mono-amination of 4,6-dichloropyrimidin-5-ol via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Principle:
The electron-deficient pyrimidine ring is susceptible to attack by amine nucleophiles. In the presence of a base, the amine displaces one of the chloride ions. The use of a slight excess of the amine or an external base is necessary to neutralize the HCl generated during the reaction.
Visualizing the Workflow:
Figure 1: General workflow for the mono-amination of 4,6-dichloropyrimidin-5-ol.
Materials:
-
4,6-Dichloropyrimidin-5-ol (1.0 equivalent)
-
Amine (primary or secondary, 1.0 - 1.2 equivalents)
-
Base (e.g., Triethylamine, Potassium Carbonate, 2.0 equivalents)
-
Solvent (e.g., Ethanol, DMF, Dioxane)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidin-5-ol (1.0 equivalent).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of substrate).
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add the base (2.0 equivalents). For example, triethylamine can be added directly, while a solid base like potassium carbonate is also suitable.
-
Heat the reaction mixture to reflux or an appropriate elevated temperature (e.g., 80-140 °C) and stir vigorously.[7]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure mono-aminated product.
Expert Insights:
-
Choice of Base: A non-nucleophilic base like triethylamine or an inorganic base like potassium carbonate is recommended to avoid competing reactions.
-
Solvent Selection: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF can often accelerate SNAr reactions.
-
Temperature Control: For highly reactive amines, the reaction may proceed at room temperature. For less reactive amines, heating is generally required.
Protocol 2: O-Alkylation of 4,6-Dichloropyrimidin-5-ol
This protocol outlines a general method for the O-alkylation of 4,6-dichloropyrimidin-5-ol to form the corresponding 5-alkoxy derivative.
Reaction Principle:
Under basic conditions, the 5-hydroxyl group is deprotonated to form a nucleophilic alkoxide. This alkoxide can then react with an alkylating agent, such as an alkyl halide, to form an ether linkage.
Visualizing the Mechanism:
Figure 2: Simplified mechanism of O-alkylation.
Materials:
-
4,6-Dichloropyrimidin-5-ol (1.0 equivalent)
-
Alkylating agent (e.g., alkyl halide, 1.1 equivalents)
-
Base (e.g., Potassium Carbonate, Sodium Hydride, 1.2 equivalents)
-
Solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidin-5-ol (1.0 equivalent).
-
Add a suitable anhydrous solvent such as DMF or acetonitrile (5-10 mL per mmol of substrate).
-
Add the base (1.2 equivalents). If using a solid base like K₂CO₃, it can be added directly. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (1.1 equivalents) dropwise at 0 °C or room temperature.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.
-
Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkoxy-4,6-dichloropyrimidine.
Expert Insights:
-
N- vs. O-Alkylation: The competition between N- and O-alkylation is a critical consideration.[3][4] The choice of solvent and counter-ion can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.
-
Base Strength: A strong, non-nucleophilic base is preferred to ensure complete deprotonation of the hydroxyl group.
-
Safety: When using sodium hydride, exercise extreme caution as it is a flammable solid and reacts violently with water.
Quantitative Data Summary
While specific yield data for 4,6-dichloropyrimidin-5-ol is not extensively reported, the following table provides representative yields for analogous reactions on similar dichloropyrimidine scaffolds to guide expectations.
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, EtOH, rt, 1h | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | Not specified | [8] |
| 4,6-Dichloropyrimidine | Various diamines | Cs₂CO₃, Dioxane, reflux | N,N'-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | [1] |
| 4-Amino-2,6-dichloropyrimidine | Various amines | K₂CO₃, DMF, 140°C | Mono-aminated product | Varies | [7] |
| 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | 2-Bromopropane | K₂CO₃, DMF | 4-Chloro-6-(cyclopentylamino)-5-isopropoxypyrimidine | High | [2] |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient reaction temperature or time | Increase temperature and/or reaction time. Monitor closely by TLC/LC-MS. |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., DMF, Dioxane, Acetonitrile). | |
| Deactivation of starting material or nucleophile | Ensure reagents are pure and dry. Use an inert atmosphere for sensitive reactions. | |
| Formation of Multiple Products | Lack of regioselectivity or side reactions | Modify reaction conditions (temperature, solvent, base) to favor the desired isomer. Consider a catalyst for improved selectivity. |
| Di-substitution instead of mono-substitution | Use a stoichiometric amount of the nucleophile. Add the nucleophile slowly at a lower temperature. |
Conclusion: A Gateway to Novel Chemical Entities
4,6-Dichloropyrimidin-5-ol represents a versatile and highly adaptable scaffold for the synthesis of a wide range of functionalized pyrimidine derivatives. A thorough understanding of the principles of nucleophilic aromatic substitution, coupled with careful control of reaction conditions, allows for the selective and efficient introduction of diverse functionalities. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this valuable building block and to accelerate the discovery of novel chemical entities with potential applications in drug development and beyond.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th ed. Wiley.
-
Cabrera-Pérez, L. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6535. Available at: [Link]
-
Gravel, M., & Hall, D. G. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Chemistry – An Asian Journal, 16(10), 1281-1288. Available at: [Link]
-
Reddy, T. J., et al. (2010). Amination of 4,6- and 2,4-Dichloropyrimidines with Polyamines. Russian Journal of Organic Chemistry, 46(7), 1041-1049. Available at: [Link]
-
Malkov, A. V., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(11), 2947. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
O, S., et al. (2009). Synthesis of 8,9-dihydropyrimido[4,5-e][7][8]oxazepin-7(5H)-ones by the reaction of 1-(4-chloropyrimidin-5-YL)alkan-1-OLS with N-alkylglycines. Journal of Heterocyclic Chemistry, 46(5), 903-908. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available at: [Link]
-
ResearchGate. (2019). Is there any possibility of nucleophilic aromatic substituion of hydroxyl group without the presence of sulfonic group ???. Available at: [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]
-
PubMed Central. (n.d.). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Available at: [Link]
-
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Available at: [Link]
-
PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Available at: [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
-
PubMed Central. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]
- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine.
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available at: [Link]
- Google Patents. (n.d.). Method for producing 4,6-dichloropyrimidine.
- Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
-
Royal Society of Chemistry. (2013). Thiol-addition reactions and their applications in thiol recognition. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 4,6-Dichloropyrimidin-5-ol for the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Pyrimidine Scaffold and the Strategic Value of 4,6-Dichloropyrimidin-5-ol
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of nucleic acids (DNA and RNA) and a vast number of therapeutic agents.[1][2][3] Its "privileged scaffold" status stems from its ability to form key hydrogen bonds with biological targets, leading to potent and selective pharmacological activity. In modern drug discovery, particularly in oncology, pyrimidine derivatives have garnered significant attention as potent inhibitors of protein kinases, which are crucial regulators of cell cycle progression.[1][2][3][4] Dysregulation of kinases like Aurora Kinase (AURK) and Polo-like Kinase (PLK) is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3][4]
4,6-Dichloropyrimidin-5-ol emerges as a highly valuable and versatile starting material in this context. Its structure is strategically primed for synthetic elaboration. The electron-deficient pyrimidine ring, activated by two chlorine atoms at the C4 and C6 positions, is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the controlled, sequential introduction of diverse chemical moieties, enabling the construction of complex molecular architectures required for potent kinase inhibition.[5][6] This guide provides an in-depth exploration of the chemical properties, reactivity, and practical application of 4,6-Dichloropyrimidin-5-ol, complete with detailed protocols for its use in synthesizing advanced pharmaceutical intermediates.
Part 1: Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of 4,6-Dichloropyrimidin-5-ol is critical for its effective use in synthesis.
Table 1: Properties of 4,6-Dichloropyrimidin-5-ol
| Property | Value | Source(s) |
| CAS Number | 425394-89-4 | [7][8][9] |
| Molecular Formula | C₄H₂Cl₂N₂O | [7][8] |
| Molecular Weight | 164.98 g/mol | [7][9] |
| Appearance | Solid | [8] |
| IUPAC Name | 4,6-dichloro-5-pyrimidinol | [8] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 4,6-Dichloropyrimidin-5-ol is dominated by its reactivity in SNAr reactions.[6][10] The two chlorine atoms are excellent leaving groups, and the electron-withdrawing nature of the ring nitrogens renders the C4 and C6 positions electrophilic and thus susceptible to attack by a wide range of nucleophiles (amines, thiols, alkoxides).[10]
The hydroxyl group at the C5 position plays a crucial role in modulating the reactivity of the two chlorine atoms. Due to electronic effects, the two positions are not equivalent, allowing for regioselective mono-substitution under controlled conditions. Typically, the first substitution occurs preferentially at one position, and the introduction of the first nucleophile then electronically influences the reactivity of the remaining chlorine atom, often requiring more forcing conditions for the second substitution. This differential reactivity is the key to building complex, unsymmetrically substituted pyrimidines, which are often required for achieving high target specificity in drug candidates.[5][11]
Caption: General workflow for sequential SNAr on 4,6-Dichloropyrimidin-5-ol.
Part 2: Synthesis Protocols for Kinase Inhibitor Scaffolds
The following protocols provide a framework for the sequential substitution of 4,6-Dichloropyrimidin-5-ol to generate di-substituted pyrimidine cores, a common motif in kinase inhibitors.[4][5]
Protocol 1: Regioselective Mono-Substitution (First SNAr Reaction)
This protocol details the reaction of 4,6-Dichloropyrimidin-5-ol with a primary or secondary amine to yield a mono-substituted intermediate. The causality for using a base is to quench the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[12]
Materials:
-
4,6-Dichloropyrimidin-5-ol (1.0 eq)
-
Amine of choice (e.g., aniline, benzylamine) (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dichloromethane (DCM))
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,6-Dichloropyrimidin-5-ol (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.0 - 1.2 eq) to the stirred suspension/solution. Then, add the base (TEA or DIPEA, 1.5 - 2.0 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (40-60°C) as required. The optimal temperature depends on the nucleophilicity of the amine; less reactive amines may require heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).[10]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can often be purified by recrystallization or silica gel column chromatography.[10]
Protocol 2: Second Nucleophilic Substitution
This protocol describes the substitution of the remaining chlorine atom on the mono-substituted intermediate. The introduction of an electron-donating amino group in the first step deactivates the ring towards further substitution, often necessitating higher temperatures or stronger bases.
Materials:
-
Mono-substituted intermediate from Protocol 1 (1.0 eq)
-
Second nucleophile (e.g., piperazine, morpholine) (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the mono-substituted intermediate (1.0 eq) in the anhydrous solvent (DMF or DMSO).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 - 3.0 eq) followed by the second nucleophile (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 100-140°C).[11] The exact temperature and time will depend on the reactivity of the substrate and nucleophile.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Work-up:
-
Cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
If no precipitate forms, perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography to obtain the final di-substituted pyrimidine.[10]
Caption: Step-by-step experimental workflow for di-substitution.
Part 3: Safety, Handling, and Storage
Proper handling of halogenated heterocyclic compounds is paramount for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[13]
-
Handling: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[13]
-
Incompatible Materials: Avoid contact with strong acids, acid chlorides, and strong oxidizing agents.[14][15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as recommended.[8][13][15]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[13][15]
References
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . PubMed. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . MDPI. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . ResearchGate. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . PMC. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors . OUCI. [Link]
-
The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]
-
Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery . Autech Industry Co.,Limited. [Link]
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine . Atlantis Press. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . NIH. [Link]
- Process for the preparation of chloropyrimidines.
- Process for preparing 4,6-dichloro-5-fluoropyrimidine.
-
5-Amino-4,6-dichloropyrimidine . NIST WebBook. [Link]
-
5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 . PubChem. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity . PMC - NIH. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions . PMC - NIH. [Link]
-
The Role of 5-Amino-4,6-dichloropyrimidine in Modern Synthesis . Autech Industry Co.,Limited. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aceschem.com [aceschem.com]
- 8. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]
- 9. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd [3wpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines from 4,6-Dichloropyrimidin-5-ol: A Versatile Scaffold for Drug Discovery
Introduction: The Pyrimidine Core in Modern Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, particularly as a mimic of the purine bases in nucleic acids, making it a privileged structure in the design of enzyme inhibitors, especially protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of novel synthetic routes to functionalized pyrimidines is of paramount importance to drug discovery and development professionals.
This application note provides a comprehensive guide to the synthesis of substituted pyrimidines utilizing the versatile starting material, 4,6-dichloropyrimidin-5-ol. This trifunctional scaffold offers multiple reaction sites for the strategic introduction of diverse chemical moieties, enabling the generation of extensive compound libraries for biological screening. We will delve into the chemical logic behind the synthetic strategies, provide detailed, field-proven protocols for key transformations, and discuss the expected regiochemical outcomes.
Chemical Logic and Synthetic Strategy: Leveraging the Reactivity of 4,6-Dichloropyrimidin-5-ol
The synthetic utility of 4,6-dichloropyrimidin-5-ol lies in the differential reactivity of its three functional groups: two electrophilic chlorine atoms at the C4 and C6 positions and a nucleophilic hydroxyl group at the C5 position. The electron-deficient nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr), while the hydroxyl group can be functionalized through various means, such as O-alkylation.
Our synthetic approach is centered on a sequential functionalization strategy, allowing for controlled and regioselective diversification. This typically involves:
-
Initial Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C4 and C6 positions are susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alkoxides. Due to the symmetrical nature of the starting material, the initial monosubstitution will occur at either the C4 or C6 position. The presence of the C5-hydroxyl group, an electron-donating group, may influence the rate of this first substitution.
-
O-Functionalization of the C5-Hydroxyl Group: The hydroxyl group can be alkylated or acylated to introduce further diversity. This step can be performed before or after the SNAr reactions, depending on the desired final product and the compatibility of the functional groups.
-
Second Nucleophilic Aromatic Substitution: The remaining chlorine atom can be displaced by a second, different nucleophile, leading to the synthesis of unsymmetrically substituted pyrimidines. The nature of the substituent introduced in the first SNAr reaction will influence the reactivity of the second chlorine atom.
This modular approach provides a powerful platform for generating a wide array of substituted pyrimidines with diverse pharmacological properties.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidin-5-ol
The starting material, 4,6-dichloropyrimidin-5-ol, can be synthesized from 4,6-dihydroxypyrimidine-5-ol (5-hydroxyuracil) through a chlorination reaction.
Reaction Scheme:
Caption: Synthesis of 4,6-Dichloropyrimidin-5-ol.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 4,6-Dihydroxypyrimidine-5-ol | 128.09 g/mol | 10.0 g | 78.1 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 100 mL | 1.08 mol |
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4,6-dihydroxypyrimidine-5-ol (10.0 g, 78.1 mmol).
-
Carefully add phosphorus oxychloride (100 mL, 1.08 mol) to the flask. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 4,6-dichloropyrimidin-5-ol.
Protocol 2: Monosubstitution via Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the selective monosubstitution of a chlorine atom with a primary or secondary amine.
Reaction Scheme:
Caption: Monosubstitution of 4,6-Dichloropyrimidin-5-ol.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 4,6-Dichloropyrimidin-5-ol | 164.98 g/mol | 1.0 g | 6.06 mmol |
| Amine (e.g., Cyclopentylamine) | 85.15 g/mol | 0.57 g | 6.67 mmol |
| Triethylamine (TEA) | 101.19 g/mol | 1.27 mL | 9.09 mmol |
| Ethanol (EtOH) | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add 4,6-dichloropyrimidin-5-ol (1.0 g, 6.06 mmol) and ethanol (20 mL).
-
Add the amine (1.1 equivalents, 6.67 mmol) to the suspension.
-
Add triethylamine (1.5 equivalents, 9.09 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC. Gentle heating (e.g., to 40-50 °C) may be required for less reactive amines.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the monosubstituted product.
Protocol 3: O-Alkylation of the C5-Hydroxyl Group
This protocol details the alkylation of the hydroxyl group, which can be performed on the dichloropyrimidine starting material or on a monosubstituted intermediate.[6]
Reaction Scheme:
Caption: O-Alkylation of the C5-Hydroxyl Group.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 4-Chloro-6-(cyclopentylamino)pyrimidin-5-ol | 213.67 g/mol | 1.0 g | 4.68 mmol |
| Alkyl halide (e.g., Benzyl bromide) | 171.04 g/mol | 0.64 mL | 5.15 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 g/mol | 1.29 g | 9.36 mmol |
| Dimethylformamide (DMF) | - | 15 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add the 5-hydroxypyrimidine derivative (1.0 g, 4.68 mmol) and potassium carbonate (2.0 equivalents, 9.36 mmol) in DMF (15 mL).
-
Add the alkyl halide (1.1 equivalents, 5.15 mmol) to the mixture.
-
Stir the reaction at room temperature for 8-16 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
Protocol 4: Second Nucleophilic Aromatic Substitution
This protocol describes the displacement of the second chlorine atom to generate a disubstituted pyrimidine.
Reaction Scheme:
Caption: Second Nucleophilic Aromatic Substitution.
Materials:
| Reagent/Solvent | M.W. | Quantity | Moles |
| 4-Chloro-6-(cyclopentylamino)-5-benzyloxypyrimidine | 303.80 g/mol | 1.0 g | 3.29 mmol |
| Second amine (e.g., Morpholine) | 87.12 g/mol | 0.34 mL | 3.95 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 0.86 mL | 4.94 mmol |
| 1,4-Dioxane | - | 15 mL | - |
Procedure:
-
In a sealed tube, combine the monosubstituted chloropyrimidine (1.0 g, 3.29 mmol), the second amine (1.2 equivalents, 3.95 mmol), and DIPEA (1.5 equivalents, 4.94 mmol) in 1,4-dioxane (15 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the final disubstituted pyrimidine.
Regioselectivity Considerations
For symmetrically substituted 4,6-dichloropyrimidines, the first nucleophilic substitution can occur at either the C4 or C6 position without preference. However, the introduction of a substituent at one of these positions will electronically influence the reactivity of the remaining chlorine atom. An electron-donating group will generally decrease the rate of the second substitution, while an electron-withdrawing group will increase it.
The C5-hydroxyl group is an electron-donating group and is expected to slightly decrease the overall reactivity of the dichloropyrimidine towards SNAr compared to an unsubstituted dichloropyrimidine. However, it is not expected to impart significant regioselectivity in the first substitution on the symmetrical starting material. The regioselectivity of SNAr reactions on dichloropyrimidines can be highly sensitive to substituents on the ring.[7]
Conclusion
4,6-Dichloropyrimidin-5-ol is a highly valuable and versatile starting material for the synthesis of a diverse range of substituted pyrimidines. The protocols outlined in this application note provide a robust framework for the sequential and regiocontrolled functionalization of this scaffold. By leveraging the principles of nucleophilic aromatic substitution and O-alkylation, researchers can efficiently generate libraries of novel pyrimidine derivatives for evaluation as potential therapeutic agents, particularly in the ever-important field of kinase inhibitor discovery.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: Not available)
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (URL: [Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (URL: [Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (URL: [Link])
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL: Not available)
- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (URL: )
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (URL: [Link])
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. (URL: [Link])
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (URL: [Link])
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (URL: [Link])
- Process for the prepar
-
Cas 56-05-3,2-Amino-4,6-dichloropyrimidine. (URL: [Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (URL: [Link])
-
Nucleophilic Substitution with Amines. (URL: [Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (URL: [Link])
- Preparation method of 4, 6-dichloropyrimidine. (URL: )
-
4,6-Dichloropyrimidin-5-ol. (URL: [Link])
-
Alkylation of 4,5-dichloropyridazin-6-one with α,ω-dibromoalkanes or 4,5-dichloro-1-(ω-bromoalkyl)pyridazin-6-ones. (URL: [Link])
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
The Strategic Utility of 4,6-Dichloropyrimidin-5-ol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Drug Discovery
The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, most notably as a privileged scaffold in the design of kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for medicinal chemists.[2] Among the various functionalized pyrimidines, 4,6-dichloropyrimidin-5-ol emerges as a particularly strategic starting material. This trifunctional scaffold offers a unique combination of reactive sites—two electrophilic chlorine atoms and a nucleophilic hydroxyl group—that can be sequentially and selectively functionalized to build complex molecular architectures with high precision.
This guide provides an in-depth exploration of the chemical logic and practical methodologies for leveraging 4,6-dichloropyrimidin-5-ol in the synthesis of kinase inhibitors. We will delve into the reactivity of this versatile building block, outline detailed protocols for its derivatization, and discuss the strategic considerations for constructing potent and selective kinase inhibitors.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 4,6-dichloropyrimidin-5-ol lies in the differential reactivity of its functional groups. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the hydroxyl group at the 5-position can undergo O-alkylation, O-acylation, or serve as a directing group.
The two chlorine atoms are not electronically equivalent, and their reactivity can be modulated by the electronic nature of the nucleophile and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines, a principle that can be extrapolated to the 4,6-dichloro isomer. Furthermore, the presence of the electron-donating hydroxyl group at C5 influences the electron density of the pyrimidine ring, which can affect the regioselectivity of the substitution reactions.
A key strategic decision in any synthetic route starting from 4,6-dichloropyrimidin-5-ol is the management of the hydroxyl group. It can be either protected at the outset of the synthesis to prevent unwanted side reactions or utilized as a reactive handle for introducing specific functionalities.
Core Synthetic Strategies and Protocols
The synthesis of kinase inhibitors from 4,6-dichloropyrimidin-5-ol typically involves a multi-step sequence that includes:
-
Protection of the 5-hydroxyl group: This is often the initial step to ensure the chemoselectivity of subsequent reactions at the C4 and C6 positions.
-
Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise displacement of the two chlorine atoms with different nucleophiles (e.g., amines, thiols, alcohols) to build the desired inhibitor scaffold.
-
Cross-Coupling Reactions: Introduction of aryl or heteroaryl moieties at the C4 or C6 positions via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.
-
Deprotection of the 5-hydroxyl group: The final step to unveil the hydroxyl functionality, which may be a critical pharmacophoric feature for kinase binding.
The following diagram illustrates a generalized workflow for the synthesis of a disubstituted pyrimidine-based kinase inhibitor from 4,6-dichloropyrimidin-5-ol.
Caption: Generalized workflow for kinase inhibitor synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of kinase inhibitors from 4,6-dichloropyrimidin-5-ol.
Protocol 1: Protection of the 5-Hydroxyl Group
Rationale: Protection of the hydroxyl group is crucial to prevent its interference in the subsequent nucleophilic substitution reactions. A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is a common choice due to its ease of installation, stability to a wide range of reaction conditions, and facile cleavage under mild conditions.[3][4]
Materials:
-
4,6-Dichloropyrimidin-5-ol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 4,6-dichloropyrimidin-5-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add TBSCl (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 5-(tert-butyldimethylsilyloxy)-4,6-dichloropyrimidine.
Protocol 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
Rationale: The sequential displacement of the two chlorine atoms allows for the introduction of different functionalities, which is a key strategy for optimizing the potency and selectivity of kinase inhibitors. The first substitution typically occurs at the more reactive C4 position.
Step 2a: First SNAr at C4
Materials:
-
5-(tert-Butyldimethylsilyloxy)-4,6-dichloropyrimidine
-
Primary or secondary amine (Nucleophile 1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-(tert-butyldimethylsilyloxy)-4,6-dichloropyrimidine (1.0 eq) in anhydrous THF.
-
Add the desired amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the mono-substituted product.
Step 2b: Second SNAr at C6
Materials:
-
Mono-substituted pyrimidine from Step 2a
-
Second primary or secondary amine (Nucleophile 2)
-
DIPEA or another suitable base
-
Anhydrous solvent (e.g., n-butanol, DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the mono-substituted pyrimidine (1.0 eq) in the chosen anhydrous solvent.
-
Add the second amine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and work up as described in Step 2a.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the di-substituted pyrimidine.
Protocol 3: Deprotection of the 5-Hydroxyl Group
Rationale: The final step involves the removal of the protecting group to yield the target kinase inhibitor. For a TBS ether, fluoride-based reagents or acidic conditions are typically employed.[5]
Materials:
-
Protected di-substituted pyrimidine
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous THF
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected di-substituted pyrimidine (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the key synthetic steps, based on analogous transformations reported in the literature for similar pyrimidine scaffolds.
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection (TBS) | TBSCl, Imidazole | DMF | 0 to RT | 12-16 | 85-95 |
| First SNAr | Amine, DIPEA | THF | 60-80 | 4-8 | 70-90 |
| Second SNAr | Amine, DIPEA | n-Butanol | 100-140 | 12-24 | 60-80 |
| Deprotection (TBS) | TBAF | THF | RT | 1-3 | 80-95 |
Application in Kinase Inhibitor Design: A Structural Perspective
The 4,6-disubstituted-5-hydroxypyrimidine core is a versatile pharmacophore for targeting a variety of kinases. The substituents at the 4 and 6 positions can be tailored to occupy specific pockets within the ATP-binding site, thereby enhancing potency and selectivity. The 5-hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the hinge region of the kinase.
The following diagram illustrates the key interactions of a hypothetical kinase inhibitor based on this scaffold within the ATP-binding site of a kinase.
Caption: Key binding interactions of the inhibitor scaffold.
Conclusion
4,6-Dichloropyrimidin-5-ol represents a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its trifunctional nature allows for a modular and strategic approach to building complex molecules with tailored pharmacological profiles. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and development to explore the full potential of this unique chemical scaffold in the quest for novel and effective targeted therapies.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 4,6-Dichloropyrimidin-5-ol
Introduction
4,6-Dichloropyrimidin-5-ol is a versatile trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the presence of two reactive chlorine atoms and a hydroxyl group on the pyrimidine core, make it an invaluable building block for the synthesis of a diverse array of complex molecules. The strategic manipulation of its functional groups allows for the targeted design of novel compounds with potential therapeutic applications, including but not limited to, kinase inhibitors, antiviral agents, and anticancer drugs.
This guide provides a comprehensive overview of the experimental setup for key reactions involving 4,6-Dichloropyrimidin-5-ol, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and reproducible, offering both novice and experienced researchers a reliable foundation for their synthetic endeavors.
Chemical Profile and Reactivity
4,6-Dichloropyrimidin-5-ol, with the molecular formula C₄H₂Cl₂N₂O, possesses distinct reactive sites that can be selectively addressed under specific reaction conditions.[1] The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic displacement, a characteristic feature of electron-deficient pyrimidine rings. The hydroxyl group at the C5 position, being phenolic in nature, can participate in various reactions such as etherification and esterification. The inherent reactivity of these positions allows for sequential and regioselective modifications, providing a pathway to highly functionalized pyrimidine derivatives.
The pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. This electronic property is fundamental to the success of SNAr reactions on this scaffold. Furthermore, the chloro-substituents serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Safety and Handling
Proper safety precautions are paramount when working with 4,6-Dichloropyrimidin-5-ol and the associated reagents. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4][5]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2][3][6]
-
Store the compound in a tightly closed container in a cool, dry place.[2][3]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[2][3][4][6]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination
This protocol describes a general procedure for the regioselective mono-amination of 4,6-Dichloropyrimidin-5-ol. The choice of base and solvent can influence the reaction rate and selectivity.
Rationale: The electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms makes the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack by amines. The use of a non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-Dichloropyrimidin-5-ol (1.0 eq) in a suitable anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired mono-aminated product.
| Parameter | Recommended Condition | Notes |
| Solvent | 1,4-Dioxane, THF, DMF | Ensure anhydrous conditions. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic base is preferred. |
| Temperature | 80-120 °C | Varies depending on the reactivity of the amine. |
| Monitoring | TLC | Staining with potassium permanganate or UV light. |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 4,6-Dichloropyrimidin-5-ol with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds.[7][8]
Rationale: The Suzuki-Miyaura reaction involves a palladium catalyst that facilitates the coupling between the organoboron species (arylboronic acid) and the organohalide (4,6-Dichloropyrimidin-5-ol). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 4,6-Dichloropyrimidin-5-ol (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₃PO₄ or K₂CO₃ (2.0-3.0 eq).[7][8]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water.[7][8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst loading is typically 2-5 mol%. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Degassing the solvent is crucial to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Reaction times can vary from a few hours to overnight. |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a disubstituted pyrimidine derivative from 4,6-Dichloropyrimidin-5-ol.
Caption: Generalized workflow for sequential substitution reactions.
Conclusion
4,6-Dichloropyrimidin-5-ol is a highly valuable and versatile scaffold in synthetic organic chemistry. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the principles of its reactivity and adhering to the detailed experimental procedures, scientists can effectively utilize 4,6-Dichloropyrimidin-5-ol to construct novel and complex molecular architectures for a wide range of applications in drug discovery and materials science.
References
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloropyrimidin-5-ol. Retrieved from [Link]
Sources
- 1. 4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 4,6-Dichloropyrimidin-5-ol for Biological Screening Libraries
Abstract
The pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically essential molecules like nucleobases.[1][2][3] This guide provides a comprehensive technical overview for the strategic derivatization of 4,6-Dichloropyrimidin-5-ol, a versatile building block for generating diverse chemical libraries aimed at biological screening. We will explore the causality behind experimental choices for modifying its three key reactive sites: the C4 and C6 chloro-substituents and the C5 hydroxyl group. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations—including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), and O-alkylation—and outlines subsequent primary biological screening assays.
Introduction: The Strategic Value of the 4,6-Dichloropyrimidin-5-ol Scaffold
4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4) is a highly functionalized heterocyclic compound poised for rapid library development.[4][5][6][7] Its value lies in the differential reactivity of its functional groups, which allows for controlled, sequential, and regioselective modifications. The electron-deficient nature of the pyrimidine ring, amplified by the two chloro-substituents, makes the C4 and C6 positions highly susceptible to nucleophilic attack and ideal handles for modern cross-coupling reactions.[8][9] The C5 hydroxyl group offers an additional, orthogonal site for introducing diversity. This trifecta of reactive centers enables a "scaffold decoration" approach, rapidly generating analogs with varied steric and electronic properties to explore a wide chemical space in the search for novel bioactive agents.[10] Substituted pyrimidines are well-established as potent anticancer, antiviral, antimicrobial, and anti-inflammatory agents, often functioning through the inhibition of key enzymes like kinases.[1][11][12][13]
Core Structure and Reactive Sites
The core structure of 4,6-Dichloropyrimidin-5-ol presents three primary points for derivatization.
Caption: Key reactive sites on the 4,6-Dichloropyrimidin-5-ol scaffold.
Synthetic Derivatization Strategies & Protocols
The generation of a diverse library from this scaffold hinges on the selective modification of its reactive sites. The general workflow involves leveraging the higher reactivity of the C4 and C6 positions first, followed by modification of the C5 hydroxyl group if desired.
Caption: General workflow for derivatizing 4,6-Dichloropyrimidin-5-ol.
Protocol: Nucleophilic Aromatic Substitution (SNAr) at C4/C6
The electron-deficient pyrimidine ring facilitates the displacement of the chloro groups by a variety of nucleophiles.[8] Generally, substitution favors the C4 and C6 positions.[8] This method is excellent for introducing amines, thiols, and alkoxides.
Rationale: This is often the first step due to the high reactivity of the C-Cl bonds and the mild reaction conditions required. It's a cost-effective way to introduce significant diversity. The choice of base is critical to deprotonate the nucleophile without promoting side reactions.
Detailed Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4,6-Dichloropyrimidin-5-ol (1.0 mmol, 1.0 eq).
-
Solvent & Base: Add a suitable aprotic polar solvent such as DMF or NMP (5 mL). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).
-
Nucleophile Addition: Add the desired amine or thiol nucleophile (2.2 mmol, 2.2 eq for disubstitution). For monosubstitution, using approximately 1.0 eq of the nucleophile at a lower temperature (e.g., 0 °C to room temperature) can provide regioselective control, often favoring the C4 position.
-
Reaction Conditions: Stir the mixture at a specified temperature (ranging from room temperature to 100 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a powerful method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[14][15] Microwave irradiation significantly accelerates the reaction, reducing times from hours to minutes.[16][17]
Rationale: This reaction introduces rigid, planar aromatic systems that can engage in π-stacking or occupy specific hydrophobic pockets in biological targets. It is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Detailed Protocol:
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4,6-Dichloropyrimidin-5-ol (0.5 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 mmol, 2.2 eq for disubstitution), and a base such as K₂CO₃ (1.5 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.
-
Work-up & Extraction: After cooling, transfer the mixture to a separatory funnel. Dilute with water and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[16][18]
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds, particularly with amines that are poor nucleophiles for SNAr.[19][20] It offers a complementary approach to SNAr with a broad substrate scope.[21]
Rationale: This method allows for the coupling of a wider range of anilines and other less nucleophilic amines that may not react efficiently under SNAr conditions. The choice of ligand is critical for catalytic efficiency and can influence regioselectivity.[22]
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 4,6-Dichloropyrimidin-5-ol (1.0 mmol, 1.0 eq), the desired amine (2.2 mmol, 2.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 eq), and a phosphine ligand (e.g., Xantphos, 0.04 mmol, 0.04 eq) to a reaction tube.
-
Base and Solvent: Add a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.4 mmol, 2.4 eq). Add an anhydrous, deoxygenated solvent like Toluene or Dioxane (5 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Biological Screening Protocols
Once a library of derivatives is synthesized, the next step is to screen them for biological activity. Pyrimidine scaffolds are particularly prominent as kinase inhibitors and anticancer agents.[1][12]
Primary Screen: Kinase Inhibitor Profiling
Rationale: Many diseases, including cancer, are driven by aberrant kinase activity. Screening for kinase inhibition is a direct way to identify potential therapeutic leads.[23] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, making it suitable for high-throughput screening across diverse kinase families.[24]
Detailed Protocol (Based on ADP-Glo™ Kinase Assay):
-
Kinase Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction by adding the kinase, substrate, and ATP in the appropriate kinase reaction buffer.
-
Compound Addition: Add the synthesized pyrimidine derivatives (typically from a DMSO stock solution) to the wells at a desired screening concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. A lower signal indicates less ADP produced, signifying inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are identified as "hits" for further dose-response studies to determine IC₅₀ values.
Secondary Screen: Cancer Cell Proliferation Assay (MTT/SRB)
Rationale: An effective anticancer agent must inhibit the proliferation of cancer cells. The MTT and Sulforhodamine B (SRB) assays are robust, colorimetric methods for assessing cell viability and cytotoxicity, making them ideal for secondary screening of hits from the primary assay.[25][26]
Detailed Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[27]
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL). Incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[27][28]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation & Library Example
A structured table is essential for organizing the synthesized library and its corresponding biological data.
| Compound ID | R¹ (C4/C6 Substituent) | R² (C5 Substituent) | Synthetic Method | Kinase Target (IC₅₀, µM) | MCF-7 GI₅₀ (µM) |
| DPC-001 | 4-fluoroaniline | H | SNAr | EGFR (0.25) | 1.2 |
| DPC-002 | Morpholine | H | SNAr | PI3Kα (1.1) | 8.5 |
| DPC-003 | Phenylboronic acid | H | Suzuki | SRC (0.8) | 5.4 |
| DPC-004 | 3-pyridylboronic acid | H | Suzuki | VEGFR2 (0.15) | 0.9 |
| DPC-005 | Aniline | H | Buchwald-Hartwig | CDK2 (2.5) | >20 |
| DPC-006 | 4-fluoroaniline | Methyl | SNAr, O-alkylation | EGFR (0.18) | 0.7 |
Conclusion
4,6-Dichloropyrimidin-5-ol represents a strategically valuable and highly versatile scaffold for the rapid generation of compound libraries in drug discovery. By employing robust and complementary synthetic methods such as SNAr, Suzuki coupling, and Buchwald-Hartwig amination, researchers can systematically explore the chemical space around the pyrimidine core. The subsequent screening of these libraries using established assays for kinase inhibition and cell proliferation provides a clear and efficient path to identifying novel, potent, and potentially patentable lead compounds for further development.
References
- Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Benchchem. The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Biological activities of synthetic pyrimidine derivatives.
- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Juniper Publishers. Biological Activity of Pyrimidine Derivativies: A Review.
- BioAssay Systems. Kinase Inhibitor Screening Services.
- PubMed. Screening assays for tyrosine kinase inhibitors: A review.
- Synthesis and biological activity of some 4-substituted pyrimidines and fused pyrimidines. Pharmazie. 1991 Jan;46(1):26-8.
- BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
- Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Benchchem. Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine.
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
-
NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
- Benchchem. Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Application Notes and Protocols.
-
PubChem. 4,6-Dichloropyrimidin-5-ol. Available from: [Link]
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
ResearchGate. Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines... Available from: [Link]
-
NIH. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. Available from: [Link]
-
ResearchGate. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available from: [Link]
-
Cell Biolabs, Inc. MTT Cell Proliferation Assay. Available from: [Link]
-
SLT. 4,6-Dichloropyrimidine. Available from: [Link]
-
Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Scaffold Hopping in Drug Discovery. Available from: [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
- Google Patents. Preparation method of 4, 6-dichloropyrimidine.
-
NIH. Privileged Scaffolds for Library Design and Drug Discovery. Available from: [Link]
-
IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Available from: [Link]
-
NIH. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]
-
Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. Available from: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
-
PubMed Central. Classification of Scaffold Hopping Approaches. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unife.it [iris.unife.it]
- 4. 4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]
- 6. 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 7. aceschem.com [aceschem.com]
- 8. benchchem.com [benchchem.com]
- 9. sltchemicals.com [sltchemicals.com]
- 10. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. benchchem.com [benchchem.com]
- 15. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 25. researchgate.net [researchgate.net]
- 26. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MTT assay overview | Abcam [abcam.com]
- 28. MTT Cell Proliferation Assay [cellbiolabs.com]
Application Note & Protocol: A Scalable Synthesis of 4,6-Dichloropyrimidin-5-ol for Pharmaceutical Research and Development
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4,6-dichloropyrimidin-5-ol, a crucial intermediate in the development of novel therapeutics.[1][2][3][4][5][6] Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] This protocol details a robust and scalable synthetic route, emphasizing safety, efficiency, and reproducibility. The methodology is grounded in established chemical principles, including the Vilsmeier-Haack reaction, and is designed for researchers, scientists, and drug development professionals. A thorough discussion of the reaction mechanism, process optimization, and critical safety considerations for handling hazardous reagents is included.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine and its derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant pharmacological applications.[1][2][3][4][5] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines play a fundamental role in biological systems.[1] This inherent biocompatibility and their ability to engage in various biological interactions make them privileged scaffolds in drug design.[1][2] Specifically, halogenated pyrimidines like 4,6-dichloropyrimidin-5-ol serve as versatile intermediates, allowing for diverse functionalization to create complex drug candidates targeting a wide array of diseases, including viral infections and cancer.[6][7][8]
The synthesis of functionalized pyrimidines is a critical step in the drug discovery pipeline. The method presented herein focuses on a scalable and efficient approach to produce 4,6-dichloropyrimidin-5-ol, a key building block for further chemical elaboration.
Synthetic Strategy and Rationale
The synthesis of 4,6-dichloropyrimidin-5-ol is achieved through a two-step process commencing with diethyl malonate. The overall strategy involves:
-
Cyclocondensation: Formation of the pyrimidine ring by reacting diethyl malonate with urea to yield barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione).
-
Vilsmeier-Haack Reaction: Subsequent treatment of barbituric acid with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve simultaneous chlorination and formylation, followed by hydrolysis to the desired 5-ol product. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic and aromatic compounds.[9][10][11]
This approach was selected for its use of readily available starting materials, its amenability to scale-up, and its foundation in well-established and reliable organic reactions.
Reaction Pathway Diagram
Caption: Synthetic pathway for 4,6-Dichloropyrimidin-5-ol.
Safety Precautions and Reagent Handling
Extreme caution must be exercised throughout this synthesis due to the use of hazardous materials.
Phosphorus oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic, and reacts violently with water, releasing toxic gases.[12][13] Causes severe burns to skin, eyes, and the respiratory tract.[12][13][14]
-
Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[12][14][15] Ensure an emergency shower and eyewash station are immediately accessible.[12][14]
-
Storage: Store in a cool, dry, well-ventilated area, away from water and incompatible materials such as bases, alcohols, and metals.[12][16] Keep containers tightly closed.[12][13][16]
-
Spills: Absorb small spills with dry sand or another inert absorbent.[13] Do not use water.[13][14] For larger spills, evacuate the area and consult an expert.[13]
Sodium Ethoxide:
-
Hazards: Corrosive and flammable solid. Reacts with water to form ethanol and sodium hydroxide.
-
Handling: Handle in an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture. Wear appropriate PPE.
Detailed Experimental Protocol
Part A: Synthesis of Barbituric Acid
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 200 mL of absolute ethanol. Carefully add sodium metal (11.5 g, 0.5 mol) in small portions to generate sodium ethoxide in situ.
-
Addition of Diethyl Malonate: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (80 g, 0.5 mol) dropwise via the dropping funnel over 30 minutes with continuous stirring.[17][18]
-
Addition of Urea: In a separate beaker, dissolve urea (30 g, 0.5 mol) in 150 mL of hot absolute ethanol. Add this solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 7 hours. A white precipitate will form.
-
Work-up: Cool the reaction mixture to room temperature, then in an ice bath. Filter the precipitate and wash with cold ethanol (2 x 50 mL).
-
Purification: Dissolve the solid in hot water, and then acidify with concentrated hydrochloric acid to a pH of 2-3. Cool in an ice bath to crystallize the barbituric acid. Filter the white solid, wash with cold water, and dry in a vacuum oven at 80 °C.
Part B: Synthesis of 4,6-Dichloropyrimidin-5-ol
-
Reactor Setup: In a chemical fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing sodium hydroxide solution), and a dropping funnel.
-
Vilsmeier Reagent Formation: Charge the flask with phosphorus oxychloride (153 g, 1.0 mol). Cool the flask in an ice-water bath. Add N,N-dimethylformamide (DMF) (36.5 g, 0.5 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature.
-
Addition of Barbituric Acid: Slowly add the dried barbituric acid (32 g, 0.25 mol) in portions to the Vilsmeier reagent, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 110 °C and maintain at this temperature for 4 hours. The reaction will become a dark solution.
-
Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker within the fume hood. This step is highly exothermic and will release HCl gas.
-
Isolation: Stir the quenched mixture for 1 hour. The product will precipitate as a solid. Filter the solid and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield 4,6-dichloropyrimidin-5-ol as a crystalline solid. Dry the final product in a vacuum oven.
Data and Expected Results
| Parameter | Step A: Barbituric Acid | Step B: 4,6-Dichloropyrimidin-5-ol |
| Starting Materials | Diethyl malonate, Urea, Sodium | Barbituric acid, POCl₃, DMF |
| Key Reagent Molar Ratios | 1:1:1 | 1:4:2 (Barbituric acid:POCl₃:DMF) |
| Reaction Temperature | Reflux (~78 °C) | 110 °C |
| Reaction Time | 7 hours | 4 hours |
| Expected Yield | 75-85% | 60-70% |
| Appearance | White crystalline solid | Off-white to pale yellow crystalline solid |
| Molecular Weight | 128.09 g/mol | 164.98 g/mol |
| Melting Point | >245 °C (decomposes) | ~160-165 °C (literature value may vary) |
Analytical Characterization
The identity and purity of the final product, 4,6-dichloropyrimidin-5-ol, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[19]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Conclusion
The protocol described provides a detailed and scalable method for the synthesis of 4,6-dichloropyrimidin-5-ol, a valuable intermediate for pharmaceutical research. By following the outlined procedures and adhering strictly to the safety precautions, researchers can reliably produce this key building block for the development of novel drug candidates. The rationale behind each step, grounded in established organic chemistry principles, ensures a robust and reproducible process suitable for a drug development environment.
References
- 1. ijsat.org [ijsat.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. growingscience.com [growingscience.com]
- 6. nbinno.com [nbinno.com]
- 7. sltchemicals.com [sltchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. fishersci.com [fishersci.com]
- 13. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]
- 14. nj.gov [nj.gov]
- 15. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. lobachemie.com [lobachemie.com]
- 17. nbinno.com [nbinno.com]
- 18. isca.me [isca.me]
- 19. atlantis-press.com [atlantis-press.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloropyrimidin-5-ol
Welcome to the technical support guide for the synthesis of 4,6-Dichloropyrimidin-5-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of this synthesis and minimize common side reactions.
The synthesis of 4,6-Dichloropyrimidin-5-ol, typically achieved through the chlorination of a corresponding dihydroxy precursor, is a robust reaction. However, its success is highly dependent on careful control of reaction parameters. The powerful chlorinating agents used, such as phosphorus oxychloride (POCl₃), are highly reactive and can lead to a variety of side products if not handled with precision. This guide is built on established principles of chloropyrimidine chemistry and field-proven insights to ensure you can achieve high yield and purity in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Issue 1: My reaction mixture turned dark brown or black, and I have a low yield of the desired product.
Question: I am attempting to synthesize 4,6-Dichloropyrimidin-5-ol from its dihydroxy precursor using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline. The reaction mixture became very dark, and after workup, I isolated a tar-like residue with very little of my target compound. What went wrong?
Answer: The formation of a dark, tarry residue is a classic sign of decomposition, often caused by excessive temperatures.[1] While the chlorination of hydroxypyrimidines requires heating to proceed, runaway temperatures can lead to polymerization and degradation of both the starting material and the product.
Probable Causes & Solutions:
-
Poor Temperature Control: The reaction is exothermic, especially during the initial stages. Localized overheating can initiate decomposition.
-
Solution: Use a well-controlled heating system like an oil bath with a temperature controller. Ensure slow, portion-wise addition of the dihydroxypyrimidine to the POCl₃ to manage the initial exotherm. Maintain a steady reaction temperature, typically in the range of 95-110°C, and avoid aggressive heating.[2]
-
-
Concentration Effects: Using a large excess of POCl₃ as both the reagent and solvent is common, but in some cases, this can contribute to more aggressive reaction conditions.
-
Purity of Starting Materials: Impurities in the starting 4,6-dihydroxypyrimidin-5-ol can act as catalysts for polymerization at high temperatures.
-
Solution: Ensure your starting material is of high purity and is thoroughly dried before use. Moisture is particularly problematic as it reacts with POCl₃, reducing its efficacy and potentially leading to side reactions.[1]
-
Issue 2: The reaction is not going to completion, and I am isolating significant amounts of starting material or a monochloro intermediate.
Question: My NMR analysis after workup shows a mixture of my desired 4,6-Dichloropyrimidin-5-ol, the starting dihydroxy compound, and what appears to be a monochlorinated pyrimidine. How can I drive the reaction to completion?
Answer: Incomplete chlorination is a frequent challenge and can be attributed to several factors related to reagent stoichiometry, activity, and reaction conditions.
Probable Causes & Solutions:
-
Insufficient Chlorinating Agent: The stoichiometry is critical. Both hydroxyl groups on the pyrimidine ring need to be replaced by chlorine atoms.
-
Solution: Ensure you are using a sufficient molar excess of POCl₃. Ratios of POCl₃ to the starting pyrimidine can range from 2.5:1 to as high as 9:1, depending on the specific protocol and scale.[1] For a dihydroxy starting material, a larger excess is generally required.
-
-
Deactivated POCl₃: Phosphorus oxychloride is highly sensitive to moisture. Old or improperly stored reagent will be partially hydrolyzed and less reactive.
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent before use. Ensure all glassware is oven-dried or flame-dried to eliminate any trace amounts of water.[1]
-
-
Inadequate Reaction Time or Temperature: This reaction is not instantaneous and requires sufficient thermal energy and time.
-
Solution: Increase the reaction time or temperature, within the recommended limits to avoid decomposition. Typical reaction times are between 3 to 8 hours at reflux (around 107°C for neat POCl₃).[1] Monitor the reaction progress using TLC until the starting material is no longer visible.
-
-
Inefficient Acid Scavenger: The reaction generates two equivalents of HCl, which must be neutralized by a base (acid scavenger) like N,N-dimethylaniline or pyridine for the reaction to proceed efficiently.
-
Solution: Ensure you are using at least a stoichiometric amount of the amine base relative to the HCl produced. In some cases, using the hydrochloride salt of the amine can help mitigate side reactions while still promoting the reaction.[2]
-
Issue 3: I am observing an unexpected, highly polar byproduct that is difficult to separate from my product.
Question: During purification by column chromatography, I am seeing a significant byproduct that streaks on the silica gel. What could this be, and how can I avoid its formation?
Answer: This is likely due to the formation of phosphorylated intermediates or hydrolysis of the product during the workup. Dichloropyrimidines are susceptible to hydrolysis, which can revert them back to the more polar monochloro or dihydroxy species.[2][4]
Probable Causes & Solutions:
-
Formation of Phosphorylated Intermediates: POCl₃ can phosphorylate the pyrimidine ring, leading to byproducts that are difficult to remove.[1]
-
Solution: These intermediates are often hydrolyzed to the desired product during the aqueous workup. Ensure the quenching step is performed correctly. A prolonged and vigorous stir in the ice/water mixture can help facilitate this hydrolysis.
-
-
Product Hydrolysis during Workup: The C-Cl bonds on the pyrimidine ring are electrophilic and can be attacked by water, especially under non-neutral pH conditions.
-
Solution: The workup must be performed cautiously and quickly. Quench the reaction mixture by adding it slowly to a large volume of crushed ice or ice-cold water with vigorous stirring.[1] This dissipates heat and dilutes the acid generated. After quenching, neutralize the aqueous solution carefully with a base like sodium bicarbonate before extraction. Avoid prolonged exposure to highly acidic or basic aqueous conditions.
-
-
Flocculent Byproducts: Some reactions produce slimy or flocculent byproducts that complicate extraction and filtration.[4]
-
Solution: After quenching and neutralization, perform the extraction with a suitable organic solvent like dichloromethane or ethyl acetate. If filtration is difficult, consider passing the mixture through a pad of Celite to remove fine particulates.
-
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this synthesis? POCl₃, thionyl chloride, or phosgene?
A1: Phosphorus oxychloride (POCl₃) is the most commonly used and generally most effective reagent for converting dihydroxypyrimidines to their corresponding dichlorinated analogs.[1][5] Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalyst, but may require different reaction conditions.[3][6] Phosgene is also effective but is extremely toxic and requires specialized handling procedures, making it less common in a standard laboratory setting.[7][8] For most applications, POCl₃ offers the best balance of reactivity, cost, and handling feasibility.
Q2: Why is a tertiary amine base like N,N-dimethylaniline or pyridine necessary?
A2: The chlorination reaction with POCl₃ releases two equivalents of hydrochloric acid (HCl). The tertiary amine acts as an "acid scavenger," neutralizing the HCl to form an amine hydrochloride salt.[1] This is crucial because the accumulation of strong acid in the reaction mixture can inhibit the reaction and promote side reactions or decomposition.
Q3: Can I run the reaction without a solvent?
A3: Yes, it is very common to use an excess of POCl₃ to serve as both the chlorinating agent and the solvent.[2] This approach is straightforward but can make temperature control more challenging. Using an inert, high-boiling co-solvent like toluene can provide better thermal regulation, especially for larger-scale reactions.[2]
Q4: My final product is pure by NMR, but it has a slight yellow or pinkish color. How can I remove the color?
A4: Colored impurities are common and often arise from minor, highly conjugated byproducts. Recrystallization is the most effective method for removing these impurities.[1] Suitable solvents for recrystallization include ethanol, benzene, or mixtures of hexane and ethyl acetate. If recrystallization is ineffective, you can try treating a solution of your product with a small amount of activated charcoal before filtering and recrystallizing.
Q5: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A5: POCl₃ is a highly corrosive and water-reactive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction of POCl₃ with water is violent and produces toxic HCl gas. Therefore, all glassware must be scrupulously dried before use. The quenching step, where the reaction mixture is added to ice water, must be done slowly and cautiously to control the vigorous reaction and gas evolution.
Visualizing the Process
Main Reaction Pathway
The core of the synthesis involves the conversion of hydroxyl groups to chlorides using POCl₃, facilitated by an amine base.
Caption: Main synthesis pathway for 4,6-Dichloropyrimidin-5-ol.
Common Side Reaction Pathways
Understanding potential side reactions is key to troubleshooting and optimizing the synthesis.
Caption: Common side reactions encountered during synthesis.
Troubleshooting Workflow
A logical flow for diagnosing and solving experimental issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Quantitative Data Summary
The outcome of the synthesis is highly dependent on reaction conditions. This table summarizes typical results under different scenarios.
| Parameter | Optimal Conditions | Sub-optimal Conditions (e.g., old POCl₃) | High-Temperature Conditions (>120°C) |
| Appearance | Light yellow to orange solution | Pale yellow, may have solids | Dark brown to black, viscous |
| Typical Yield | 75-90% | 30-50% | <10% (mostly tar) |
| Purity (crude) | >90% | Highly variable, significant starting material | Very low, complex mixture |
| Key Byproducts | Minimal | Monochloro intermediate, starting material | Polymeric/tar-like substances |
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidin-5-ol
This protocol is a representative example. Researchers should adapt it based on their specific scale and laboratory equipment.
Materials:
-
4,6-Dihydroxypyrimidin-5-ol
-
Phosphorus oxychloride (POCl₃), fresh or distilled
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Crushed ice
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the flask in an oil bath on a magnetic stirrer hotplate.
-
Reagent Charging: In the fume hood, charge the flask with phosphorus oxychloride (5-8 molar equivalents). Begin stirring and add N,N-dimethylaniline (2.2 molar equivalents) dropwise via the dropping funnel.
-
Addition of Starting Material: Slowly add the 4,6-dihydroxypyrimidin-5-ol (1 molar equivalent) to the stirred POCl₃ solution in small portions. The addition may be exothermic; maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-105°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully, add the reaction mixture dropwise to the ice slurry. This step will generate a significant amount of HCl gas and should be performed in a well-ventilated fume hood.
-
Extraction: Continue stirring the quenched mixture for 30 minutes. Carefully neutralize the mixture to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 4,6-Dichloropyrimidin-5-ol.
References
- Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine - Benchchem. (n.d.).
- US Patent US5525724A. (1996). Process for the preparation of chloropyrimidines.
- The investigations of the methods for the reduction of chloroyrimidines. (n.d.).
- CN109851564 - Synthetic process of 4,6-dichloropyrimidine. (2019).
- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (2013).
- Al-Zaydi, K. M. (2007). Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines.
- Vilsmeier-Haack Reaction. (n.d.). Retrieved from an academic resource on the Vilsmeier-Haack reaction.
- CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine. (2007).
- Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2021). MDPI.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Malonic acid, bis(hydroxymethyl)-, diethyl ester. (n.d.). Organic Syntheses Procedure.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- 5-Amino-4,6-dichloropyrimidine synthesis. (n.d.). ChemicalBook.
- Technical Support Center: Synthesis of Dichloropyrimidines. (n.d.). BenchChem.
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine. (2013).
- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. (n.d.).
- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (2002).
- Synthesis of chlorinated pyrimidines. (2001).
- CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. (2020).
- Diethyl malon
- diethyl methylenemalonate. (n.d.). Organic Syntheses Procedure.
- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. (2020).
- Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. (2012). Research Journal of Pharmaceutical Sciences.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). NIH.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
- CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody. (2016).
- 4,6-Dichloropyrimidin-5-ol. (n.d.). BLD Pharm.
- US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 6. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
Technical Support Center: Purification of 4,6-Dichloropyrimidin-5-ol
Welcome to the technical support guide for the purification of 4,6-Dichloropyrimidin-5-ol (CAS 425394-89-4). This resource is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. The purification of this compound, particularly after synthesis via chlorination of its dihydroxy precursor, presents unique challenges due to the nature of the reagents and byproducts involved. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high purity.
Section 1: Critical Safety & Handling Protocols
Before beginning any purification protocol, a thorough understanding of the associated hazards is paramount. The crude product mixture often contains residual corrosive and reactive reagents.
Q1: What are the primary safety hazards associated with 4,6-Dichloropyrimidin-5-ol and its crude reaction mixture?
A1: The primary hazards stem from both the product itself and the common reagents used in its synthesis, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Corrosivity: Halogenated heterocyclic compounds are often corrosive. The related compound, 4,6-dichloropyrimidine, is classified as causing severe skin burns and eye damage.[1][2] It is critical to assume 4,6-Dichloropyrimidin-5-ol has a similar hazard profile. Always handle the material in a certified chemical fume hood.
-
Reactive Reagents: If your synthesis uses POCl₃, the crude mixture will contain this highly corrosive and water-reactive substance. The quenching process can be violently exothermic if not controlled.
-
Byproducts: The reaction work-up will generate acidic byproducts (e.g., phosphoric acid, HCl), which are also corrosive.
Mandatory Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile is often insufficient for chlorinated solvents; consider butyl rubber or laminate gloves).
-
Chemical splash goggles and a full-face shield are required.
-
Use a lab coat made of appropriate resistant material.
-
Ensure immediate access to an emergency eyewash station and safety shower.[3]
Section 2: FAQs - Post-Synthesis Work-up and Extraction
The initial isolation of your crude product from the reaction mixture is a critical step that dictates the success of subsequent purification efforts.
Q2: My synthesis using phosphorus oxychloride (POCl₃) is complete. What is the safest and most effective method to quench the reaction and perform the initial extraction?
A2: This is a hazardous but manageable procedure that requires careful execution. The goal is to neutralize the reactive POCl₃ and separate the product from the resulting inorganic salts and catalyst residues.
The most common procedure involves quenching the reaction mixture with ice-cold water or a biphasic water/organic solvent mixture. The causality here is twofold: the water hydrolyzes the excess POCl₃ to phosphoric acid, and the low temperature mitigates the highly exothermic nature of this reaction. The organic solvent simultaneously extracts your desired product. A patent for a related process describes extracting the reaction mixture with an organic solvent to prevent contact between water and phosphorus oxychloride directly, enhancing safety and control.[4]
Step-by-Step Protocol: Quench and Extraction
-
Preparation: Set up a separate, appropriately sized vessel containing a stirred mixture of crushed ice and an extraction solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate). The volume should be sufficient to dilute and cool the reaction mixture significantly (e.g., 5-10x the reaction volume).
-
Controlled Quench: Very slowly, add the crude reaction mixture dropwise via an addition funnel into the vigorously stirred ice/solvent slurry. Monitor the temperature of the quench vessel closely, ensuring it does not rise excessively.
-
Phase Separation: Once the addition is complete, allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. If a tertiary amine catalyst was used, its hydrochloride salt will partition into the aqueous layer along with phosphoric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Washing: Combine the organic extracts. Wash sequentially with water, then a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. This washing sequence is critical for removing water-soluble impurities that can hinder crystallization.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,6-Dichloropyrimidin-5-ol.
Q3: I am experiencing a persistent emulsion during my extraction, leading to poor phase separation and low yield. How can I resolve this?
A3: Emulsions are common in these work-ups due to the presence of polymeric phosphorus byproducts and amine salts that act as surfactants.[5]
-
Solution 1: Brine Addition: Add a significant amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Solution 2: Filtration: If solid particulates are visible, filtering the entire emulsified mixture through a pad of Celite® can help remove the solids that stabilize the emulsion.
-
Solution 3: Solvent Modification: Adding a small amount of a different solvent, like methanol, can sometimes alter the phase dynamics enough to break the emulsion. However, be aware this may affect the partitioning of your product.
Workflow: Post-Synthesis Isolation
This diagram outlines the standard procedure for isolating the crude product after a chlorination reaction.
Caption: Post-Synthesis Work-up and Extraction Workflow.
Section 3: FAQs - Purification by Recrystallization
Recrystallization is the most common and effective method for purifying solid organic compounds. Success hinges on selecting the correct solvent system.
Q4: My crude product is an off-white or brownish solid. How do I choose the best solvent for recrystallization to achieve high purity?
A4: The ideal recrystallization solvent will dissolve your compound completely at its boiling point but poorly at low temperatures (0-4°C). Given the structure of 4,6-Dichloropyrimidin-5-ol (a polar hydroxyl group and a less polar dichloropyrimidine ring), a solvent of intermediate polarity or a two-solvent system is often a good starting point.
Solvent Screening Strategy:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add a solvent dropwise at room temperature. If it dissolves readily, the solvent is too good; your recovery will be poor.
-
If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. The formation of well-defined crystals indicates a good solvent.
| Solvent/System | Boiling Point (°C) | Rationale & Notes |
| Toluene | 111 | Good for less polar compounds. May help exclude more polar impurities. |
| Ethyl Acetate / Heptane | ~77 | A versatile two-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane dropwise until turbidity persists. Reheat to clarify and cool slowly. |
| Ethanol / Water | ~78 | Dissolve in minimal hot ethanol. The related 4,6-dichloropyrimidine is soluble in ethanol.[6] Add water dropwise to induce crystallization upon cooling. Good for moderately polar compounds. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective for nitrogen-containing heterocycles. |
Q5: My product "oils out" during cooling instead of forming crystals. What is causing this and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to the solution being too concentrated or cooling too rapidly. Impurities can also suppress the melting point and inhibit crystal lattice formation.
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the primary solvent (10-20% more volume) to dilute the solution.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on the benchtop, insulated if necessary. Do not move it directly to an ice bath.
-
Scratch/Seed: Once at room temperature, scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites. If you have a small amount of pure material, add a single "seed" crystal.
-
Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. Repeat the solvent screening process.
Section 4: Advanced Purification & Purity Assessment
When recrystallization is insufficient, or when exceptionally high purity is required, column chromatography is the method of choice.
Q6: After two recrystallizations, my product purity is stuck at 97% by HPLC. When and how should I use column chromatography?
A6: Column chromatography is warranted when impurities have very similar solubility profiles to your product, making them difficult to remove by recrystallization. It is also essential for achieving the >99.5% purity often required for pharmaceutical development.
Method Development Protocol:
-
TLC Analysis: The first step is to develop a separation method using Thin Layer Chromatography (TLC).
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Heptane and Ethyl Acetate. Spot your crude material on the plate and elute with different ratios (e.g., 9:1, 4:1, 1:1 Heptane:EtOAc).
-
Goal: Find a solvent system that gives your product an Rƒ value of approximately 0.25-0.35, with clear separation from all impurity spots.
-
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent system (as a slurry).
-
Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique typically results in better separation.
-
Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify and combine those containing the pure product.
Decision Tree: Purification Strategy
This diagram helps guide the choice between recrystallization and column chromatography based on purity requirements and experimental outcomes.
Caption: Purification Strategy Decision Tree.
Q7: How can I definitively assess the purity of my final product?
A7: A combination of methods should be used to confirm purity and structure.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment. Use a C18 reverse-phase column with a gradient of water and acetonitrile (often with 0.1% formic acid or TFA) and UV detection.[7] Purity is determined by the area percentage of the main peak.
-
¹H NMR: Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure and can reveal the presence of proton-bearing impurities.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
By methodically applying these troubleshooting steps and analytical checks, you can reliably and safely purify 4,6-Dichloropyrimidin-5-ol to the high standard required for advanced research and development.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. 4,6-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. atlantis-press.com [atlantis-press.com]
Technical Support Center: Optimizing Reaction Conditions for 4,6-Dichloropyrimidin-5-ol Synthesis
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,6-Dichloropyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals actively working with pyrimidine chemistry. Here, we provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to equip you with the knowledge to perform this synthesis with high yield, purity, and reproducibility.
Core Synthesis Overview: From Diol to Dichloro
The most common and industrially relevant pathway to 4,6-Dichloropyrimidin-5-ol involves the chlorination of its precursor, 4,6-Dihydroxypyrimidin-5-ol (also known as 5-hydroxyuracil or isobarbituric acid). This transformation is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction converts the hydroxyl groups at the 4 and 6 positions into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions, making the final product a valuable synthetic intermediate.[1][2]
The general transformation is illustrated below:
Sources
Technical Support Center: Nucleophilic Substitution of Dichloropyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical scaffolds in their synthetic workflows. Here, we address common challenges, particularly the formation of byproducts and the control of regioselectivity, in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I consistently getting a mixture of C4- and C2-substituted isomers in my reaction?
This is the most frequent challenge encountered in the functionalization of 2,4-dichloropyrimidines. The formation of a product mixture is rooted in the intrinsic electronic properties of the pyrimidine ring.
Answer:
The pyrimidine ring is electron-deficient, which activates both the C2 and C4 positions for nucleophilic aromatic substitution (SNAr). Generally, the chlorine atom at the C4 position is more reactive than the one at C2.[1][2][3] This preference is attributed to the electronic structure of the pyrimidine ring; the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.[2]
The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The C4-attack intermediate is generally more stable because the negative charge is delocalized more effectively by the adjacent ring nitrogen at the 1-position. However, the energy difference between the transition states leading to the C4 and C2 isomers can be small, leading to the formation of a product mixture.[1] The ratio of these isomers is highly sensitive to a variety of factors.
dot
Caption: General SNAr mechanism on 2,4-dichloropyrimidine.
FAQ 2: My goal is the C4-substituted product. How can I improve the regioselectivity and minimize the C2-isomer?
Answer:
Achieving high C4 selectivity requires carefully tuning the reaction conditions to amplify the inherent electronic preference of the substrate. Several factors can be systematically optimized:
-
Substituents on the Pyrimidine Ring: The electronic nature of other groups on the ring is paramount. An electron-withdrawing group (EWG) at the C5 position (e.g., -NO₂, -CN, -CF₃) enhances the electrophilicity of the entire ring but particularly favors C4 substitution.[2][4][5]
-
Reaction Conditions (Solvent & Base): The choice of solvent and base can significantly influence the product ratio. For many nucleophiles, particularly amines, polar aprotic solvents like DMF or NMP are common. However, specific combinations have been reported to deliver high C4 selectivity. For example, using n-butanol (nBuOH) as the solvent with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) has been shown to effectively yield the C4-substituted product.[1]
-
Temperature Control: Lowering the reaction temperature often increases selectivity. Since C4 is the kinetically favored position, running the reaction at the lowest feasible temperature that allows for a reasonable reaction rate can minimize the formation of the thermodynamically competitive C2 isomer.
-
Catalysis: For amination reactions, the use of palladium catalysts can strongly favor the formation of the C4-substituted product.[2][3] This approach changes the reaction mechanism from SNAr to a catalytic cycle that has a strong inherent preference for oxidative addition at the C4 position.
| Strategy for C4 Selectivity | Rationale | Key Parameters to Screen |
| Optimize Conditions | Enhance kinetic preference for C4 attack. | Solvent: nBuOH, Dioxane, DMF. Base: DIPEA, K₂CO₃. Temperature: Start at RT, cool to 0°C if needed. |
| Add C5-EWG | Increases electrophilicity and C4 preference. | Applicable if substrate modification is possible. |
| Use Palladium Catalysis | Changes mechanism to favor C4 amination. | Catalyst: Pd(OAc)₂, Pd₂(dba)₃. Ligand: Xantphos, BINAP. |
FAQ 3: My target molecule requires substitution at the C2 position. How can I reverse the "normal" C4 selectivity?
Answer:
Forcing the reaction towards the less-reactive C2 position is a more complex challenge that often requires a specific strategy tailored to your substrate and nucleophile.
-
Ring Substituents (C6-EDG): The most powerful intrinsic method to direct substitution to C2 is to have an electron-donating group (EDG), such as -OMe or -NHMe, at the C6 position.[2] An EDG at C6 alters the electronic distribution of the ring, increasing the LUMO coefficient at C2 relative to C4 and thereby making C2 the preferred site of attack.
-
Nucleophile Choice (Tertiary Amines): For substrates bearing a C5 electron-withdrawing group, a remarkable reversal of selectivity can be achieved by using tertiary amine nucleophiles (e.g., triethylamine, N-methylmorpholine).[4][6] These nucleophiles show excellent and often exclusive selectivity for the C2 position. The reaction proceeds through a quaternary ammonium intermediate which can then undergo in-situ N-dealkylation to yield a product that formally corresponds to a secondary amine substitution at C2.[4][6]
-
Acidic Conditions: While alkaline conditions can make C2 substitution difficult, exploring acidic media can be fruitful. For instance, reaction systems like trifluoroacetic acid (TFA) in isopropanol (IPA) have been reported to facilitate C2 substitution where other methods fail.[1][2]
-
Catalyst-Controlled Cross-Coupling: Recent advances have shown that specific palladium catalyst systems can invert the conventional selectivity in C-S cross-coupling reactions, favoring the C2 position.[7] This highlights that selectivity is not just substrate-controlled but can be catalyst-controlled.
FAQ 4: My reaction is proceeding past monosubstitution and forming a di-substituted (bis-adduct) byproduct. How can I prevent this?
Answer:
The formation of a di-substituted product occurs when the initial monosubstituted product is reactive enough to undergo a second substitution reaction with the nucleophile. This is more common when using highly reactive nucleophiles or forcing reaction conditions.
Answer:
To minimize di-substitution, you need to control the relative rates of the first and second substitution reactions.
-
Control Stoichiometry: Use a slight excess (e.g., 1.0-1.1 equivalents) of the nucleophile. Using a large excess will dramatically increase the rate of the second substitution.
-
Lower the Temperature: The activation energy for the second substitution is often higher. Running the reaction at a lower temperature will slow both reactions but may disproportionately slow the second one, improving selectivity for the mono-adduct.
-
Slow Addition: Add the nucleophile slowly (e.g., via syringe pump) to the solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more abundant and more reactive starting material over the less abundant and less reactive monosubstituted intermediate.
-
Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the appearance of the desired product and the di-substituted byproduct. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
FAQ 5: I'm observing hydrolysis of my dichloropyrimidine, either during the reaction or workup. What are the best practices to avoid this?
Answer:
Dichloropyrimidines are susceptible to hydrolysis, which converts the chloro- groups to hydroxyl groups (uracils), especially under aqueous or acidic/basic conditions during workup.[8][9]
Answer:
Preventing hydrolysis requires rigorous exclusion of water throughout the process.
-
Anhydrous Conditions: Ensure all solvents are thoroughly dried and use an inert atmosphere (e.g., nitrogen or argon) for the reaction, especially if it is sensitive.
-
Non-Aqueous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture (e.g., to remove salt byproducts), concentrating it, and directly purifying the residue by column chromatography or crystallization.
-
Careful Aqueous Workup: If an aqueous workup is unavoidable:
-
Work quickly and at low temperatures (e.g., using an ice bath).
-
Use a buffered or neutral wash (e.g., saturated sodium bicarbonate followed by brine) instead of strong acids or bases.[9]
-
Ensure phase separation is clean and rapid to minimize contact time with the aqueous layer.
-
FAQ 6: Besides isomers and di-substitution, what other common byproducts should I look for?
Answer:
While isomeric and di-substituted products are the most common, other side reactions can occur, often related to the solvent or base.
Answer:
-
Solvolysis: If you are using an alcohol (e.g., methanol, ethanol) as a solvent, it can act as a nucleophile itself, leading to the formation of alkoxy-pyrimidine byproducts.[10][11] This is more likely at elevated temperatures or under basic conditions that generate alkoxides. If solvolysis is an issue, switch to a non-nucleophilic solvent like dioxane, THF, or DMF.
-
Reaction with Base: While rare, some strong, nucleophilic bases could potentially react with the dichloropyrimidine. Using a hindered, non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃ is generally preferred.
Troubleshooting and Optimization Workflow
The following workflow can guide your optimization process when dealing with byproduct formation.
dot
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Maximizing C4-Selectivity (Amination)
This protocol is a starting point for achieving high C4 selectivity using the solvent/base optimization strategy.[1][2]
-
Setup: To a clean, dry reaction vessel, add 2,4-dichloropyrimidine (1.0 equiv.) and n-butanol (to make a ~0.2 M solution).
-
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add the amine nucleophile (1.1 equiv.) followed by N,N-diisopropylethylamine (DIPEA) (1.5 equiv.).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the ratio of C4 to C2 products. If the reaction is slow, gently heat to 40-60 °C.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the desired C4-substituted product.
Protocol 2: Microwave-Assisted Suzuki Coupling for C4-Arylation
This protocol illustrates a highly regioselective C4-arylation using microwave irradiation, which offers rapid and efficient synthesis.[12]
-
Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.5 mol%).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (2:1 ratio).
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Workup: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. WuXi AppTec.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. [Link]
- Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. Benchchem.
- Technical Support Center: Synthesis of Dichloropyrimidines. Benchchem.
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
- Technical Support Center: Synthesis of Substituted Pyrimidines. Benchchem.
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
- Process for the preparation of chloropyrimidines.
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
2,4-Dichloropyrimidine. ResearchGate. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
- Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Applic
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Preparation method of 4, 6-dichloropyrimidine.
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Synthesis of 4,6-Dichloropyrimidin-5-ol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4,6-Dichloropyrimidin-5-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis. We understand that maximizing yield and purity is critical, and this document provides in-depth, field-proven insights to address common challenges encountered during this procedure.
Section 1: Reaction Overview and Mechanism
The synthesis of 4,6-Dichloropyrimidin-5-ol is most commonly achieved via the direct chlorination of its hydroxylated precursor, 5-hydroxyuracil (also known as 4,6-dihydroxy-5-hydroxypyrimidine or isobarbituric acid). The transformation is typically performed using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for heterocyclic systems.[1] The reaction proceeds by converting the keto-enol tautomers of the pyrimidine ring into the desired dichloro- derivative.
The overall transformation is depicted below:
Caption: General reaction scheme for the synthesis of 4,6-Dichloropyrimidin-5-ol.
The mechanism involves the activation of the pyrimidine's hydroxyl groups by POCl₃, followed by nucleophilic attack by the chloride ion to displace the activated oxygen species. The presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can act as an acid scavenger and accelerate the reaction, though solvent-free, high-temperature methods are also effective.[1][2]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low to No Product Formation
Q: My reaction is not working. TLC analysis shows only the starting material, or the final yield is negligible. What are the potential causes?
A: This is a common issue that can almost always be traced back to the reagents or reaction conditions.
-
Inactive Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture. If it has been improperly stored or is from an old bottle, it may have hydrolyzed, rendering it inactive. Always use a fresh or recently distilled batch of POCl₃ for best results.[1]
-
Presence of Moisture: Ensure all glassware is rigorously dried (oven or flame-dried) before use. Any moisture in the reaction vessel will rapidly consume the POCl₃ and prevent the reaction from proceeding.
-
Insufficient Temperature: This chlorination requires significant thermal energy. Reaction temperatures typically range from 80°C to a full reflux (around 107°C).[1] In some solvent-free protocols, temperatures can go as high as 160°C in a sealed reactor.[1][2] If your temperature is too low, the reaction rate will be impractically slow.
-
Incorrect Stoichiometry: Ensure you are using a sufficient molar excess of POCl₃. Depending on the protocol, the molar ratio of POCl₃ to the starting pyrimidine can range from 3:1 to as high as 9:1.[1] POCl₃ often serves as both the reagent and the solvent.
Issue 2: Incomplete Reaction and Byproduct Formation
Q: My reaction stalls, leaving a mixture of starting material and product. I'm also seeing significant byproduct formation. How can I improve the conversion?
A: Incomplete conversion is often a result of suboptimal reaction parameters or competing side reactions.
-
Insufficient Reaction Time: Depending on the scale and temperature, this reaction can take anywhere from 3 to 8 hours, or even longer.[1][3] Monitor the reaction by TLC until the starting material spot has completely disappeared.
-
Formation of Phosphorylated Intermediates: A common side reaction is the formation of stable phosphorylated byproducts that are resistant to further chlorination.[1] This can sometimes be overcome by increasing the reaction temperature or time. Using a tertiary amine base like N,N-dimethylaniline can also help drive the reaction to completion by scavenging the HCl generated.[1]
-
Poor Quality Starting Material: Impurities in the 5-hydroxyuracil can interfere with the reaction, leading to side products and a lower yield of the desired compound. Ensure your starting material is of high purity.
Issue 3: Formation of a Dark, Tarry Residue
Q: During heating, my reaction mixture turned into a dark, intractable tar. Is it salvageable?
A: Unfortunately, severe tar formation usually indicates decomposition of the starting material or product and is often irreversible.
-
Cause: The most likely cause is excessive temperature. While high heat is required, uncontrolled heating can lead to polymerization and decomposition.
-
Prevention: Use a well-controlled heating source like an oil bath with a temperature controller and a contact thermometer. Ensure gentle and consistent stirring to avoid localized overheating. If using a neat (solvent-free) protocol, consider switching to a method that uses a high-boiling inert solvent to better manage the reaction exotherm and temperature.[1]
Issue 4: Product is an Oil Instead of a Solid
Q: The literature describes the product as a solid, but I've isolated an oil. What's the reason, and how can I purify it?
A: Obtaining an oil suggests the presence of impurities that are depressing the melting point or preventing crystallization.
-
Residual POCl₃ or Solvent: Ensure that all excess POCl₃ has been thoroughly removed under reduced pressure before the work-up. Residual solvent from extraction can also lead to an oily product.[1]
-
Purification Strategy: The first step is a proper aqueous work-up. After quenching, extract the product into a suitable organic solvent (e.g., ethyl acetate or ether). Wash the organic phase sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities), and finally brine.[3] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Inducing Crystallization: If the product remains an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethyl acetate or acetone) and then adding a non-polar anti-solvent (like petroleum ether or hexanes) until turbidity appears.[3] Cooling this mixture may yield a solid product. If this fails, column chromatography is the recommended next step.
Sources
stability issues of 4,6-Dichloropyrimidin-5-ol under reaction conditions
Technical Support Center: 4,6-Dichloropyrimidin-5-ol
Welcome to the technical support guide for 4,6-Dichloropyrimidin-5-ol (CAS No. 425394-89-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and valuable chemical intermediate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the success and integrity of your experiments.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during reactions involving 4,6-Dichloropyrimidin-5-ol. The advice provided explains the underlying chemistry and offers practical, validated solutions.
Q1: My nucleophilic aromatic substitution (SNAr) reaction is giving a low yield. What are the likely causes and how can I fix it?
Low yields in SNAr reactions with 4,6-Dichloropyrimidin-5-ol are a common challenge, often stemming from one of several competing factors related to the compound's inherent reactivity and stability.
Possible Cause 1: Degradation of Starting Material The electron-deficient pyrimidine ring, activated by two chloro substituents, is susceptible to decomposition under harsh conditions, particularly elevated temperatures or exposure to strong acids or bases.
-
Expert Insight: The combination of the electron-withdrawing chlorine atoms and the pyrimidine nitrogens makes the ring sensitive to degradation pathways that are accelerated by heat.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. Monitor progress closely using TLC or LC-MS.
-
Control pH: Avoid strongly acidic or basic conditions unless explicitly required. If a base is needed to scavenge HCl, use a milder, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or a moderately strong inorganic base like potassium carbonate (K₂CO₃).[1]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidative degradation.[2][3]
-
Possible Cause 2: Competing Solvolysis Reaction If you are using an alcohol (e.g., methanol, ethanol) as a solvent in the presence of a strong base (e.g., NaOH, KOH), the base can deprotonate the solvent to form a significant concentration of alkoxide ions (e.g., MeO⁻, EtO⁻). These alkoxides are potent nucleophiles and can compete with your intended nucleophile, leading to an undesired ether side product.[4][5]
-
Expert Insight: This side reaction is a classic example of competing nucleophilic substitution, where the solvent participates directly in the reaction.[4]
-
Troubleshooting Protocol:
-
Change the Solvent: Switch to an aprotic polar solvent that cannot act as a nucleophile. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane.
-
Use a Non-Alkoxide Base: If a protic solvent is unavoidable, use a base that does not generate a competing nucleophile, such as K₂CO₃ or an amine base.
-
Possible Cause 3: Poor Solubility 4,6-Dichloropyrimidin-5-ol is a solid with limited solubility in many non-polar organic solvents.[2] If the starting material is not fully dissolved, the reaction will be heterogeneous and slow, resulting in an incomplete conversion and low yield.
-
Troubleshooting Protocol:
-
Select an Appropriate Solvent: Use a solvent known to dissolve polar, heterocyclic compounds, such as DMF, DMSO, or NMP.
-
Gentle Warming: Gentle warming (e.g., 40-50 °C) can aid in dissolution, but must be balanced against the risk of thermal degradation. Always confirm thermal stability before increasing the temperature.
-
Q2: My reaction mixture is turning dark brown or black. Is this normal, and can my product be salvaged?
A significant color change to dark brown or black is a strong indicator of decomposition or polymerization and should be considered a critical issue.
Possible Cause: Thermal Decomposition or Polymerization This is the most common reason for severe color changes. The high reactivity of the pyrimidine core can lead to uncontrolled side reactions and the formation of polymeric tars, especially at temperatures above 80-100 °C or with incompatible reagents.[6] Hazardous decomposition can release corrosive vapors like HCl.[7][8]
-
Expert Insight: Electron-deficient aromatic systems are prone to polymerization, particularly when heated in the presence of trace impurities that can initiate a reaction cascade.
-
Troubleshooting Protocol:
-
Re-evaluate Reaction Temperature: Immediately attempt the reaction at a significantly lower temperature. Many SNAr reactions on this scaffold can proceed efficiently at or below room temperature.
-
Ensure Reagent Purity: Use high-purity starting materials, nucleophiles, and solvents. Trace amounts of acid, water, or metals can catalyze decomposition.
-
Product Salvage: If the reaction has already turned dark, the desired product may be present but will require extensive purification. Attempt a workup and purification via column chromatography. However, it is often more efficient to repeat the reaction under milder conditions.
-
Q3: I am observing multiple products in my reaction, including a disubstituted species. How can I improve selectivity for mono-substitution?
The presence of two electrophilic carbon atoms (C4 and C6) means that disubstitution is a common side reaction.
Possible Cause: Over-reaction with Nucleophile Using an excess of a strong nucleophile, extended reaction times, or elevated temperatures can easily lead to the substitution of both chlorine atoms.
-
Expert Insight: The first nucleophilic substitution deactivates the ring slightly towards a second substitution, but this is often insufficient to provide perfect selectivity, especially with potent nucleophiles.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise amount of your nucleophile, typically between 1.0 and 1.1 equivalents. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Monitor the Reaction: Follow the reaction progress diligently by TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the formation of the disubstituted product.
-
Reverse Addition: Consider adding the 4,6-Dichloropyrimidin-5-ol solution slowly to the nucleophile solution. This keeps the concentration of the pyrimidine low at all times, disfavoring a second substitution event on the newly formed mono-substituted product.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for 4,6-Dichloropyrimidin-5-ol?
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8 °C).[2][3] It should be kept in a dry, well-ventilated area away from light and incompatible materials.[3][9]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[7][9]
Q2: What are the known chemical incompatibilities of 4,6-Dichloropyrimidin-5-ol?
Based on data for related dichloropyrimidines, you should avoid contact with:
-
Strong Oxidizing Agents [3]
-
Strong Bases (can promote side reactions and decomposition)[4]
-
Acid Anhydrides [7]
Q3: How does pH affect the stability and reactivity of this molecule?
Pyrimidinols are known to be pH-sensitive.[10][11]
-
Stability: Extreme pH (highly acidic or highly basic) can catalyze hydrolysis of the chloro groups or degradation of the pyrimidine ring. Neutral to slightly basic conditions (pH 7-9) are generally preferred for SNAr reactions.
-
Reactivity: The protonation state of the ring nitrogens and the hydroxyl group is dictated by pH. This modulates the electrophilicity of the C4 and C6 positions, thereby influencing the rate of nucleophilic attack.
Q4: Does 4,6-Dichloropyrimidin-5-ol exhibit tautomerism, and does it matter for my reaction?
Yes. As a 5-pyrimidinol, this compound can exist in a tautomeric equilibrium with its corresponding keto form (4,6-dichloro-1H-pyrimidin-5-one).[12][13]
-
Expert Insight: Tautomerism is a rapid, dynamic equilibrium.[14] The dominant form depends on factors like the solvent and pH. While the hydroxyl (-ol) form is typically depicted, the keto tautomer may be present and could exhibit different reactivity. For most SNAr reactions, this equilibrium does not prevent the desired reaction, but it is a fundamental property of the molecule that can influence its spectral characteristics and reactivity profile.
Visualized Workflows and Concepts
Troubleshooting Workflow for SNAr Reactions
Caption: A logical workflow for troubleshooting common issues.
Keto-Enol Tautomerism
Caption: Tautomeric equilibrium of the pyrimidine core.
Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Storage | 2-8 °C, Inert Atmosphere, Dry, Dark | Prevents thermal and oxidative degradation.[2][3] |
| Handling | Chemical Fume Hood, PPE | Compound is an irritant and potentially hazardous.[3][7] |
| Solvents for SNAr | DMF, DMSO, NMP, Dioxane, THF | Aprotic polar solvents improve solubility and avoid participating in the reaction.[1][4] |
| Bases for SNAr | K₂CO₃, Cs₂CO₃, DIPEA, TEA | Scavenges HCl without introducing a competing nucleophile or overly harsh conditions.[1][4] |
| Incompatibilities | Strong Acids, Strong Bases, Oxidizers | Can cause rapid decomposition and hazardous side reactions.[7][8][15] |
| Temperature Range | 0 °C to 60 °C (Reaction Dependent) | Balances reaction rate against thermal stability. Lower temperatures are generally safer. |
References
- Vertex AI Search. (2009).
- Sigma-Aldrich. 4,6-Dichloropyrimidin-5-ol | 425394-89-4.
- Benchchem. Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.
- Sunway Pharm Ltd. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4.
- ChemicalBook. 2-Amino-4,6-dichloropyrimidine(56-05-3).
-
Valgimigli, L., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. Beilstein Journal of Organic Chemistry, 9, 2781–2792. Available at: [Link]
-
Parks, S. K., et al. (2017). The Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available at: [Link]
-
Krishnamoorthy, K., et al. (2018). pH-sensitive Compounds for Selective Inhibition of Acid-producing Bacteria. PMC - NIH. Available at: [Link]
-
Gomez, G., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
- PanReac AppliChem. (2024).
-
Glushkov, V. A., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Available at: [Link]
-
Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]
-
ResearchGate. (2008). Unusual Reactions of 4,6-Dichloro-5-nitropyrimidine with C-Nucleophiles. Available at: [Link]
-
Perjesi, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Available at: [Link]
- Google Patents. (2012). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
- Google Patents. (2013).
- Fisher Scientific. (2011). SAFETY DATA SHEET: 5-Amino-4,6-dichloropyrimidine.
- Google Patents. (1996).
-
Pratt, D. A., et al. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. PMC - NIH. Available at: [Link]
-
PubMed. (2013). 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems. Available at: [Link]
-
QM Magic Class. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
- BLD Pharm. 87600-98-4|4,6-Dichloro-5-pyrimidinecarboxylic acid.
- University of Wisconsin-Madison. Incompatible Chemicals - Risk Management and Safety.
- Nguyen, T. V., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY. Vietnam Journal of Science and Technology.
- ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- Cole-Parmer.
- BLD Pharm. 425394-89-4|4,6-Dichloropyrimidin-5-ol.
- ChemUniverse. 4,6-DICHLOROPYRIMIDIN-5-OL [P93152].
- St. Olaf College.
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
- PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide.
-
Brown, D. J., & Teitei, T. (1963). Simple pyrimidines. Part V. Tautomerism in 4-hydroxy-6-mercaptopyrimidine. Journal of the Chemical Society (Resumed), 4333. Available at: [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. 2-Amino-4,6-dichloropyrimidine(56-05-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jst-ud.vn [jst-ud.vn]
- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]
Technical Support Center: Analytical Methods for Monitoring 4,6-Dichloropyrimidin-5-ol Reactions
Welcome to the Technical Support Center for monitoring chemical reactions involving 4,6-Dichloropyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical methods crucial to ensuring reaction success, process optimization, and product quality.
Introduction: The Critical Role of Reaction Monitoring
4,6-Dichloropyrimidin-5-ol is a key building block in the synthesis of a wide array of pharmaceutical compounds. The success of these syntheses hinges on the precise control and understanding of the reaction progress. Real-time or frequent monitoring is essential for optimizing reaction conditions, maximizing yield, minimizing impurities, and ensuring the safety and scalability of the process.[1] This center provides detailed protocols and troubleshooting for the most common analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring the conversion of 4,6-Dichloropyrimidin-5-ol and the formation of products due to its ability to separate and quantify components in a complex mixture.[2] Pyrimidine derivatives are frequently analyzed using reversed-phase HPLC.[3]
Experimental Protocol: HPLC Analysis
Objective: To quantify the consumption of 4,6-Dichloropyrimidin-5-ol and the formation of the desired product over time.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: 50:50 Acetonitrile/Water
-
Reaction aliquots, quenched appropriately
Procedure:
-
System Preparation:
-
Equilibrate the C18 column with a suitable mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength that provides a good response for both the starting material and the expected product(s). This may require a preliminary UV scan of the individual components.
-
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold sample solvent. This prevents further reaction.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[4]
-
-
Data Acquisition:
-
Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Run a gradient elution method to separate the components. A typical gradient might be:
-
0-15 min: 5% to 95% B
-
15-20 min: Hold at 95% B
-
20-25 min: 95% to 5% B
-
25-30 min: Hold at 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peaks corresponding to 4,6-Dichloropyrimidin-5-ol and the product(s) based on their retention times, which should be established by injecting pure standards.
-
Integrate the peak areas to determine the relative concentrations of each component.
-
Plot the concentration of the starting material and product(s) as a function of time to monitor reaction progress.
-
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Retention of Polar Analytes | The analyte is too polar for the C18 stationary phase. The mobile phase is too strong. | Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[5] |
| Peak Tailing | Secondary interactions between basic analytes and residual silanol groups on the silica-based stationary phase. | Operate at a lower pH (around 3-4) to protonate the silanol groups.[6] Use a highly deactivated, end-capped column.[5] |
| Split Peaks | Partially blocked column frit. A void has formed at the head of the column. The sample solvent is incompatible with the mobile phase. | Reverse and flush the column (check manufacturer's guidelines).[5] Replace the column if the void is significant. Ensure the sample solvent is weaker than or the same as the initial mobile phase.[5] |
| Drifting Retention Times | Inconsistent mobile phase composition. Column temperature fluctuations. Column equilibration is insufficient. | Ensure proper mixing and degassing of the mobile phase.[7] Use a column oven to maintain a constant temperature.[8] Allow sufficient time for the column to equilibrate between runs.[7] |
| High Backpressure | Plugged column frit or guard column. Column contamination. Precipitation of buffer in the mobile phase. | Replace the guard column or frit.[9] Wash the column with a strong solvent.[9] Ensure the buffer is soluble in the highest organic concentration of the gradient.[9] |
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing a robust HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and thermally stable compounds, providing both separation and structural information.[2] It is particularly useful for identifying and quantifying 4,6-Dichloropyrimidin-5-ol and its derivatives, especially when dealing with complex reaction mixtures containing volatile byproducts.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile components in the reaction mixture.
Instrumentation & Materials:
-
GC-MS system with an electron ionization (EI) source
-
Fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
High-purity helium as the carrier gas
-
Syringe for manual injection or an autosampler
-
Reaction aliquots, quenched and potentially derivatized
Procedure:
-
System Preparation:
-
Set the injector temperature to 250°C and the transfer line to 280°C.
-
Program the oven temperature. A typical program might be:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Set the carrier gas flow rate (e.g., 1 mL/min, constant flow).
-
Tune the mass spectrometer according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Withdraw and quench a reaction aliquot as described for HPLC.
-
The sample may require derivatization to increase volatility and thermal stability.
-
Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire mass spectra over a relevant mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) and to the spectra of pure standards to confirm the identity of the compounds.
-
Use the peak areas from the TIC or extracted ion chromatograms for quantitative analysis.
-
GC-MS Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing for Active Compounds | Analyte interaction with active sites in the injector liner or column. | Use a deactivated liner.[10] Ensure the use of a highly inert column.[10] Consider derivatization to mask active functional groups. |
| No Peaks or Very Small Peaks | Sample is not reaching the detector. Injector issue. Column bleed. | Check for leaks in the system. Verify the syringe is functioning correctly and the injection volume is appropriate. Condition the column to remove bleed. |
| Ghost Peaks | Contamination from the syringe, septum, or previous injections (carryover). | Rinse the syringe with solvent before each injection.[11] Replace the septum. Run a solvent blank to check for carryover.[11] |
| Poor Resolution | Inappropriate temperature program. Carrier gas flow rate is too high or too low. Column is overloaded. | Optimize the temperature ramp rate.[8] Optimize the carrier gas flow rate. Dilute the sample.[8] |
| Changes in Retention Time | Fluctuations in carrier gas flow or pressure. Column temperature instability. Column degradation. | Check for leaks and ensure a stable gas supply.[8] Verify the oven temperature is stable.[8] Trim the column inlet or replace the column if it is degraded.[12] |
Logical Flow for GC-MS Troubleshooting
Caption: A systematic approach to troubleshooting common GC-MS issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information, making it invaluable for both offline and in-situ reaction monitoring.[2][13] It allows for the direct observation of changes in the molecular structure of reactants and products over time.
Experimental Protocol: ¹H NMR Reaction Monitoring
Objective: To monitor the reaction progress by observing changes in the proton signals of reactants and products.
Instrumentation & Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction
-
Internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a known chemical shift)
Procedure (Offline Analysis):
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent containing a known amount of an internal standard.[2]
-
Transfer the solution to an NMR tube.[2]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the signals corresponding to 4,6-Dichloropyrimidin-5-ol, starting materials, and products.
-
Integrate the signals of the starting material and a characteristic product peak relative to the internal standard to determine their concentrations and calculate the reaction conversion.[2]
-
NMR Troubleshooting and FAQs
Q1: My NMR peaks are broad and distorted. What could be the cause?
-
A1: This is often due to poor shimming of the magnetic field, leading to inhomogeneity.[13] Re-shimming the spectrometer should resolve this. Other causes can include the presence of paramagnetic impurities or sample precipitation in the NMR tube.
Q2: How can I perform quantitative NMR analysis accurately?
-
A2: For accurate quantification, ensure a sufficient relaxation delay (D1) between pulses (typically 5 times the longest T1 relaxation time of the protons of interest).[14] Using a calibrated internal standard with a known concentration is also crucial.
Q3: Can I monitor my reaction in real-time using NMR?
-
A3: Yes, in-situ or online flow NMR allows for real-time monitoring.[1] This can be achieved by flowing the reaction mixture through a specialized NMR flow cell or by placing a sealed NMR tube containing the reaction mixture directly into the spectrometer.[15]
Q4: The chemical shifts of my compounds seem to have changed from previous experiments. Why?
-
A4: Chemical shifts can be influenced by factors such as solvent, concentration, and temperature. Ensure these parameters are consistent between experiments for reliable comparison.
In-Situ Monitoring Techniques
For a deeper understanding of reaction kinetics and mechanisms, in-situ monitoring techniques are invaluable.[16] These methods provide real-time data without the need for sampling, which can perturb the reaction.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique uses a probe inserted directly into the reaction vessel.[1] It is excellent for monitoring the concentration of key functional groups in real-time, providing insights into reaction kinetics.
-
Raman Spectroscopy: Similar to ATR-FTIR, Raman spectroscopy can be used for in-situ monitoring and is particularly sensitive to changes at the molecular level.[17] It is complementary to techniques like powder X-ray diffraction (PXRD) for studying reactions involving solid phases.[17]
The choice of analytical method will depend on the specific reaction, the properties of the compounds involved, and the information required. Often, a combination of techniques provides the most comprehensive understanding of the chemical transformation.
References
-
Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]
-
Title: Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions Source: ACS Publications URL: [Link]
-
Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Reaction Monitoring Source: Bruker URL: [Link]
-
Title: In-Situ Monitoring of Chemical Reactions Source: Mettler Toledo URL: [Link]
-
Title: Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy Source: ACS Omega URL: [Link]
-
Title: Seven Essential Steps for In Situ Reaction Monitoring Source: Spectroscopy Online URL: [Link]
-
Title: Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source: PubMed URL: [Link]
-
Title: HPLC Troubleshooting Guide Source: hplctroubleshooting.com URL: [Link]
-
Title: Troubleshooting Problems With Poor HPLC Results Before Examining the Column Source: MicroSolv URL: [Link]
-
Title: NMR Reaction Monitoring Robust to Spectral Distortions Source: PMC - NIH URL: [Link]
-
Title: Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR Source: RSC Publishing URL: [Link]
-
Title: Common Sources Of Error in Gas Chromatography Source: alwsci.com URL: [Link]
-
Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent URL: [Link]
-
Title: Ten Most Common GC Troubleshooting Questions Source: Phenomenex Blog URL: [Link]
-
Title: Method 8121: Chlorinated Hydrocarbons by Gas Chromatography Source: EPA URL: [Link]
Sources
- 1. Reaction Monitoring | Bruker [bruker.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.com [phenomenex.com]
- 11. epa.gov [epa.gov]
- 12. Chlorinated phenols affect GC column? - Chromatography Forum [chromforum.org]
- 13. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. mt.com [mt.com]
- 17. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Regioselective Substitution on 4,6-Dichloropyrimidin-5-ol: A Technical Support Guide
Welcome to the Technical Support Center for the regioselective substitution of 4,6-dichloropyrimidin-5-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. The inherent challenges in achieving regioselectivity with this molecule, primarily due to the electronic influence and tautomeric nature of the 5-hydroxyl group, necessitate a nuanced and well-informed experimental approach. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your synthetic goals with confidence.
The Core Challenge: The Ambiguous Role of the 5-Hydroxyl Group
The primary obstacle in the regioselective substitution of 4,6-dichloropyrimidin-5-ol lies in the electronic and structural ambiguity introduced by the 5-hydroxyl group. This substituent can exert both electron-donating and electron-withdrawing effects, depending on its tautomeric form, which is in turn influenced by the reaction conditions. This duality complicates the prediction of the more reactive chlorine for nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the regioselective substitution of 4,6-dichloropyrimidin-5-ol in a question-and-answer format.
Q1: I am observing a mixture of 4- and 6-substituted isomers and am struggling with poor regioselectivity. What are the primary factors I should consider?
A1: Poor regioselectivity is the most common challenge. The C4 and C6 positions are electronically similar, and the directing effect of the 5-hydroxyl group can be subtle. Here are the key factors to investigate:
-
Tautomerism: The 5-hydroxyl group can exist in keto-enol tautomeric forms. The predominant tautomer under your reaction conditions will significantly influence the electron density at the C4 and C6 positions. The enol form may favor substitution at one position, while the keto form may direct to the other or lead to a mixture. The equilibrium between these tautomers is sensitive to solvent polarity and pH.[1][2][3]
-
Nucleophile Choice: The nature of your nucleophile plays a critical role. Sterically hindered nucleophiles may exhibit a preference for the less hindered position. The "hard" or "soft" nature of the nucleophile can also influence the site of attack.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all impact the regioselectivity. It is crucial to screen these parameters systematically. For instance, in other dichloropyrimidine systems, specific solvent-base combinations have been shown to favor one isomer over the other.[4]
Troubleshooting Steps:
-
Solvent Screen: Evaluate a range of solvents with varying polarities (e.g., THF, DMF, DMSO, and alcoholic solvents). The solvent can influence the tautomeric equilibrium.[3]
-
Base Selection: If a base is required, test both organic (e.g., DIPEA, DBU) and inorganic (e.g., K₂CO₃, Cs₂CO₃) bases. The counter-ion of the base can also play a role.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
Q2: I am getting a significant amount of a di-substituted product, even when using one equivalent of the nucleophile. How can I favor mono-substitution?
A2: The formation of di-substituted products indicates that the mono-substituted intermediate is highly reactive under your reaction conditions. To mitigate this:
-
Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Using a slight excess (1.05-1.1 equivalents) is common, but a large excess should be avoided.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, thus disfavoring the second substitution.
-
Temperature: As with improving regioselectivity, lowering the reaction temperature can help to control the reactivity and prevent over-reaction.
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction once the desired mono-substituted product is maximized.[4]
Q3: The 5-hydroxyl group appears to be interfering with my reaction, leading to side products or low yield. What can I do?
A3: The acidity of the 5-hydroxyl group can lead to unwanted side reactions, such as deprotonation by the base or nucleophile, which can alter the electronic properties of the pyrimidine ring or lead to O-alkylation. The most effective strategy to circumvent these issues is to use a protecting group for the hydroxyl moiety.
A common and effective approach is to start with the more readily available 4,6-dichloro-5-methoxypyrimidine . The methoxy group is a stable protecting group under many SNAr conditions. After the desired regioselective substitution, the methyl group can be cleaved to reveal the free hydroxyl group.[5]
Strategic Approach: The Power of Protecting Groups
Given the challenges posed by the free hydroxyl group, a robust strategy is to employ a protecting group. This approach offers a more controlled and predictable reaction outcome.
Workflow for Regioselective Substitution via a Protected Intermediate
Caption: Workflow for regioselective substitution using a protecting group strategy.
Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be necessary for your specific nucleophile and desired product.
Protocol 1: Synthesis of 4-(Cyclopentylamino)-6-chloro-pyrimidin-5-ol via a Methoxy-Protected Intermediate
This protocol is adapted from a literature procedure and demonstrates a successful regioselective amination.[5]
Step 1: Regioselective Amination of 4,6-Dichloro-5-methoxypyrimidine
-
Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloro-5-methoxypyrimidine (1.0 eq.) in a suitable solvent such as ethanol or THF.
-
Nucleophile Addition: Add cyclopentylamine (1.0-1.1 eq.) to the solution.
-
Base Addition (if necessary): Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-chloro-6-(cyclopentylamino)-5-methoxypyrimidine.
Step 2: Demethylation to 4-(Cyclopentylamino)-6-chloro-pyrimidin-5-ol
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of boron tribromide (BBr₃) (1.0 M in DCM, 5 eq.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 15 minutes and then heat to 40 °C for 15 hours.[5]
-
Quenching: Cool the reaction to 0 °C and slowly quench with water (caution: exothermic reaction).
-
Work-up: Adjust the pH to 6 with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[5]
| Parameter | Value |
| Starting Material | 4,6-Dichloro-5-methoxypyrimidine |
| Nucleophile | Cyclopentylamine |
| Key Reagent (Deprotection) | Boron Tribromide (BBr₃) |
| Overall Yield | High[5] |
Mechanistic Considerations: Understanding the Directing Effects
The regioselectivity in nucleophilic aromatic substitution on pyrimidine rings is governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack.
Caption: General mechanism for SNAr on 4,6-dichloropyrimidin-5-ol.
The 5-hydroxyl group, through its tautomeric forms, influences the stability of these intermediates. In its enol form, it can act as an electron-donating group through resonance, potentially stabilizing the Meisenheimer complex. Conversely, in its keto form, the carbonyl group is electron-withdrawing, which can also affect the stability of the intermediate. The interplay of these effects, along with steric factors, determines the preferred reaction pathway.
Conclusion
The regioselective substitution of 4,6-dichloropyrimidin-5-ol presents a significant synthetic challenge that can be effectively addressed with a strategic and informed approach. By understanding the pivotal role of the 5-hydroxyl group and its tautomeric forms, and by employing protecting group strategies, researchers can unlock the full potential of this valuable building block in the synthesis of novel compounds for drug discovery and development. This guide provides a foundation for troubleshooting and protocol development, and we encourage you to adapt and optimize these recommendations for your specific synthetic targets.
References
-
Fallan, C., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(3), 735-745. Available at: [Link]
-
Hernández-Vázquez, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available at: [Link]
-
Kalogirou, A. S., et al. (2018). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. Arkivoc, 2018(5), 184-196. Available at: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. Available at: [Link]
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Request PDF | Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | ResearchG
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- University of Liverpool. (n.d.). 10. Pyrimidines.
- Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
- Synthesis and Regioselective N- And O-Alkyl
-
Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]
- US8334383B2 - Regioselective preparation of substituted pyrimidines.
-
Pave, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4786-4789. Available at: [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(16), 17947-17965. Available at: [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases (NJC).
- Proposed mechanism for synthesis of pyrimidine derivatives 5a–q by Zn(l‐proline)2 catalyst.
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Available at: [Link]
-
Role of tautomerism in RNA biochemistry. RNA, 21(12), 1999-2006. Available at: [Link]
-
Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411. Available at: [Link]
-
Copper-catalysed regioselective S-alkylation and C–3(H) activation of 4-hydroxydithiocoumarins and 4-hydroxy-2H-chromene-2-thione: easy access to 4-methyl-3,4-dihydrothiopyran derivatives. Organic Chemistry Frontiers, 5(1), 89-93. Available at: [Link]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences, 25(1), 589.
- Keto enol tautomerism – Knowledge and References. Taylor & Francis Online.
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Chemistry, 18(11), 1364-1380. Available at: [Link]
- Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. MDPI.
- The Organic Chemistry Tutor. (n.d.).
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
-
Photoinduced solid state keto–enol tautomerization of 2-(2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yloxy)-1-phenylethanone. CrystEngComm, 19(3), 441-447. Available at: [Link]
-
Catalytic enantioselective synthesis of atropisomeric biaryls by a cation-directed O-alkylation. Nature Chemistry, 5(1), 78-82. Available at: [Link]
- Impact of pH on Tautomerization in Alkaloids.
- Request PDF | Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents | ResearchG
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Dichloropyrimidine Reactivity: A Comparative Analysis of 4,6-Dichloropyrimidin-5-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrimidine ring is a privileged scaffold. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental biological importance. As synthetic chemists, we leverage the unique electronic properties of this heterocycle to build complex molecules with therapeutic potential. Dichloropyrimidines, in particular, serve as versatile and highly valuable intermediates.[1][2] Their two chlorine atoms act as proficient leaving groups, enabling a wide array of functionalizations through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[3]
This guide provides an in-depth comparison of the reactivity of 4,6-Dichloropyrimidin-5-ol against other common dichloropyrimidine isomers, such as 4,6-dichloropyrimidine and 2,4-dichloropyrimidine. Understanding the nuanced differences in their reactivity, governed by the position of the chloro substituents and the electronic influence of the C5-hydroxyl group, is critical for rational synthetic design and the efficient construction of novel molecular entities.
Pillar 1: The Electronic Landscape of Dichloropyrimidines
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[4] This inherent electron deficiency is the primary driver of its reactivity, making the carbon atoms of the ring susceptible to attack by nucleophiles. The reactivity of the carbon positions towards nucleophilic attack generally follows the order C4(6) > C2 > C5 .[5] This preference is a direct consequence of the ability of the ring nitrogens to stabilize the negative charge in the transient Meisenheimer intermediate, a key step in the SNAr mechanism.[5][6]
Conversely, electrophilic substitution on an unsubstituted pyrimidine ring is challenging and typically requires activating groups. When it does occur, it favors the C5 position, which is the least electron-deficient carbon in the ring.[4][7][8]
Pillar 2: A Head-to-Head Reactivity Comparison
The reactivity of a given dichloropyrimidine is not static; it is profoundly influenced by the substitution pattern on the ring. Here, we dissect the reactivity profiles of three key dichloropyrimidine scaffolds.
The Symmetrical Workhorse: 4,6-Dichloropyrimidine
As a symmetrical molecule, 4,6-dichloropyrimidine presents two equivalent, highly reactive sites at the C4 and C6 positions. These positions are primed for nucleophilic attack and are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][9][10] The primary challenge with this substrate is often achieving selective mono-substitution, as the first substitution can influence the reactivity of the remaining chlorine atom. However, with careful control of stoichiometry and reaction conditions, both mono- and di-substituted products can be accessed reliably.[3]
The Regioselective Staple: 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is an isomeric staple where the two chlorine atoms are electronically distinct. This leads to pronounced regioselectivity in its reactions. Nucleophilic aromatic substitution and most palladium-catalyzed cross-coupling reactions show a strong preference for the C4 position.[1][11][12] This C4 selectivity is well-documented and is attributed to the greater stabilization of the reaction intermediate when the attack occurs at the position para to a ring nitrogen. While C4 is the dominant reactive site, C2-selective reactions can be achieved, although this often requires specific catalytic systems or the presence of directing groups at other positions on the ring.[1][2]
The Modulated Substrate: 4,6-Dichloropyrimidin-5-ol
The introduction of a hydroxyl group at the C5 position dramatically alters the electronic character and reactivity of the 4,6-dichloro-scaffold. The -OH group exerts two opposing electronic effects: it is electron-withdrawing by induction but strongly electron-donating by resonance.
-
Impact on Electrophilic Substitution: The hydroxyl group is a potent activating group for electrophilic substitution.[7] This makes the pyrimidine ring in 4,6-dichloropyrimidin-5-ol significantly more susceptible to electrophiles than its unsubstituted counterparts.
-
Keto-Enol Tautomerism: It is crucial to recognize that 4,6-dichloropyrimidin-5-ol can exist in equilibrium with its keto tautomer, 4,6-dichloro-1H-pyrimidin-5(4H)-one.[4] The specific reaction conditions can influence which tautomer predominates, thereby affecting the reaction pathway and ultimate product.
This unique combination of features means that while 4,6-dichloropyrimidin-5-ol is a less reactive substrate for traditional SNAr reactions at C4/C6, it opens the door to different synthetic strategies, potentially involving O-alkylation/acylation or electrophilic attack on the ring.
Data Presentation: Comparative Reactivity at a Glance
The following tables summarize the key reactivity features and provide a semi-quantitative comparison of expected outcomes.
Table 1: Comparative Electronic and Reactivity Profiles of Dichloropyrimidines
| Feature | 4,6-Dichloropyrimidin-5-ol | 4,6-Dichloropyrimidine | 2,4-Dichloropyrimidine |
| Structure | |||
| Key SNAr Sites | C4, C6 | C4, C6 | C4 (major), C2 (minor) |
| Key Substituent Effect | C5-OH: Strong electron-donating (resonance), deactivates C4/C6 for SNAr | None | Asymmetric electronic distribution |
| Regioselectivity | Symmetrical | Symmetrical | C4-selective for SNAr and most cross-couplings[1][11][12] |
| Relative SNAr Rate | Lower | Higher | High (at C4) |
Table 2: Representative Yields for Mono-Amination Reactions (Note: These are representative yields based on literature precedent for similar substrates and are intended for comparative purposes. Actual yields will vary based on the specific amine and reaction conditions.)
| Substrate | Reaction Type | Typical Nucleophile | Expected Yield (Mono-substitution) |
| 4,6-Dichloropyrimidine | Buchwald-Hartwig | Secondary Amine | Good to Excellent (70-95%) |
| 2,4-Dichloropyrimidine | Buchwald-Hartwig (at C4) | Secondary Amine | Good to Excellent (75-98%)[12] |
| 4,6-Dichloropyrimidin-5-ol | Buchwald-Hartwig | Secondary Amine | Moderate (Potentially lower due to deactivation) |
Visualization of Key Concepts
Diagram 1: The SNAr Mechanism
Caption: Electronic effect of the C5-hydroxyl group on C4/C6 electrophilicity.
Pillar 3: Field-Proven Methodologies
Reproducibility is the cornerstone of scientific integrity. The following protocols are representative workflows for key transformations of dichloropyrimidines.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidine
This protocol describes a typical procedure for the mono-arylation of 4,6-dichloropyrimidine.
Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. [10][13]A palladium catalyst, typically in the Pd(0) oxidation state, is used. A phosphine ligand is essential to stabilize the catalyst and facilitate the catalytic cycle. A base is required for the transmetalation step.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,6-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloropyrimidine.
Experimental Protocol 2: Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine
This protocol outlines the regioselective C4-amination of 2,4-dichloropyrimidine.
Rationale: The Buchwald-Hartwig amination is a premier method for C-N bond formation. [14][15][16]The choice of ligand is critical for achieving high yields and selectivity. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine.
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable phosphine ligand (e.g., XPhos, 0.04 eq) in an anhydrous, aprotic solvent like toluene for 15-30 minutes.
-
Reaction Setup: To a separate oven-dried flask, add 2,4-dichloropyrimidine (1.0 eq), the primary or secondary amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Reaction: Add the pre-formed catalyst solution to the flask. Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion and Outlook
The choice between 4,6-dichloropyrimidin-5-ol and other dichloropyrimidine isomers is fundamentally a strategic one, dictated by the synthetic target.
-
4,6-Dichloropyrimidine and 2,4-Dichloropyrimidine are the workhorses for building molecular complexity via SNAr and cross-coupling reactions at the C4/C6 and C4 positions, respectively. Their high reactivity makes them ideal substrates when the goal is to introduce nucleophilic or organometallic partners.
-
4,6-Dichloropyrimidin-5-ol , in contrast, offers a different synthetic paradigm. Its C5-hydroxyl group significantly deactivates the C4 and C6 positions towards nucleophilic attack. This makes it a less suitable starting material for traditional SNAr chemistry. However, this same functional group introduces opportunities for O-functionalization, electrophilic substitution, and other transformations that leverage its unique electronic properties and potential for tautomerism.
For the drug development professional, understanding these reactivity differences is paramount. It allows for the selection of the correct pyrimidine core to match the desired functionalization strategy, ultimately leading to more efficient and successful synthetic campaigns in the quest for novel therapeutics.
References
- A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery. (n.d.). Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (n.d.). Benchchem.
- Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Application Notes and Protocols. (n.d.). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
- Pyrimidine - Wikipedia. (n.d.).
- 2,4-Dichloropyrimidine. (n.d.). ResearchGate.
- comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications. (n.d.). Benchchem.
- General reaction of pyrimidine ring 23 and 29-32, singly activated... (n.d.). ResearchGate.
- Pyrimidine | PPTX. (n.d.). Slideshare.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). ResearchGate.
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (n.d.). PubMed.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. (n.d.). ResearchGate.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine | PPTX [slideshare.net]
- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 4,6-Dichloropyrimidin-5-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent ability to mimic endogenous nucleobases allows for a diverse range of biological activities, from anticancer to antimicrobial agents. This guide provides a comparative analysis of the biological activity of 4,6-Dichloropyrimidin-5-ol and its structural analogs. While direct head-to-head experimental data for this specific parent compound is limited in publicly accessible literature, this document synthesizes findings from studies on closely related dichloropyrimidine derivatives to elucidate structure-activity relationships (SAR) and guide future research.
The strategic placement of chloro-substituents at the 4- and 6-positions of the pyrimidine ring creates a highly reactive core, amenable to nucleophilic substitution, allowing for the generation of diverse analog libraries. The additional hydroxyl group at the 5-position in 4,6-Dichloropyrimidin-5-ol introduces a key hydrogen bonding capability, potentially influencing its interaction with biological targets. This guide will delve into the known biological activities of analogous structures, present relevant experimental data, and provide detailed protocols for key assays to facilitate further investigation into this promising class of compounds.
Comparative Biological Activities: Insights from Dichloropyrimidine Analogs
The biological activities of dichloropyrimidine derivatives are heavily influenced by the nature of the substituents introduced at the 2-, 4-, and 5-positions. These modifications can dramatically alter the compound's potency, selectivity, and mode of action.
Anticancer Activity
Dichloropyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell signaling pathways crucial for tumor growth and survival.
Kinase Inhibition: A prominent mechanism of action for many pyrimidine-based anticancer drugs is the inhibition of protein kinases. Dichloropyrimidine scaffolds have been successfully employed as ATP-competitive inhibitors for various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The chlorine atoms can serve as key interaction points within the ATP-binding pocket or act as leaving groups for the covalent attachment of nucleophilic residues.
-
EGFR and VEGFR Inhibition: Studies on various 2,4-diaminopyrimidine and fused pyrimidine systems have demonstrated potent inhibitory activity against EGFR and VEGFR-2.[1][2][3] The dichlorinated pyrimidine core often serves as a crucial pharmacophore for binding to the kinase domain. Modifications at other positions of the pyrimidine ring, such as the introduction of substituted anilines, have been shown to modulate the selectivity and potency of these inhibitors.[1][2]
Cytotoxicity Data for Representative Dichloropyrimidine Analogs:
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Diamino-6-phenyl-pyrimidine derivative | Leukemia (MOLT-4) | 1.58 | [4] |
| 2,4-Diamino-6-phenyl-pyrimidine derivative | Leukemia (HL-60) | 2.63 | [4] |
| 4-Anilino-6,7-dimethoxyquinazoline | EGFR-overexpressing A431 | 0.16 | [5] |
| Pyrazolo[3,4-d]pyrimidine derivative | Liver (HEPG-2) | 3.65 | [6] |
| Pyrazolo[3,4-d]pyrimidine derivative | Breast (MCF-7) | 1.45 | [6] |
| Thienopyrimidine derivative | Breast (MCF-7) | Potent activity reported | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has been linked to the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
-
TNF-α Inhibition: A class of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas has been identified as potent inhibitors of TNF-α synthesis, with some compounds exhibiting low-nanomolar activity.[8][9] X-ray co-crystallization studies have revealed that these compounds bind to the ATP-binding pocket of p38α MAP kinase, a key regulator of TNF-α production.[8][9] This suggests that dichloropyrimidine-based scaffolds could be promising starting points for the development of novel anti-inflammatory agents.
Antimicrobial Activity
The investigation of pyrimidine derivatives has also extended to their potential as antimicrobial agents.
-
Antibacterial and Antifungal Activity: Various substituted pyrimidines have been screened for their activity against a range of bacterial and fungal strains.[10][11] The specific substitutions on the pyrimidine ring are critical for determining the spectrum and potency of antimicrobial activity. For instance, certain sulfonamide-coupled thienopyrimidines have demonstrated notable antibacterial effects.[10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
MIC Data for Representative Pyrimidine Analogs:
| Compound/Analog Class | Microorganism | MIC (µg/mL) | Reference |
| Thienopyrimidine-sulfonamide hybrid | S. aureus | Not specified | [10] |
| D-3263 (a pyrimidine derivative) | S. aureus | 25 µM | [11] |
| D-3263 (a pyrimidine derivative) | E. faecalis | ≤ 25 µM | [11] |
Key Signaling Pathways
The biological effects of 4,6-Dichloropyrimidin-5-ol and its analogs are likely mediated through the modulation of critical signaling pathways involved in cell proliferation, inflammation, and survival.
Caption: Potential signaling pathways modulated by 4,6-dichloropyrimidine analogs.
Experimental Protocols
To facilitate the direct comparison of 4,6-Dichloropyrimidin-5-ol and its analogs, standardized in vitro assays are essential. The following are detailed protocols for key experiments.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[12]
Caption: Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[13]
Structure-Activity Relationship (SAR) Insights
Based on the available literature for dichloropyrimidine derivatives, several SAR trends can be inferred, which can guide the design of more potent and selective analogs of 4,6-Dichloropyrimidin-5-ol.
-
Substitution at C2 and C4: The chlorine atoms at the C4 and C6 positions are excellent leaving groups, making these positions ideal for introducing various substituents through nucleophilic aromatic substitution. The nature of the substituent (e.g., amino, alkoxy, aryl) significantly impacts the biological activity.
-
Role of the C5 Substituent: The hydroxyl group at the C5 position of the parent compound can participate in hydrogen bonding with target proteins. Analogs with different substituents at this position would be valuable for probing the importance of this interaction.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrrole, thiophene, pyrazole) has been a successful strategy to create potent kinase inhibitors.[1][7]
Conclusion and Future Directions
While direct comparative biological data for 4,6-Dichloropyrimidin-5-ol is not extensively documented, the analysis of its structural analogs reveals the significant potential of the dichloropyrimidine scaffold in medicinal chemistry. The available evidence strongly suggests that this class of compounds can be effectively tailored to exhibit potent anticancer, anti-inflammatory, and antimicrobial activities.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 4,6-Dichloropyrimidin-5-ol analogs. Direct, head-to-head comparisons using standardized in vitro and in vivo models are crucial to definitively establish structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be paramount in advancing them as potential therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for such future investigations, paving the way for the discovery of novel and effective drugs based on the versatile 4,6-dichloropyrimidine core.
References
-
Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. ([Link])
-
Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2. ([Link])
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. ([Link])
-
Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. ([Link])
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ([Link])
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. ([Link])
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). ([Link])
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. ([Link])
-
Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus. ([Link])
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. ([Link])
-
Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. ([Link])
-
IC50. ([Link])
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of N-2,4-pyrimidine-N-phenyl-N'-alkyl ureas as orally active inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dichloropyrimidin-5-ol Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics, particularly in the realm of kinase inhibition. Among the diverse array of pyrimidine-based compounds, derivatives of 4,6-dichloropyrimidin-5-ol present a compelling starting point for the design of novel inhibitors. The strategic placement of two reactive chlorine atoms and a hydroxyl group on the pyrimidine ring offers a versatile platform for structural modification, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth analysis of the hypothetical SAR of 4,6-dichloropyrimidin-5-ol derivatives, drawing insights from the established knowledge of related pyrimidine-based kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize key concepts to facilitate a comprehensive understanding for researchers in drug discovery.
The 4,6-Dichloropyrimidin-5-ol Scaffold: A Privileged Starting Point
The 4,6-dichloropyrimidin-5-ol core is characterized by several key features that make it an attractive scaffold for inhibitor design:
-
Reactive Sites for Diversification: The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of substituents, which can be tailored to interact with specific residues in the ATP-binding pocket of kinases.
-
Hydrogen Bonding Capabilities: The hydroxyl group at the C5 position can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with the hinge region of a kinase.
-
Structural Rigidity: The aromatic pyrimidine ring provides a rigid core, which can help to pre-organize the substituents in a favorable conformation for binding, thus minimizing the entropic penalty upon target engagement.
Decoding the Structure-Activity Relationship: A Hypothetical Framework
Based on the SAR of known pyrimidine-based kinase inhibitors, we can propose a hypothetical framework for optimizing the biological activity of 4,6-dichloropyrimidin-5-ol derivatives. The core principle revolves around the strategic modification of the C4, C6, and C5 positions to achieve optimal interactions within the kinase active site.
Substitutions at the C4 and C6 Positions: Probing the ATP-Binding Pocket
The chloro groups at the C4 and C6 positions are the primary handles for introducing diversity and tuning the affinity and selectivity of the compounds. SNAr reactions with various amines are a common and effective strategy to achieve this.[1][2][3]
-
The "Gatekeeper" Interaction (C4 Position): The C4 position is often oriented towards the "gatekeeper" residue of the kinase, a critical determinant of inhibitor selectivity.
-
Small, hydrophobic groups: Introduction of smaller, hydrophobic amines (e.g., aniline, benzylamine) can be favorable for targeting kinases with a small gatekeeper residue (e.g., threonine).
-
Larger, more complex moieties: For kinases with a larger gatekeeper (e.g., methionine), bulkier substituents at C4 can be accommodated and may enhance potency.
-
-
The "Solvent-Exposed" Region (C6 Position): The C6 position often extends towards the solvent-exposed region of the ATP-binding site.
-
Polar and solubilizing groups: Introducing polar groups, such as morpholine or piperazine, can improve aqueous solubility and pharmacokinetic properties without significantly impacting potency.
-
Vectors for further modification: A piperazine ring at this position can serve as a linker to attach larger groups that can pick up additional interactions in the outer regions of the active site.
-
The Role of the C5-Hydroxyl Group: A Key Hinge Binder
The hydroxyl group at the C5 position is predicted to play a crucial role in anchoring the inhibitor to the hinge region of the kinase, a conserved backbone segment that forms hydrogen bonds with the adenine portion of ATP.
-
Hydrogen Bonding: The -OH group can act as a hydrogen bond donor to the backbone carbonyl of one hinge residue and a hydrogen bond acceptor from the backbone NH of an adjacent residue. This bidentate interaction can significantly contribute to the binding affinity.
-
Modification with Caution: While methylation or other modifications of the C5-OH are possible, they are likely to disrupt this critical hinge-binding interaction and lead to a significant loss of potency. Therefore, retaining the hydroxyl group is generally considered essential for activity.
The following table summarizes the hypothetical SAR for 4,6-dichloropyrimidin-5-ol derivatives:
| Position | Modification | Rationale | Predicted Effect on Activity |
| C4 | Small, hydrophobic amine (e.g., aniline) | Interaction with small gatekeeper residue. | Increased potency for specific kinases. |
| Bulky amine (e.g., substituted anilines) | Interaction with large gatekeeper residue. | Increased potency and potential for selectivity. | |
| C6 | Polar, solubilizing amine (e.g., morpholine) | Improved solubility and pharmacokinetics. | Maintained or slightly decreased potency. |
| Linker to larger groups (e.g., piperazine) | Accessing additional binding pockets. | Potential for significant potency enhancement. | |
| C5 | -OH (unmodified) | Crucial hydrogen bonding with the kinase hinge. | Essential for high potency. |
| -OCH3 or other ethers | Disruption of hinge-binding interactions. | Significant decrease in potency. |
Visualizing the SAR and Experimental Workflow
To better illustrate the proposed SAR and the general workflow for evaluating these compounds, the following diagrams are provided.
Caption: Hypothetical Structure-Activity Relationship (SAR) for 4,6-Dichloropyrimidin-5-ol Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Experimental Protocols
To empirically validate the proposed SAR, a systematic approach to synthesis and biological testing is required. The following protocols provide a representative framework for these experiments.
Protocol 1: Synthesis of a 4-Anilino-6-morpholinopyrimidin-5-ol Derivative
This protocol describes a two-step SNAr reaction to introduce substituents at the C4 and C6 positions of the 4,6-dichloropyrimidin-5-ol core. The differential reactivity of the two chlorine atoms can often be exploited by controlling the reaction temperature.
Materials:
-
4,6-Dichloropyrimidin-5-ol
-
Aniline
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Monosubstitution at C4:
-
To a solution of 4,6-dichloropyrimidin-5-ol (1.0 eq) in DMF, add aniline (1.1 eq) and DIPEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-anilino-6-chloropyrimidin-5-ol.
-
-
Step 2: Disubstitution at C6:
-
To a solution of 4-anilino-6-chloropyrimidin-5-ol (1.0 eq) in DMF, add morpholine (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the crude product by column chromatography to yield the final 4-anilino-6-morpholinopyrimidin-5-ol derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4][5][6][7]
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Known kinase inhibitor as a positive control
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
384-well white, flat-bottom assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is typical.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, DMSO (vehicle control), and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase, peptide substrate, and assay buffer.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The 4,6-dichloropyrimidin-5-ol scaffold represents a promising starting point for the development of novel kinase inhibitors. The hypothetical SAR presented in this guide, based on established principles of kinase inhibitor design, provides a rational framework for the synthesis and optimization of potent and selective compounds. Systematic exploration of substitutions at the C4 and C6 positions, while preserving the crucial C5-hydroxyl group, is a key strategy for success.
Future efforts should focus on the synthesis of a focused library of 4,6-disubstituted-5-hydroxypyrimidine derivatives and their evaluation against a panel of relevant kinases to validate and refine the proposed SAR. Promising lead compounds can then be further optimized for their pharmacokinetic and pharmacodynamic properties to advance them towards preclinical development. The integration of computational modeling and structural biology will be invaluable in guiding these optimization efforts and ultimately unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. Retrieved from [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023, December 1). ACS Omega. Retrieved from [Link]
-
Can anyone suggest a protocol for a kinase assay? (2015, March 25). ResearchGate. Retrieved from [Link]
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. Retrieved from [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. Retrieved from [Link]
-
ALK5 inhibitors under development. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Antiviral Activity of 4,6-disubstituted pyrimido[4,5-b]indole Ribonucleosides. (2012, October 15). ACS Publications. Retrieved from [Link]
-
Synthesis and SAR of[9]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019, September 5). MDPI. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 10). ResearchGate. Retrieved from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
A Comparative Guide to In Vitro Assay Protocols for Testing 4,6-Dichloropyrimidin-5-ol Activity
For researchers, scientists, and drug development professionals, the initial characterization of a novel compound's biological activity is a critical first step. This guide provides a detailed comparison of two robust in vitro assay protocols to evaluate the activity of 4,6-Dichloropyrimidin-5-ol, a pyrimidine derivative. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, most notably protein kinases.[1][2][3][4][5] This guide will therefore focus on assays designed to identify and characterize potential kinase inhibition, a common activity for compounds with this core structure.
We will explore a direct, target-focused biochemical assay and a broader, more physiologically relevant cell-based assay. Each protocol is presented with the underlying scientific rationale, detailed step-by-step methodologies, and a discussion of their respective advantages and limitations. This comparative approach is designed to empower researchers to make informed decisions about the most appropriate screening strategy for their objectives.
Section 1: The Rationale for Kinase Inhibition as a Primary Hypothesis
The pyrimidine structure is a well-established "hinge-binding motif" for many human kinases.[3][4] These enzymes play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a known driver of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[2][6] Given that numerous pyrimidine-based compounds have been developed as kinase inhibitors, it is a logical and data-driven starting point to hypothesize that 4,6-Dichloropyrimidin-5-ol may also exhibit such activity.[2][3] Specifically, the Janus Kinase (JAK) family, key mediators of the JAK-STAT signaling pathway involved in immune response and cell growth, has been successfully targeted by pyrimidine inhibitors and will serve as our exemplary target.[2][6][7]
Section 2: Comparative Analysis of In Vitro Assay Strategies
Two primary methodologies are proposed for the initial assessment of 4,6-Dichloropyrimidin-5-ol: a biochemical kinase inhibition assay and a cell-based cytotoxicity and signaling assay. The table below summarizes the key comparative aspects of these two approaches.
| Feature | Biochemical Kinase Assay (Luminescence-Based) | Cell-Based Assay (MTT & Western Blot) |
| Principle | Measures direct inhibition of a purified, isolated kinase by quantifying ATP consumption.[2] | Measures the overall effect of the compound on cell viability and the phosphorylation status of a target protein within a living cell.[8][9][10] |
| Primary Endpoint | IC50 (Half-maximal inhibitory concentration) against a specific kinase.[1] | GI50 (Half-maximal growth inhibition) and changes in protein phosphorylation levels. |
| Throughput | High-throughput compatible (384-well format).[2] | Moderate throughput (typically 96-well format).[9] |
| Biological Context | Low; tests compound-target interaction in a simplified, artificial system. | High; provides insights into a compound's effects within a complex cellular environment, accounting for cell permeability and metabolism.[8] |
| Information Yield | Potency and direct target engagement. | Cellular efficacy, toxicity, and target engagement in a native context.[11] |
| Potential for False Positives | Low, but can be susceptible to assay artifacts (e.g., compound aggregation). | Higher, as cytotoxicity can be non-specific and not target-related. |
| Resource Intensity | Requires purified, active enzyme and specialized reagents. | Requires sterile cell culture facilities and validated cell lines. |
Section 3: Protocol I - Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to directly measure the inhibitory effect of 4,6-Dichloropyrimidin-5-ol on a purified kinase, for instance, Janus Kinase 2 (JAK2). The principle lies in quantifying the amount of ATP remaining after a kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[2]
Experimental Workflow: Biochemical Kinase Assay
Caption: Workflow for the luminescence-based biochemical kinase inhibition assay.
Step-by-Step Methodology
Materials:
-
Purified, active JAK2 enzyme
-
Specific peptide substrate for JAK2
-
Assay buffer (optimized for kinase activity)
-
ATP
-
4,6-Dichloropyrimidin-5-ol
-
DMSO (vehicle control)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of 4,6-Dichloropyrimidin-5-ol in 100% DMSO. Perform serial dilutions (e.g., 10-point, 3-fold dilutions) in DMSO to create a concentration gradient.
-
Assay Setup: In a 384-well plate, add a small volume (e.g., 50 nL) of each compound dilution and DMSO vehicle control to designated wells.
-
Kinase Reaction: Prepare a master mix containing the assay buffer, JAK2 enzyme, and peptide substrate. Dispense this mix into the wells containing the compound.[2]
-
Initiation: Prepare an ATP solution in assay buffer. To initiate the kinase reaction, add the ATP solution to all wells. The final DMSO concentration should be kept low (≤1%) to avoid affecting enzyme activity.
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.[2]
-
Signal Detection: Add the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[2]
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.[2]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (vehicle control) and low (no enzyme) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 4: Protocol II - Cell-Based Assays for Cytotoxicity and Target Engagement
Cell-based assays offer a more holistic view by evaluating a compound's effect within a living system.[8][11] This protocol combines a cytotoxicity assay (MTT) to measure overall cell viability with a target engagement assay (Western Blot) to see if the compound inhibits the JAK-STAT pathway in a cellular context.[7] We will use a human cell line that is dependent on JAK-STAT signaling for proliferation, such as a hematopoietic cancer cell line (e.g., HEL cells, which harbor a JAK2 mutation).
Signaling Pathway: JAK-STAT
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Step-by-Step Methodology
Part A: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Materials:
-
Human hematopoietic cell line (e.g., HEL)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
4,6-Dichloropyrimidin-5-ol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment and recovery.[9]
-
Compound Treatment: Prepare serial dilutions of 4,6-Dichloropyrimidin-5-ol in complete medium. Remove the old medium from the cells and add the medium containing the various compound concentrations and a vehicle control.
-
Incubation: Incubate the plates for a desired exposure time (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control. Plot the results to determine the GI50 value.
Part B: Western Blot for STAT Phosphorylation
If the compound shows cytotoxic activity, this assay determines if it works by inhibiting the intended JAK-STAT pathway. It measures the levels of phosphorylated STAT (p-STAT), the downstream target of JAK. A decrease in p-STAT levels indicates on-target activity.
Materials:
-
Cells treated as for the cytotoxicity assay (in larger 6-well plates)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-p-STAT, anti-total-STAT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with 4,6-Dichloropyrimidin-5-ol for a shorter duration (e.g., 2-6 hours), wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against p-STAT, total STAT (as a control), and a loading control (like GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT/total-STAT ratio indicates inhibition of the JAK-STAT pathway.
Section 5: Conclusion and Forward Path
This guide has detailed two complementary in vitro assay protocols for assessing the biological activity of 4,6-Dichloropyrimidin-5-ol. The biochemical kinase assay provides a rapid and precise measurement of direct enzyme inhibition, yielding a quantitative IC50 value.[12] In contrast, the cell-based assays offer a more physiologically relevant picture, evaluating the compound's ability to penetrate cells, engage its target in a native environment, and exert a functional outcome (cytotoxicity).[8][13]
An ideal screening cascade would begin with the high-throughput biochemical assay to identify initial "hits." Promising compounds would then be advanced to cell-based assays to confirm on-target activity and assess cellular potency and toxicity. Together, these methods provide a robust, self-validating system for the initial characterization of novel compounds like 4,6-Dichloropyrimidin-5-ol, paving the way for further preclinical development.
References
- BenchChem. (2025). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.
- Contract Laboratory. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications.
- BenchChem. (2025). Application Notes and Protocols for Testing Pyrimidine-Based Enzyme Inhibitors.
- An, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
- Danaher Life Sciences. (n.d.). Cell Based Assays.
- Springer Nature Experiments. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry.
- BenchChem. (n.d.). The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- Chen, D., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC - NIH.
- PubChem. (n.d.). 4,6-Dichloropyrimidin-5-ol.
- Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase.
- PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma.
- NIH. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
- ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- PubMed. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors.
- PubMed. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- PMC - NIH. (n.d.). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- PubMed - NIH. (2013). Jak/STAT pathway: mutations, inhibitors, and resistance.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. benchchem.com [benchchem.com]
- 13. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Pyrimidin-5-ols: A Guide for Researchers
Substituted pyrimidin-5-ols are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural motif is found in a variety of biologically active molecules, making the development of efficient and versatile synthetic routes to these compounds a critical endeavor for researchers. This guide provides a comparative analysis of the primary synthetic strategies for accessing substituted pyrimidin-5-ols, offering insights into their mechanisms, experimental protocols, and relative advantages to aid in the selection of the most suitable method for a given research objective.
Introduction: The Significance of the Pyrimidin-5-ol Scaffold
The pyrimidine ring is a fundamental component of nucleic acids and numerous therapeutic agents.[1] The introduction of a hydroxyl group at the C5 position adds a crucial functional handle for further molecular elaboration and can significantly influence the molecule's biological activity through hydrogen bonding interactions. For instance, substituted pyrimidines have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization, highlighting their potential in oncology.[2] The efficient synthesis of pyrimidin-5-ol cores is therefore a key step in the exploration of new chemical space for drug discovery.
I. The Principal Cyclocondensation Approach: Building the Pyrimidine Ring
The most direct and widely employed strategy for the synthesis of the pyrimidine ring is the cyclocondensation of a three-carbon electrophilic component with a nucleophilic N-C-N fragment, typically an amidine.[3] This approach offers a high degree of flexibility in introducing substituents at various positions of the pyrimidine core.
A. Cyclocondensation of α-Formyl Esters (or their Equivalents) with Amidines
This classical method involves the reaction of an α-formyl ester, which serves as the C4-C5-C6 fragment of the pyrimidine ring, with an amidine, providing the N1-C2-N3 unit. The C5-hydroxyl group is derived from the enolizable carbonyl of the ester precursor.
Mechanism: The reaction proceeds via an initial nucleophilic attack of the amidine on the formyl group, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The choice of base and solvent is critical to promote the desired reaction pathway and minimize side products.
Experimental Protocol: Synthesis of 2-Phenyl-4-methylpyrimidin-5-ol
-
Materials: Ethyl 2-formylpropanoate (1.0 eq), Benzamidine hydrochloride (1.1 eq), Sodium ethoxide (2.0 eq), Anhydrous ethanol.
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal to ethanol under an inert atmosphere.
-
Benzamidine hydrochloride is added to the cooled sodium ethoxide solution, and the mixture is stirred for 30 minutes to form the free base.
-
Ethyl 2-formylpropanoate is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and then refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenyl-4-methylpyrimidin-5-ol.
-
B. Use of Other 1,3-Dicarbonyl Equivalents
Variations of this approach utilize other 1,3-dicarbonyl compounds or their synthetic equivalents. For example, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with amidinium salts to furnish 2-substituted pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed and decarboxylated to the corresponding pyrimidin-5-ols.[4]
II. Multicomponent Reactions (MCRs): A Modern Approach to Complexity
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[5] These reactions are highly atom-economical and allow for the rapid generation of molecular diversity.
A. Three-Component Synthesis of Pyrimidine-5-carbonitriles
A relevant MCR for accessing precursors to pyrimidin-5-ols is the three-component reaction of an aldehyde, malononitrile, and an amidine.[6] This reaction typically yields highly substituted 4-amino-5-pyrimidinecarbonitriles. The cyano group at the C5 position can then be a handle for conversion to a hydroxyl group, for example, via hydrolysis to a carboxylic acid followed by a Curtius rearrangement and subsequent hydrolysis of the resulting amine.
Mechanism: The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene. The amidine then undergoes a Michael addition to this intermediate, followed by intramolecular cyclization and tautomerization to afford the stable pyrimidine product.
Experimental Protocol: One-Pot Synthesis of 4-Amino-2-phenyl-6-aryl-pyrimidine-5-carbonitrile
-
Materials: Aromatic aldehyde (1.0 eq), Malononitrile (1.0 eq), Benzamidine hydrochloride (1.1 eq), a base (e.g., piperidine or sodium carbonate, catalytic amount), Ethanol.
-
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, benzamidine hydrochloride, and a catalytic amount of base is refluxed in ethanol.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired 4-amino-5-pyrimidinecarbonitrile.
-
III. Post-synthetic Modification of the Pyrimidine Ring
An alternative strategy involves the synthesis of a pyrimidine ring bearing a suitable leaving group or a precursor functional group at the C5 position, which is then converted to the hydroxyl group in a subsequent step.
A. From 5-Halopyrimidines
5-Halopyrimidines, particularly 5-bromopyrimidines, can serve as versatile intermediates. The hydroxyl group can be introduced via nucleophilic aromatic substitution, although this often requires harsh reaction conditions. More modern approaches might involve palladium-catalyzed C-O coupling reactions.
B. From 5-Aminopyrimidines
A 5-aminopyrimidine can be converted to the corresponding pyrimidin-5-ol via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a classical transformation in aromatic chemistry.
Experimental Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-ol from 5-Amino-2,4-dimethylpyrimidine
-
Materials: 5-Amino-2,4-dimethylpyrimidine (1.0 eq), Sodium nitrite (1.2 eq), Sulfuric acid (concentrated), Water.
-
Procedure:
-
5-Amino-2,4-dimethylpyrimidine is dissolved in dilute sulfuric acid at 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
The reaction mixture is then gently warmed to room temperature and then heated to 50-60 °C until the evolution of nitrogen gas ceases.
-
The solution is cooled and neutralized with a base (e.g., sodium carbonate) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization.
-
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Starting Materials | Advantages | Disadvantages | Typical Yields |
| Cyclocondensation of α-Formyl Esters | α-Formyl ester, Amidine | Direct, good control over substitution | Requires synthesis of the α-formyl ester | Moderate to High |
| Multicomponent Reactions (MCRs) | Aldehyde, Active methylene compound, Amidine/Urea | High efficiency, atom economy, diversity | Indirect route to 5-hydroxy, may require further steps | Good to Excellent |
| From 5-Halopyrimidines | 5-Halopyrimidine | Utilizes readily available precursors | Nucleophilic substitution can be low yielding | Variable |
| From 5-Aminopyrimidines | 5-Aminopyrimidine | Classical and well-established method | Diazotization can sometimes lead to side products | Moderate |
Visualization of Synthetic Workflows
Cyclocondensation of an α-Formyl Ester with an Amidine
Caption: Workflow for pyrimidin-5-ol synthesis via cyclocondensation.
Multicomponent Reaction (MCR) Approach
Caption: MCR workflow for accessing pyrimidin-5-ol precursors.
Conclusion and Future Perspectives
The synthesis of substituted pyrimidin-5-ols can be achieved through several effective strategies, with the classical cyclocondensation of 1,3-dicarbonyl equivalents and amidines remaining a cornerstone of the field. Modern multicomponent reactions offer a rapid and efficient alternative for generating complex pyrimidine structures, which can then be further elaborated to the desired 5-hydroxy derivatives. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of substituted pyrimidin-5-ols will undoubtedly remain an active area of research.
References
Sources
- 1. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 4,6-Dichloropyrimidin-5-ol Derivatives
For researchers and scientists engaged in the synthesis of novel chemical entities, particularly within the demanding landscape of drug development, the purity of a synthesized compound is not merely a quality metric—it is the bedrock of reliable downstream data. This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of 4,6-dichloropyrimidin-5-ol derivatives, a class of compounds of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.
The Critical Role of Purity in Drug Discovery
4,6-Dichloropyrimidin-5-ol and its derivatives serve as versatile scaffolds in the synthesis of a wide array of biologically active molecules. The presence of impurities, even in minute quantities, can lead to erroneous structure-activity relationship (SAR) data, unpredictable toxicity profiles, and a general lack of reproducibility. Therefore, a robust and multi-faceted approach to purity assessment is paramount.
Understanding Potential Impurities: A Glimpse into Synthesis
A common synthetic route to the pyrimidine core involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like urea or amidines.[1] Subsequent functionalization, such as chlorination, can introduce a variety of process-related impurities.[2][3]
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual precursors from the initial condensation reaction.
-
Reagents and Catalysts: Leftover reagents from chlorination or other functionalization steps.
-
Byproducts: Isomers, over- or under-halogenated species, and products of side reactions.
-
Residual Solvents: Solvents used during synthesis and purification.
A thorough understanding of the synthetic pathway is the first step in anticipating and identifying potential impurities.
A Comparative Guide to Analytical Techniques for Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. The following table provides a comparative overview of the most relevant techniques for analyzing 4,6-dichloropyrimidin-5-ol derivatives.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, high sensitivity, excellent for quantification. | Requires a chromophore for UV detection, may not detect all impurities if they co-elute. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct signals. | Provides detailed structural information, can be quantitative (qNMR).[4][5][6][7] | Lower sensitivity than HPLC, complex spectra can be difficult to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and byproducts. | High sensitivity for volatile compounds, provides molecular weight information. | Not suitable for non-volatile or thermally labile compounds. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Preliminary indication of purity. | Simple, inexpensive, and rapid.[8][9] | Insensitive to small amounts of impurities, not quantitative.[8][10][11] |
Experimental Workflows and Protocols
Workflow for Purity Assessment of 4,6-Dichloropyrimidin-5-ol Derivatives
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a synthesized 4,6-dichloropyrimidin-5-ol derivative.
Caption: A typical workflow for assessing the purity of synthesized compounds.
Detailed Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is a starting point and should be optimized for the specific derivative being analyzed. The polar nature of the hydroxyl group and the aromaticity of the pyrimidine ring are key considerations for method development.[12][13][14][15]
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the synthesized compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.
2. HPLC System and Conditions:
- Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For more polar derivatives, a polar-embedded or phenyl-hexyl phase may provide better retention and selectivity.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-18 min: 90% B
- 18-20 min: 90% to 10% B
- 20-25 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 µL.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.
- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Behind Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography.
-
Formic acid is used as a mobile phase modifier to improve peak shape by protonating any basic sites on the molecule and residual silanols on the stationary phase.
-
A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Detailed Protocol 2: Structural Verification and Impurity Identification by ¹H NMR
Quantitative NMR (qNMR) can be a powerful tool for purity assessment without the need for a reference standard of the impurity itself.[4][5][16]
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the synthesized compound.
- Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone or maleic acid) that has a simple spectrum and resonances that do not overlap with the analyte.
- Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum on a spectrometer of at least 400 MHz.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate a well-resolved signal from the analyte and a signal from the internal standard.
- Calculate the purity using the following formula:
Causality Behind Choices:
-
An internal standard of known purity is used for accurate quantification.
-
A long relaxation delay is crucial for ensuring that the signal intensities are directly proportional to the number of protons, which is the fundamental principle of qNMR.
Trustworthiness: A Self-Validating System
The combination of orthogonal analytical techniques provides a self-validating system. For instance, an impurity observed in the HPLC chromatogram should ideally be detectable and characterizable by LC-MS and/or NMR. Discrepancies between the results from different techniques should be investigated thoroughly.
Conclusion
The assessment of purity for synthesized 4,6-dichloropyrimidin-5-ol derivatives is a multi-step process that requires a thoughtful selection and application of various analytical techniques. By understanding the potential impurities arising from the synthesis and employing a combination of high-resolution chromatographic and spectroscopic methods, researchers can ensure the quality and reliability of their compounds, which is a critical prerequisite for success in drug discovery and development.
References
-
Melting Point Analysis. (2022). Chemistry LibreTexts. [Link]
-
What is Melting Point?. Mettler Toledo. [Link]
-
Melting point determination. RSC Education. [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]
-
5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. [Link]
-
Quantitative NMR Spectroscopy. University of California, Riverside. [Link]
-
Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology. [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]
-
[Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. PubMed. [Link]
-
Quantitative analysis using NMR. Journal of Chemical Education - ACS Publications. [Link]
-
A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After.... UNT Digital Library. [Link]
-
Analysis of Chlorinated Pesticides by GC/MS. cromlab-instruments.es. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
- Process for the preparation of chloropyrimidines.
-
Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. [Link]
- Process for preparing 4,6-dichloro-5-fluoropyrimidine.
-
Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives. LinkedIn. [Link]
-
(PDF) Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]
-
Pyrimidine. Wikipedia. [Link]
-
Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Semantic Scholar. [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
-
Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. PubMed. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. hplc.eu [hplc.eu]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 4,6-Dichloropyrimidine Analogs in Cancer Research
This guide provides a comprehensive analysis of the cytotoxic potential of 4,6-dichloropyrimidine analogs, a promising class of compounds in the development of novel anticancer therapeutics. As researchers and drug development professionals, understanding the nuances of experimental design, data interpretation, and the underlying mechanisms of action is paramount. This document offers an in-depth, technically-grounded perspective on evaluating the cytotoxicity of these compounds, supported by established methodologies and experimental insights.
Introduction: The Rationale for Targeting Pyrimidine Analogs in Oncology
Pyrimidine and its derivatives are fundamental components of nucleic acids, making them essential for cell proliferation and survival.[1][2] This inherent role in cellular machinery has positioned pyrimidine analogs as a cornerstone of cancer chemotherapy for decades.[3][4][5] These agents, by mimicking endogenous pyrimidines, can disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][6]
The 4,6-dichloropyrimidine scaffold serves as a versatile platform for the synthesis of novel anticancer agents.[7] The presence of two reactive chlorine atoms allows for diverse chemical modifications, enabling the generation of a library of analogs with potentially enhanced potency, selectivity, and pharmacological properties.[7] This guide will explore the comparative cytotoxicity of hypothetical, yet representative, 4,6-dichloropyrimidine analogs to illustrate the process of evaluation and lead candidate selection.
Comparative Cytotoxicity Analysis of 4,6-Dichloropyrimidine Analogs
The initial assessment of any novel compound in cancer research is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.[8][9] The following table presents hypothetical, yet plausible, IC50 values for a series of 4,6-dichloropyrimidine analogs against a panel of human cancer cell lines. This data is illustrative of what a primary screening campaign might yield.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 4,6-Dichloropyrimidine Analogs
| Compound ID | Structure | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| Parent Scaffold | 4,6-Dichloropyrimidin-5-ol | > 100 | > 100 | > 100 |
| Analog A | 4-Anilino-6-chloro-pyrimidin-5-ol | 25.3 | 32.1 | 45.8 |
| Analog B | 4,6-Bis(anilino)pyrimidin-5-ol | 10.8 | 15.2 | 12.5 |
| Analog C | 4-(4-Fluoroanilino)-6-chloro-pyrimidin-5-ol | 8.2 | 11.7 | 9.9 |
| Doxorubicin | (Positive Control) | 0.98 | 1.2 | 0.85 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to guide researchers in presenting their own experimental findings.
Interpretation of Results:
From this hypothetical data, several key insights can be drawn:
-
The parent 4,6-Dichloropyrimidin-5-ol scaffold shows negligible cytotoxic activity, highlighting the necessity of chemical modification to impart anticancer properties.
-
Substitution of one chlorine atom with an aniline group (Analog A) confers moderate cytotoxicity.
-
Disubstitution with aniline (Analog B) enhances the cytotoxic effect across all cell lines.
-
The introduction of a fluorine atom on the aniline ring (Analog C) further potentiates the cytotoxicity, suggesting that electronic modifications can significantly impact activity. This is a common strategy in medicinal chemistry to improve binding affinity and other pharmacological properties.[10]
Experimental Methodologies: Ensuring Data Integrity
The reliability of cytotoxicity data is contingent upon robust and well-controlled experimental protocols. The following sections detail the standard methodologies for assessing the cytotoxic effects of novel compounds.
General Workflow for Cytotoxicity Screening
The process of evaluating the cytotoxic potential of novel compounds follows a systematic workflow to ensure reproducibility and accuracy.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Step-by-Step Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][11]
-
Cell Seeding:
-
Harvest and count cancer cells from a logarithmic growth phase culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).[8]
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[9]
-
Unraveling the Mechanism of Action: Beyond Cytotoxicity
While determining the IC50 is a critical first step, a comprehensive understanding of a compound's anticancer potential requires elucidating its mechanism of action. Pyrimidine analogs can exert their effects through various pathways.
Caption: Potential signaling pathways affected by pyrimidine analogs.
Key Mechanisms of Action for Pyrimidine Analogs:
-
Inhibition of Thymidylate Synthase (TS): Some pyrimidine analogs, once metabolized, can inhibit TS, a crucial enzyme for the synthesis of dTMP, a necessary precursor for DNA replication.[3]
-
Incorporation into DNA and RNA: Analogs can be converted to their nucleotide forms and incorporated into growing DNA and RNA strands, leading to chain termination, DNA damage, and disruption of RNA processing.[3]
-
Induction of Apoptosis: The cellular stress caused by DNA damage and metabolic disruption often triggers programmed cell death, or apoptosis. Assays to measure caspase activation or Annexin V staining can confirm the induction of apoptosis.
-
Cell Cycle Arrest: Many cytotoxic agents, including pyrimidine analogs, can cause cells to arrest at specific checkpoints in the cell cycle (e.g., G1/S or G2/M phase), preventing their proliferation. Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution.[12]
Conclusion and Future Directions
The 4,6-dichloropyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. This guide has provided a framework for the comparative evaluation of their cytotoxicity, emphasizing the importance of robust experimental design and a thorough investigation into their mechanisms of action. Future studies should focus on optimizing the lead compounds for improved potency and selectivity, as well as evaluating their efficacy in preclinical in vivo models. The ultimate goal is to translate these promising laboratory findings into effective and safe cancer therapies.
References
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
- Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. NIH.
- Pyrimidine Analogues - LiverTox - NCBI Bookshelf. NIH.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Pyrimidine analogues. BrainKart.
- Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm. BLD Pharm.
- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434. PubChem.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. X-Chemic.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
- 56-05-3(2-Amino-4,6-dichloropyrimidine) Product Description. ChemicalBook.
- 2-Amino-4,6-dichloropyrimidine(56-05-3). ChemicalBook.
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Modeling of 4,6-Dichloropyrimidin-5-ol Binding Affinity
For researchers, scientists, and drug development professionals, the accurate prediction of a small molecule's binding affinity to its protein target is a cornerstone of modern drug discovery.[1][2][3] This guide provides an in-depth comparison of computational methods for determining the binding affinity of 4,6-Dichloropyrimidin-5-ol, a substituted pyrimidine of interest in medicinal chemistry. While experimental data for this specific molecule is not widely available in the public domain, this guide will leverage established principles and data from analogous pyrimidine derivatives to provide a robust framework for your computational investigations.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[4][5] Understanding the subtle interplay of forces that govern the binding of molecules like 4,6-Dichloropyrimidin-5-ol is paramount for optimizing potency and selectivity. Computational modeling offers a powerful and cost-effective means to explore these interactions, prioritize candidates for synthesis, and ultimately accelerate the drug discovery pipeline.[3][6]
This guide will dissect and compare the predominant computational strategies for binding affinity prediction: molecular docking, molecular dynamics (MD) simulations coupled with end-point free energy calculations, and the more rigorous alchemical free energy methods. We will delve into the theoretical underpinnings of each approach, provide actionable, step-by-step protocols, and present a comparative analysis to guide your selection of the most appropriate method for your research objectives.
Comparative Analysis of Computational Methods for Binding Affinity Prediction
The choice of computational method is a critical decision, balancing the need for accuracy with the available computational resources and the stage of the drug discovery project. A summary of the key methodologies is presented below, followed by a detailed exploration of each.
| Method | Principle | Strengths | Limitations | Typical Application |
| Molecular Docking | Rigid or flexible ligand docking into a rigid receptor binding site, scored using empirical or knowledge-based functions.[7] | - High-throughput screening of large compound libraries.[3]- Fast and computationally inexpensive.[8]- Provides initial binding poses. | - Scoring functions are often inaccurate for ranking compounds with diverse scaffolds.[9]- Neglects receptor flexibility and solvent effects.[9] | - Virtual screening.- Hit identification. |
| MM/PBSA & MM/GBSA | Calculation of binding free energy from MD simulation snapshots by combining molecular mechanics energy with a continuum solvation model.[8][9][10] | - More accurate than docking for re-ranking docked poses.[11]- Accounts for receptor flexibility and ensemble averaging.- Computationally less expensive than alchemical methods.[8] | - Neglects conformational entropy.- Sensitive to simulation parameters and protein conformation.[9] | - Lead optimization.- Re-ranking of virtual screening hits. |
| Alchemical Free Energy Calculations (FEP, TI) | Rigorous statistical mechanics-based methods that calculate the free energy difference between two states by non-physically transforming one molecule into another.[12][13] | - Gold standard for accuracy in predicting relative binding affinities.[12][14]- Can achieve near-experimental accuracy (<1 kcal/mol). | - Computationally very expensive.[12][13]- Requires significant expertise to set up and analyze.[14]- Convergence can be challenging.[12] | - Lead optimization.- Accurate ranking of congeneric series. |
In-Depth Methodological Guides
Molecular Docking: The First Pass for Virtual Screening
Molecular docking serves as the initial computational filter, rapidly assessing the binding potential of vast compound libraries.[3] The fundamental principle is to predict the preferred orientation of a ligand within a protein's binding site and to estimate the binding affinity using a scoring function.[7]
Experimental Protocol: Molecular Docking of 4,6-Dichloropyrimidin-5-ol Analogues
-
Protein Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of 4,6-Dichloropyrimidin-5-ol or its analogues.
-
Assign partial charges using a suitable method (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the entire binding site of the target protein. The dimensions of the box are crucial and should be large enough to allow for translational and rotational sampling of the ligand.
-
-
Docking Simulation:
-
Pose Analysis and Scoring:
-
Analyze the resulting docking poses and their corresponding scores. The top-ranked poses represent the most likely binding modes.
-
Visually inspect the top poses to ensure they form meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
-
Causality in Protocol Choices: The removal of water molecules is crucial as their presence can interfere with the docking algorithm and lead to inaccurate predictions. The addition of hydrogens and correct protonation states is vital for accurately modeling electrostatic interactions and hydrogen bonding, which are key components of binding affinity.
Self-Validation: The docking protocol can be validated by redocking the co-crystallized ligand (if available) into the protein's binding site. A successful validation is typically characterized by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Molecular Dynamics and MM/PBSA/GBSA: Refining the Predictions
While docking provides a static snapshot, biological systems are dynamic. Molecular dynamics (MD) simulations offer a way to model the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the binding event.[10][17][18] The resulting trajectory can then be post-processed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.[9][10]
Experimental Protocol: MD Simulation and MM/PBSA of a 4,6-Dichloropyrimidin-5-ol Analogue Complex
-
System Preparation:
-
Start with the top-ranked docked pose of the protein-ligand complex.
-
Solvate the system in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions, while restraining the protein and ligand.
-
Run a subsequent equilibration phase under constant pressure (NPT) conditions to ensure the system reaches a stable density.
-
-
Production MD Simulation:
-
Run a production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without restraints.[8] Save the coordinates of the system at regular intervals to generate a trajectory.
-
-
MM/PBSA Calculation:
-
Extract snapshots from the equilibrated portion of the MD trajectory.
-
For each snapshot, calculate the binding free energy using the MM/PBSA equation: ΔG_binding = G_complex - (G_receptor + G_ligand) Where each G is calculated as: G = E_MM + G_solvation + TΔS
-
E_MM includes bond, angle, dihedral, and non-bonded (van der Waals and electrostatic) energies.
-
G_solvation is the sum of the polar (calculated using Poisson-Boltzmann or Generalized Born models) and non-polar (often estimated from the solvent-accessible surface area) contributions.
-
The entropy term (TΔS) is often neglected due to its high computational cost and potential for large errors, which is a key limitation of the method.
-
-
Causality in Protocol Choices: The equilibration steps are critical to allow the system to relax and reach a stable state before the production run, ensuring that the collected data is representative of the system at equilibrium. The use of explicit solvent provides a more realistic environment for the simulation compared to the implicit models used in docking.
Self-Validation: The stability of the MD simulation should be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. A stable trajectory will show these values converging to a plateau.
Visualization of the MD and MM/PBSA Workflow
Caption: Workflow for MD simulation followed by MM/PBSA analysis.
Alchemical Free Energy Calculations: The Pursuit of Accuracy
For the most accurate predictions of relative binding affinities, particularly for a series of related compounds, alchemical free energy calculations are the method of choice.[12][14] These methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), compute the free energy difference between two states by gradually "transforming" one molecule into another in a non-physical, or "alchemical," process.[12][13]
Experimental Protocol: Relative Binding Free Energy Calculation for Two 4,6-Dichloropyrimidin-5-ol Analogues
-
Thermodynamic Cycle:
-
Define a thermodynamic cycle that connects the binding of two ligands (L1 and L2) to the protein. The relative binding free energy (ΔΔG_bind) is calculated as the difference between the alchemical transformations in the bound and unbound states.
-
-
System Preparation:
-
Prepare two systems: the protein in complex with L1 solvated in a water box, and L1 alone in a water box.
-
Create a hybrid topology and coordinate file where the atoms of L1 can be gradually transformed into the atoms of L2.
-
-
Alchemical Simulation:
-
Perform a series of MD simulations at discrete intermediate states (λ windows) between L1 (λ=0) and L2 (λ=1). At each λ window, the potential energy of the system is a mix of the potentials for L1 and L2.
-
Run separate simulations for the transformation in the protein-bound state and in the unbound (solvent) state.
-
-
Free Energy Calculation:
-
Use a statistical estimator, such as the Bennett Acceptance Ratio (BAR) or Zwanzig's formula (for FEP), to calculate the free energy difference between adjacent λ windows.
-
Sum the free energy differences across all λ windows to obtain the total free energy change for the alchemical transformation (ΔG_alchemy).
-
-
Calculate Relative Binding Affinity:
-
Calculate ΔΔG_bind = ΔG_alchemy(bound) - ΔG_alchemy(unbound).
-
Causality in Protocol Choices: The thermodynamic cycle is a powerful theoretical construct that allows for the calculation of a state change (relative binding affinity) that is difficult to compute directly, by breaking it down into more computationally tractable steps (the alchemical transformations). The use of multiple intermediate λ windows is necessary to ensure adequate sampling of the phase space and convergence of the free energy calculation.
Self-Validation: Convergence of the free energy calculation should be carefully assessed. This can be done by checking for hysteresis by running the transformation in both the forward (L1 to L2) and reverse (L2 to L1) directions. The free energy changes should be equal and opposite.
Visualization of the Alchemical Free Energy Calculation Workflow
Caption: Thermodynamic cycle for relative binding free energy calculations.
Conclusion and Future Outlook
The computational prediction of binding affinity is a dynamic and evolving field. For a molecule like 4,6-Dichloropyrimidin-5-ol, a hierarchical approach is recommended. Begin with high-throughput molecular docking to identify potential binding modes and initial hits. Promising candidates can then be subjected to the more rigorous, yet computationally demanding, MD simulations with MM/PBSA/GBSA analysis for re-ranking. For lead optimization, where high accuracy is paramount for differentiating between closely related analogues, alchemical free energy calculations are the gold standard.
The continued development of more accurate force fields, improved sampling algorithms, and the increasing power of high-performance computing will undoubtedly enhance the predictive power of these methods.[19] Furthermore, the integration of machine learning and artificial intelligence approaches holds immense promise for revolutionizing computational drug discovery.[3][20] By carefully selecting and applying the methods outlined in this guide, researchers can gain valuable insights into the molecular determinants of binding affinity and accelerate the journey towards novel therapeutics.
References
- On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research.
- Recent Developments in Free Energy Calcul
- Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
- A Review on Computational Software Tools for Drug Design and Discovery.
- Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series.
- Best practices in free energy calcul
- Ultimate Guide – The Best Computational Drug Design Tools and Services of 2025.
- Synthesis and Molecular Dynamic Simulation of Novel Cationic and Non-cationic Pyrimidine Derivatives as Potential G-quadruplex-ligands. PubMed.
- Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simul
- Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0].
- Study on the interactions of pyrimidine derivatives with FAK by 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry (RSC Publishing).
- Free-energy calculations in structure-based drug design (Chapter 5).
- Design and Molecular Dynamics Simulation of Thieno-pyrimidine deriv
- Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. PMC.
- A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
- Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simul
- Top 10 Drug Discovery Software of 2025 with Key Fe
- A review on computational chemistry software for drug designing and discovery.
- Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic.
- What is the most accurate method to predict protein ligand binding energies?. Reddit.
- Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central.
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. NIH.
- Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Deriv
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
- In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi.
- Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH.
- Computational analysis of the cathepsin B inhibitors activities through LR-MMPBSA binding affinity calcul
- DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. MDPI.
- Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)
- 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605. Biosynth.
- DRUG-TARGET INTERACTION/AFFINITY PREDICTION: DEEP LEARNING MODELS AND ADVANCES REVIEW. arXiv.
- 5-Amino-4,6-dichloropyrimidine. NIST WebBook.
- Structure-based maximal affinity model predicts small-molecule druggability. OUCI.
- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434. PubChem.
- 2-AMINO-4,6-DICHLOROPYRIMIDINE, 56-05-3. BroadPharm.
Sources
- 1. Free-energy calculations in structure-based drug design (Chapter 5) - Drug Design [cambridge.org]
- 2. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational analysis of the cathepsin B inhibitors activities through LR-MMPBSA binding affinity calculation based on docked complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Best practices in free energy calculations for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aimultiple.com [aimultiple.com]
- 16. A review on computational chemistry software for drug designing and discovery [wisdomlib.org]
- 17. Synthesis and Molecular Dynamic Simulation of Novel Cationic and Non-cationic Pyrimidine Derivatives as Potential G-quadruplex-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] | Living Journal of Computational Molecular Science [livecomsjournal.org]
- 20. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4,6-Dichloropyrimidin-5-ol proper disposal procedures
As a Senior Application Scientist, I understand the critical importance of proper chemical handling and disposal in a research environment. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4,6-Dichloropyrimidin-5-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to supporting our partners in all aspects of their research.
4,6-Dichloropyrimidin-5-ol is a halogenated heterocyclic compound that requires careful handling due to its potential hazards. While comprehensive toxicological data may not be available, the structure suggests potential for skin, eye, and respiratory irritation. Therefore, it is crucial to handle this compound with the appropriate safety measures in place.
1.1. Hazard Identification
Based on available Safety Data Sheets (SDS) for 4,6-Dichloropyrimidin-5-ol and similar chlorinated pyrimidines, the primary hazards include:
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | May cause skin irritation upon contact. | Wear appropriate protective gloves and a lab coat. Wash hands thoroughly after handling.[1] |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses with side shields or chemical goggles.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Handle in a well-ventilated area, preferably within a certified chemical fume hood. |
1.2. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure user safety. The following PPE is mandatory when handling 4,6-Dichloropyrimidin-5-ol:
| PPE Category | Specification | Rationale |
| Hand Protection | Viton® or Butyl Rubber Gloves: For extended contact or immersion. Double-gloving with Nitrile Gloves: For incidental contact (e.g., weighing, preparing solutions). | Nitrile gloves offer limited protection against halogenated hydrocarbons and should be changed immediately upon contamination. Viton® and butyl rubber provide superior resistance to chlorinated organic compounds. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Provides protection against splashes and airborne particles. |
| Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when handled in a certified chemical fume hood. If handled outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Ensures that airborne particulates or vapors are not inhaled. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
2.1. Small Spills (less than 5 grams)
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If not already working in a fume hood, move to one if possible.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution, followed by a clean water rinse.
-
Waste Disposal: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container for proper disposal.
2.2. Large Spills (more than 5 grams)
-
Evacuate Immediately: Evacuate the laboratory and close the doors.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Restrict Access: Prevent unauthorized personnel from entering the area.
-
Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.
Disposal Procedures for 4,6-Dichloropyrimidin-5-ol
Proper disposal of 4,6-Dichloropyrimidin-5-ol is a legal and ethical responsibility. This compound is classified as a halogenated organic waste and must be disposed of in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
3.1. Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation. Halogenated organic waste requires specialized and costly disposal methods, primarily high-temperature incineration.
Step-by-Step Collection Protocol:
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "4,6-Dichloropyrimidin-5-ol," and the approximate quantity. Do not use abbreviations or chemical formulas.
-
Segregation: Do not mix 4,6-Dichloropyrimidin-5-ol waste with non-halogenated organic solvents or other incompatible waste streams. This is crucial for cost-effective and safe disposal.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, well-ventilated, and secondary containment area away from heat and ignition sources.
3.2. Recommended Disposal Method: Incineration
High-temperature incineration is the preferred and most effective method for the disposal of chlorinated organic compounds like 4,6-Dichloropyrimidin-5-ol.
-
Mechanism of Destruction: Incineration at temperatures typically above 850°C (and often exceeding 1100°C for halogenated waste) breaks down the organic molecule into its constituent atoms. The chlorine atoms are primarily converted to hydrogen chloride (HCl).
-
Flue Gas Scrubbing: The incinerator must be equipped with a flue gas scrubbing system to neutralize the acidic HCl gas before it is released into the atmosphere.
-
Regulatory Compliance: Disposal must be carried out by a licensed and approved hazardous waste disposal company that can provide documentation of proper destruction.
3.3. Chemical Treatment (Not Recommended for Routine Disposal)
While chemical degradation methods for some hazardous compounds exist, they are not recommended for the routine disposal of 4,6-Dichloropyrimidin-5-ol in a standard laboratory setting.
-
Complexity and Incomplete Reactions: Chemical reactions, such as oxidation or reduction, can be complex and may not proceed to completion, potentially generating other hazardous byproducts.
-
Lack of Validated Protocols: There are no widely established and validated protocols for the chemical neutralization of 4,6-Dichloropyrimidin-5-ol for disposal purposes.
-
Safety Concerns: Attempting to neutralize this compound without a validated procedure can be dangerous and may lead to uncontrolled reactions.
Therefore, the most prudent and compliant disposal route is through a certified hazardous waste management vendor for high-temperature incineration.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4,6-Dichloropyrimidin-5-ol.
Caption: Disposal workflow for 4,6-Dichloropyrimidin-5-ol.
References
- 104850 - 4,6-Dichloropyrimidine - Safety D
- Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide. (2025). BenchChem.
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.
- Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine. (2025). BenchChem.
- Waste incinerators. (n.d.). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention.
- Basic principles of waste inciner
- Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, The University of British Columbia.
- Are nitrile gloves chemical resistant? (n.d.). Ansell.
- Nitrile Glove Chemical Resistance Guide. (2023, December 14).
- Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2023, July 25). Harmony Lab & Safety Supplies.
- Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. (1993).
- Hand Protection Chemical Resistance Guide. (n.d.). North Safety Products.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
